Technical Documentation Center

H-D-Ala-D-Ala-D-Ala-OH Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: H-D-Ala-D-Ala-D-Ala-OH
  • CAS: 1114-94-9

Core Science & Biosynthesis

Foundational

The Tripeptide H-D-Ala-D-Ala-D-Ala-OH as a Molecular Probe in Peptidoglycan Biosynthesis: A Technical Guide

Abstract The structural integrity of the bacterial cell wall, a formidable defense against environmental stress and the target of many life-saving antibiotics, is critically dependent on a polymer called peptidoglycan. A...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The structural integrity of the bacterial cell wall, a formidable defense against environmental stress and the target of many life-saving antibiotics, is critically dependent on a polymer called peptidoglycan. A key component in the synthesis of this essential structure is the dipeptide D-alanyl-D-alanine (D-Ala-D-Ala), which forms the terminus of the pentapeptide precursor, Lipid II. This terminus is the substrate for the transpeptidation reactions that create the characteristic cross-links of the peptidoglycan mesh. While not a natural intermediate in this canonical pathway, the synthetic tripeptide H-D-Ala-D-Ala-D-Ala-OH serves as an invaluable tool for researchers in microbiology and drug development. This technical guide provides an in-depth exploration of the function of the canonical D-Ala-D-Ala moiety in peptidoglycan synthesis and elucidates the application of H-D-Ala-D-Ala-D-Ala-OH as a competitive substrate and inhibitor to probe the intricate enzymatic machinery of bacterial cell wall construction. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate this fundamental bacterial process.

The Central Role of the D-Alanyl-D-Alanine Terminus in Peptidoglycan Synthesis

Peptidoglycan is a massive polymer composed of long glycan chains of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues.[1] Attached to each MurNAc residue is a short peptide stem, which in many bacteria, terminates in a D-Ala-D-Ala dipeptide.[2] The biosynthesis of this peptidoglycan precursor, often referred to as Lipid II, is a multi-step process that begins in the cytoplasm.[3]

The cytoplasmic phase involves the sequential addition of amino acids to UDP-MurNAc, catalyzed by a series of Mur ligases (MurC, MurD, MurE, and MurF).[3] The final step in the formation of the pentapeptide is the addition of the D-Ala-D-Ala dipeptide, a reaction catalyzed by the UDP-MurNAc-L-Ala-γ-D-Glu-meso-diaminopimelate-D-Ala-D-Ala ligase (MurF).[4] The D-Ala-D-Ala dipeptide itself is synthesized from two molecules of D-alanine by the ATP-dependent enzyme D-Ala-D-Ala ligase (Ddl).[1]

This precursor, UDP-MurNAc-pentapeptide, is then transferred to a lipid carrier, bactoprenol, on the inner leaflet of the cytoplasmic membrane, forming Lipid I. The addition of GlcNAc creates Lipid II, which is then flipped across the membrane to the periplasmic space.[4] Here, the final and crucial steps of peptidoglycan synthesis occur: transglycosylation and transpeptidation. Transglycosylases polymerize the glycan strands, while transpeptidases, also known as penicillin-binding proteins (PBPs), catalyze the formation of peptide cross-links between adjacent glycan strands.[5] This cross-linking reaction involves the cleavage of the terminal D-alanine from a donor pentapeptide and the formation of a new peptide bond with an acceptor peptide from a neighboring strand, providing the structural rigidity of the cell wall.[6]

The D-Ala-D-Ala terminus is not only central to the construction of the cell wall but also a primary target for antibiotics. Glycopeptides, such as vancomycin, bind with high affinity to the D-Ala-D-Ala moiety of Lipid II, sterically hindering the transglycosylation and transpeptidation reactions.[6][7]

H-D-Ala-D-Ala-D-Ala-OH: A Tool for Mechanistic Interrogation

While the native biosynthetic pathway utilizes the D-Ala-D-Ala dipeptide, synthetic peptides like H-D-Ala-D-Ala-D-Ala-OH are powerful tools for studying the enzymes involved. Due to its structural similarity to the natural substrate, this tripeptide can act as a competitive inhibitor or an alternative substrate for several key enzymes in the peptidoglycan pathway.

Interaction with D-Ala-D-Ala Ligase (Ddl)

D-Ala-D-Ala ligase is a critical enzyme in the cytoplasmic phase of peptidoglycan synthesis, responsible for creating the D-Ala-D-Ala dipeptide.[1] The enzyme has two substrate binding sites for D-alanine.[8] Analogs of D-alanine, such as the antibiotic D-cycloserine, act as competitive inhibitors of Ddl.[8] While specific kinetic data for H-D-Ala-D-Ala-D-Ala-OH with Ddl is not extensively published, it is plausible that the tripeptide could compete with D-alanine for binding to the active site, thereby inhibiting the synthesis of the essential D-Ala-D-Ala dipeptide.

Probing the Specificity of Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins are the enzymes responsible for the final cross-linking of peptidoglycan chains.[5] They recognize the D-Ala-D-Ala terminus of the pentapeptide stem. Several analogs of D-alanyl-D-alanine have been shown to be competitive inhibitors of peptidoglycan synthesis in permeabilized E. coli cells.[9] Some of these analogs can even be incorporated into a peptidoglycan-like material, acting as competitive substrates.[9]

H-D-Ala-D-Ala-D-Ala-OH can be used in competitive binding assays to investigate the substrate specificity of various PBPs. By measuring the displacement of a labeled ligand (e.g., a fluorescent penicillin derivative) from the PBP active site in the presence of the tripeptide, one can determine its binding affinity. Such studies are crucial for understanding how PBPs recognize their substrates and for the design of new antibiotics that target these enzymes.

Below is a logical workflow for assessing the interaction of H-D-Ala-D-Ala-D-Ala-OH with PBPs.

PBP_Interaction_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis PBP_Purification Purify Recombinant PBP Incubation Incubate PBP with Labeled Ligand +/- Tripeptide PBP_Purification->Incubation Tripeptide_Prep Synthesize/Acquire H-D-Ala-D-Ala-D-Ala-OH Tripeptide_Prep->Incubation Labeled_Ligand Prepare Labeled Ligand (e.g., Bocillin FL) Labeled_Ligand->Incubation Detection Detect Bound Ligand (e.g., Fluorescence) Incubation->Detection Competition_Curve Generate Competition Curve Detection->Competition_Curve Ki_Calculation Calculate Ki Value Competition_Curve->Ki_Calculation

PBP interaction assay workflow.

Experimental Protocols

D-Ala-D-Ala Ligase (Ddl) Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds like H-D-Ala-D-Ala-D-Ala-OH against D-Ala-D-Ala ligase. The assay measures the production of ADP, a product of the ligation reaction.

Materials:

  • Purified recombinant D-Ala-D-Ala ligase (Ddl)

  • D-Alanine

  • ATP

  • H-D-Ala-D-Ala-D-Ala-OH (or other test compounds)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl)

  • ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, D-alanine, and the Ddl enzyme in a microplate well.

  • Add H-D-Ala-D-Ala-D-Ala-OH at various concentrations to the appropriate wells. Include a no-inhibitor control.

  • Initiate the reaction by adding ATP to all wells.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time.

  • Stop the reaction according to the ADP detection kit protocol.

  • Add the ADP detection reagents as per the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the tripeptide and determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • The inclusion of Mg²⁺ and K⁺ ions is crucial as they are cofactors for Ddl activity.[10]

  • Measuring ADP production provides a direct readout of the enzyme's catalytic activity.

  • A titration of the inhibitor allows for the determination of its potency (IC₅₀).

Penicillin-Binding Protein (PBP) Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of H-D-Ala-D-Ala-D-Ala-OH to a specific PBP using a fluorescent penicillin derivative.

Materials:

  • Purified recombinant PBP

  • Bocillin™ FL (a fluorescent penicillin derivative)

  • H-D-Ala-D-Ala-D-Ala-OH

  • Binding buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • SDS-PAGE equipment

  • Fluorescence gel scanner

Procedure:

  • In microcentrifuge tubes, prepare a series of dilutions of H-D-Ala-D-Ala-D-Ala-OH in binding buffer.

  • Add a constant concentration of the purified PBP to each tube.

  • Incubate for 15 minutes at room temperature to allow for potential binding of the tripeptide to the PBP.

  • Add a fixed concentration of Bocillin™ FL to each tube. Include a control with no tripeptide.

  • Incubate for 30 minutes at 37°C to allow for the covalent labeling of the PBP by Bocillin™ FL.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled PBP using a fluorescence gel scanner.

  • Quantify the fluorescence intensity of the PBP band in each lane.

  • Plot the fluorescence intensity against the concentration of the tripeptide to determine the concentration at which 50% of the Bocillin™ FL binding is inhibited (IC₅₀).

Causality Behind Experimental Choices:

  • Bocillin™ FL is used as it forms a stable, covalent bond with the active site of most PBPs, allowing for easy detection.

  • The pre-incubation step with the tripeptide allows it to compete with Bocillin™ FL for binding to the PBP active site.

  • SDS-PAGE separates the PBP from unbound Bocillin™ FL, enabling accurate quantification of the labeled protein.

Data Presentation

The results from the inhibition and binding assays can be summarized in a table for clear comparison.

CompoundTarget EnzymeAssay TypePotency (IC₅₀ or Kᵢ)Reference
H-D-Ala-D-Ala-D-Ala-OHDdlADP Production AssayTo be determinedInternal
H-D-Ala-D-Ala-D-Ala-OHPBP2aCompetitive BindingTo be determinedInternal
D-CycloserineDdlKinetic Inhibition14 µM (Kᵢ)[8]
VancomycinLipid IIBinding Assay-[7]

Note: The values for H-D-Ala-D-Ala-D-Ala-OH are hypothetical and would need to be determined experimentally.

Conclusion and Future Directions

The tripeptide H-D-Ala-D-Ala-D-Ala-OH, while not a natural component of the peptidoglycan biosynthetic pathway, represents a valuable chemical tool for dissecting the mechanisms of the enzymes involved. Its use in competitive inhibition and binding assays can provide crucial insights into the substrate specificity of D-Ala-D-Ala ligase and penicillin-binding proteins. This knowledge is fundamental for the rational design of novel antibiotics that can overcome existing resistance mechanisms. Future studies should focus on obtaining detailed kinetic data for the interaction of this tripeptide and a broader range of D-alanine-containing peptides with various peptidoglycan synthesis enzymes. Such research will undoubtedly pave the way for the development of next-generation antibacterial agents.

References

  • Bugg, T. D. H., & Walsh, C. T. (1992). Intracellular steps of bacterial cell wall peptidoglycan biosynthesis: enzymology, antibiotics, and antibiotic resistance.
  • Prosser, G. A., & de Carvalho, L. P. S. (2013). Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine. The FEBS journal, 280(4), 1150–1166.
  • Egan, A. J. F., Biboy, J., van 't Veer, I., Breukink, E., & Vollmer, W. (2015). Activities and regulation of peptidoglycan synthases. Philosophical transactions of the Royal Society of London. Series B, Biological sciences, 370(1679), 20150031.
  • Fiveable. (n.d.). D-alanine-D-alanine Definition. Retrieved from [Link]

  • Healy, J., et al. (2020). D-alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations. Journal of Biological Chemistry, 295(1), 12-23.
  • Jovetic, S., & Marino, J. P. (2003). Teicoplanin. xPharm: The Comprehensive Pharmacology Reference, 1-6.
  • Mengin-Lecreulx, D., & van Heijenoort, J. (1994). Copurification of UDP-N-acetylmuramoyl-L-alanine:D-glutamate and UDP-N-acetylmuramoyl-L-alanyl-D-glutamate:meso-2,6-diaminopimelate ligases from Escherichia coli. Their substrate specificity and inhibition by phosphinate dipeptides. European Journal of Biochemistry, 224(2), 471-478.
  • Mirelman, D., & Sharon, N. (1972). Inhibition of peptidoglycan synthesis in ether-permeabilized Escherichia coli cells by structural analogs of D-alanyl-D-alanine. Antimicrobial agents and chemotherapy, 1(4), 347–350.
  • Perkins, H. R., & Nieto, M. (1974). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. Pure and Applied Chemistry, 35(3), 371-381.
  • Umeda, A., & Amako, K. (1988). The terminal D-alanine of the peptidoglycan of Staphylococcus aureus as a determinant of its localization in the cell wall. Journal of general microbiology, 134(5), 1235–1241.
  • Wikipedia. (2023, December 2). D-alanine—D-alanine ligase. In Wikipedia. [Link]

  • Zervosen, A., et al. (2004). Reactions of Peptidoglycan-Mimetic β-Lactams with Penicillin-Binding Proteins In Vivo and in Membranes. Antimicrobial Agents and Chemotherapy, 48(3), 896-905.
  • Tomasz, A. (1979). The mechanism of the irreversible antimicrobial effects of penicillins: how the beta-lactam antibiotics kill and lyse bacteria. Annual review of microbiology, 33, 113–137.
  • Ghuysen, J. M. (1991). Serine beta-lactamases and penicillin-binding proteins. Annual review of microbiology, 45, 37–67.
  • Macheboeuf, P., et al. (2006). Penicillin binding proteins: key players in bacterial cell cycle and drug resistance processes. FEMS microbiology reviews, 30(5), 673–691.
  • Tipper, D. J., & Strominger, J. L. (1965). Mechanism of action of penicillins: a proposal based on their structural similarity to acyl-D-alanyl-D-alanine.

Sources

Exploratory

A Technical Guide to Enhancing Peptide Proteolytic Stability with D-Alanine

Abstract The therapeutic potential of peptides is often hindered by their susceptibility to proteolytic degradation, leading to poor pharmacokinetic profiles. A key strategy to overcome this limitation is the site-specif...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The therapeutic potential of peptides is often hindered by their susceptibility to proteolytic degradation, leading to poor pharmacokinetic profiles. A key strategy to overcome this limitation is the site-specific incorporation of non-canonical amino acids. This technical guide provides an in-depth exploration of the use of D-alanine, the dextrorotatory enantiomer of the natural L-alanine, as a powerful tool to enhance peptide stability. We will delve into the stereochemical basis of D-alanine's protective effect against proteases, present detailed, field-proven protocols for evaluating proteolytic stability, and offer insights into the strategic placement of D-alanine within a peptide sequence. This guide is intended for researchers, scientists, and drug development professionals seeking to design and validate more robust and effective peptide-based therapeutics.

Introduction: The Proteolytic Barrier in Peptide Drug Development

Peptide-based drugs offer high specificity and potency, but their progression from discovery to clinical application is often challenged by their inherent instability in biological environments.[1][2] The human body is replete with proteases and peptidases, enzymes that are essential for normal physiological processes but readily recognize and degrade therapeutic peptides composed of natural L-amino acids.[3] This rapid degradation leads to a short in vivo half-life, necessitating frequent administration and limiting oral bioavailability.

To address this critical issue, various strategies have been developed, including cyclization, PEGylation, and the incorporation of unnatural amino acids.[1][4][5] Among these, the substitution of an L-amino acid with its D-enantiomer is a particularly elegant and effective approach.[6][7] The incorporation of a D-amino acid, such as D-alanine, can render a peptide bond resistant to cleavage by proteases that are stereospecific for L-amino acid substrates.[6] This guide will focus specifically on the application of D-alanine to confer proteolytic stability, providing both the theoretical framework and practical methodologies for its implementation and validation.

The Mechanism of D-Alanine-Mediated Proteolytic Resistance

The efficacy of D-alanine in preventing enzymatic degradation is rooted in the stereospecificity of protease active sites. Proteases have evolved to recognize and bind substrates with a specific three-dimensional geometry, which is dictated by the L-configuration of naturally occurring amino acids.

2.1. Stereochemical Hindrance at the Active Site

Proteases, such as trypsin and chymotrypsin, possess highly structured active sites that form specific interactions with the amino acid residues of the peptide substrate.[8] The positioning of the substrate's side chains, carbonyl groups, and amide hydrogens within the active site is critical for catalysis. When a D-amino acid is present at or near the cleavage site, its side chain projects in a different direction compared to its L-counterpart. This altered stereochemistry disrupts the precise alignment required for the enzyme's catalytic machinery to function, effectively preventing peptide bond hydrolysis.

G cluster_0 L-Peptide Substrate Binding cluster_1 D-Alanine Containing Peptide L_Peptide L-Amino Acid Residue Active_Site Protease Active Site L_Peptide->Active_Site Correct Fit Catalysis Peptide Bond Cleavage Active_Site->Catalysis D_Peptide D-Alanine Residue Active_Site_Blocked Protease Active Site D_Peptide->Active_Site_Blocked Steric Hindrance No_Catalysis No Cleavage Active_Site_Blocked->No_Catalysis

Caption: D-Alanine prevents protease binding and subsequent cleavage.

2.2. Impact on Common Proteases

  • Trypsin: This serine protease preferentially cleaves peptide bonds C-terminal to positively charged residues like lysine (Lys) and arginine (Arg).[7][9][10] Substituting the L-amino acid at the P1 or P1' position (adjacent to the scissile bond) with a D-amino acid can significantly inhibit trypsin activity.[7]

  • Chymotrypsin: Chymotrypsin targets large hydrophobic residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).[11] Introducing D-alanine near these recognition sites can disrupt the hydrophobic interactions necessary for substrate binding.[11]

  • Caspases: This family of cysteine proteases plays a crucial role in apoptosis and inflammation. They exhibit a strong preference for cleaving after aspartic acid (Asp) residues.[12][13] Mutating these cleavage sites to alanine has been shown to prevent caspase-mediated processing.[14][15] While this often involves L-alanine, the principle of disrupting the recognition motif is the same, and D-alanine would provide even greater resistance.

Experimental Assessment of Proteolytic Stability

A rigorous and systematic evaluation of peptide stability is paramount in drug development.[4][16][17] The following section outlines a comprehensive, self-validating workflow for assessing the proteolytic stability of D-alanine-containing peptides.

3.1. Overview of the Stability Assay Workflow

The core of the stability assessment involves incubating the peptide of interest with a relevant protease or biological matrix (e.g., serum, plasma) and monitoring the disappearance of the parent peptide over time.[18] High-Performance Liquid Chromatography (HPLC) is the workhorse for this analysis, allowing for the separation and quantification of the intact peptide from its degradation products.[19][20] Mass spectrometry (MS) is then used to identify the cleavage sites.[16][21]

G Start Peptide Synthesis (L- and D-Ala variants) Incubation Incubation with Protease or Serum/Plasma Start->Incubation Sampling Time-Point Sampling Incubation->Sampling Quench Reaction Quenching Sampling->Quench HPLC RP-HPLC Analysis Quench->HPLC Quant Quantify Parent Peptide (Peak Area) HPLC->Quant MS LC-MS/MS Analysis HPLC->MS HalfLife Calculate Half-Life (t½) Quant->HalfLife Result Compare Stability Profiles HalfLife->Result CleavageID Identify Cleavage Sites MS->CleavageID CleavageID->Result

Caption: Workflow for assessing the proteolytic stability of peptides.

3.2. Detailed Step-by-Step Protocol: In Vitro Protease Stability Assay

This protocol provides a robust framework for comparing the stability of a native L-peptide with its D-alanine-modified counterpart against a specific protease like trypsin.

A. Materials and Reagents:

  • Test Peptides (L- and D-Ala versions), lyophilized powder

  • Trypsin (e.g., TPCK-treated, from bovine pancreas)

  • Ammonium Bicarbonate (AmBic) buffer (50 mM, pH 8.0)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA)

  • Low-bind microcentrifuge tubes

B. Experimental Procedure:

  • Peptide Stock Solution Preparation:

    • Accurately weigh and dissolve each peptide in an appropriate solvent (e.g., water or a minimal amount of DMSO) to create a 10 mM stock solution.

    • Further dilute the stock solution with the AmBic buffer to a working concentration of 1 mg/mL (1000 µM).

  • Enzyme Solution Preparation:

    • Prepare a fresh solution of trypsin in AmBic buffer at a concentration of 0.1 mg/mL.

  • Incubation and Reaction:

    • In a low-bind microcentrifuge tube, combine 90 µL of the peptide working solution with 10 µL of the trypsin solution (final peptide concentration ~0.9 mg/mL). This creates a substrate-to-enzyme ratio of approximately 100:1 (w/w).

    • Vortex gently and incubate the reaction mixture in a water bath at 37°C.[18]

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.[18]

    • Immediately quench the enzymatic reaction by adding the aliquot to 40 µL of a quenching solution (e.g., 10% TFA or 1:1 ACN/EtOH).[4] This denatures the protease and stops the digestion.

    • The t=0 sample should be taken immediately after adding the enzyme, representing 100% intact peptide.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated enzyme.

    • Transfer the supernatant to an HPLC vial for analysis.

C. HPLC Analysis:

  • System: A standard Reverse-Phase HPLC (RP-HPLC) system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in ACN.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm or 280 nm.

  • Injection Volume: 20 µL.

D. Data Analysis and Interpretation:

  • Quantification: Integrate the peak area of the intact (parent) peptide at each time point.

  • Calculation: Plot the percentage of remaining intact peptide against time. The data can be fitted to a one-phase exponential decay model to calculate the half-life (t½) of the peptide.

  • Validation: The self-validating nature of this protocol comes from the direct comparison. The L-peptide acts as the internal control, demonstrating that the enzyme is active and the assay conditions are appropriate. A significantly longer half-life for the D-alanine variant provides direct evidence of enhanced stability.

3.3. Identification of Cleavage Sites by Mass Spectrometry

To confirm that the observed degradation is due to cleavage at the expected sites and to identify any new or unexpected cleavage products, LC-MS/MS analysis is essential.[3][16][21]

  • Samples from the stability assay can be directly analyzed by LC-MS.

  • The masses of the detected peptide fragments are used to pinpoint the exact location of the cleavage.

  • For the D-alanine peptide, the absence or significant reduction of fragments corresponding to cleavage at the modified site confirms the protective effect.

Data Presentation and Expected Outcomes

The results of the stability assays should be presented clearly to allow for straightforward comparison. A summary table is an effective way to present quantitative data.

Table 1: Comparative Proteolytic Stability of L-Peptide vs. D-Ala-Peptide in the Presence of Trypsin

Peptide VariantSequenceModificationHalf-life (t½) in minutes
L-Peptide (Control)Ac-Gly-Lys-Gly-Gly-Phe-NH₂None25 ± 4
D-Ala PeptideAc-Gly-D-Ala -Gly-Gly-Phe-NH₂L-Lys to D-Ala> 480

Note: The data presented are illustrative examples.

The expected outcome is a dramatic increase in the half-life of the peptide containing D-alanine when exposed to the protease. While the L-peptide will show progressive degradation over time, the D-alanine-containing peptide should remain largely intact throughout the duration of the experiment.

Strategic Considerations for D-Alanine Substitution

While D-alanine substitution is a powerful technique, its application requires careful consideration to maintain the peptide's biological activity.

  • Receptor Binding Sites: Avoid substitutions within critical binding motifs or pharmacophores, as altering the stereochemistry in these regions can abolish activity.

  • Proximity to Cleavage Sites: The most effective placement for a D-alanine residue is at the P1 or P1' position relative to the scissile bond. However, placement at P2 or P2' can also confer significant protection.[3]

  • Structural Impact: The introduction of a D-amino acid can alter the local secondary structure of the peptide.[6] It is important to consider how this might affect the overall conformation and function.

Regulatory Perspective

When developing peptide therapeutics, it is crucial to adhere to regulatory guidelines from agencies like the FDA and EMA.[2][22][23] The introduction of a non-canonical amino acid like D-alanine means the resulting peptide is a new chemical entity. All peptide-related impurities, including those arising from synthesis or degradation, must be identified and characterized, typically to a threshold of 0.10% or greater.[24][25] Robust, validated stability-indicating methods, such as the HPLC protocol described here, are a regulatory requirement.[20][26]

Conclusion

The incorporation of D-alanine is a field-proven, effective, and mechanistically well-understood strategy for enhancing the proteolytic stability of therapeutic peptides. By disrupting the stereospecific recognition by proteases, D-alanine can dramatically increase a peptide's half-life, a critical step in improving its pharmacokinetic properties and overall therapeutic potential. The systematic and self-validating experimental workflow detailed in this guide provides researchers with a reliable framework to assess the impact of D-alanine substitution and to generate the robust data required for the development of next-generation peptide drugs.

References

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021). Expert Opinion on Drug Discovery. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2022). ACS Pharmacology & Translational Science. [Link]

  • ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. (2021). U.S. Food and Drug Administration. [Link]

  • Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. (2006). Biophysical Journal. [Link]

  • Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity. (2017). The Journal of Experimental Medicine. [Link]

  • PeptideCutter - Cleavage specificities of selected enzymes and chemicals. ExPASy. [Link]

  • Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. (2021). Journal of the American Chemical Society. [Link]

  • Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. (2021). Clinical and Translational Science. [Link]

  • D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. (2022). Frontiers in Microbiology. [Link]

  • Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. (2019). Journal of The American Society for Mass Spectrometry. [Link]

  • Caspases and Their Substrates. (2018). Cold Spring Harbor Perspectives in Biology. [Link]

  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. (2023). Peptide Science. [Link]

  • Chymotrypsin. (2023). Chemistry LibreTexts. [Link]

  • Trypsin. Wikipedia. [Link]

  • Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. (2021). ResearchGate. [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021). ResearchGate. [Link]

  • HPLC Analysis and Purification of Peptides. (2004). Methods in Molecular Biology. [Link]

  • Post-translational Introduction of d-Alanine into Ribosomally Synthesized Peptides by the Dehydroalanine Reductase NpnJ. (2015). Journal of the American Chemical Society. [Link]

  • Mass Spectrometry in Peptide and Protein Analysis. (2024). Mabion. [Link]

  • d-Alanyl-d-Alanine Ligase as a Broad-Host-Range Counterselection Marker in Vancomycin-Resistant Lactic Acid Bacteria. (2018). Applied and Environmental Microbiology. [Link]

  • Caspase-1 interdomain linker cleavage is required for pyroptosis. (2020). Life Science Alliance. [Link]

  • Mass Spectrometry Methods for Measuring Protein Stability. (2022). Chemical Reviews. [Link]

  • Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. (2021). e-Repositori UPF. [Link]

  • Clinical Pharmacology Considerations for Peptide Drug Products. (2023). Regulations.gov. [Link]

  • HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2. (2020). Indian Journal of Pharmaceutical Education and Research. [Link]

  • An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. (2019). Molecules. [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021). Taylor & Francis Online. [Link]

  • Caspase-9 cleavage, do you need it? (2007). Biochemical Journal. [Link]

  • Poly(alanine): Structure and Stability of the D and L-Enantiomers. (2016). ResearchGate. [Link]

  • The molecular basis of vancomycin resistance in clinically relevant Enterococci: Crystal structure of d-alanyl-d-lactate ligase (VanA). (1996). PNAS. [Link]

  • Mass Spectrometry Analysis of Organ-Specific Cellular Extracts - Nanomized Organo Peptides: The Stability Study. (2023). ResearchGate. [Link]

  • Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. (2019). SciSpace. [Link]

  • The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. (2023). Taylor & Francis Online. [Link]

  • Assessing Immunogenicity Risk of Peptides: the Synthetic Peptide Guidance and PSGs. (2020). U.S. Food and Drug Administration. [Link]

  • Rapid Profiling of Peptide Stability in Proteolytic Environments. (2009). ACS Chemical Biology. [Link]

  • FDA issues draft guidance of clinical pharmacology, labeling considerations for peptide drug products. (2023). RAPS. [Link]

  • Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. (2021). PubMed. [Link]

  • Enzymes of vancomycin resistance: The structure of D-alanine-D-lactate ligase of naturally resistant Leuconostoc mesenteroides. (1997). ResearchGate. [Link]

  • Specificity of Serine Proteases (Chymotrypsin, Trypsin and Elastase). (2015). YouTube. [Link]

  • Substrate-induced conformational changes occur in all cleaved forms of caspase-6. (2012). The Journal of Biological Chemistry. [Link]

  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. (2021). Current Protocols. [Link]

  • New structural motifs on the chymotrypsin fold and their potential roles in complement factor B. (2000). The EMBO Journal. [Link]

  • Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme-ligand interactions. (2007). Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Poly(alanine): Structure and Stability of the d and l -Enantiomers. (2015). Sci-Hub. [Link]

  • ProAlanase is an Effective Alternative to Trypsin for Proteomics Applications and Disulfide Bond Mapping. (2020). Molecular & Cellular Proteomics. [Link]

  • Stability-indicating methods for peptide drug analysis. (2024). AMSbio. [Link]

Sources

Foundational

An In-depth Technical Guide on H-D-Ala-D-Ala-D-Ala-OH: A Structural Analog of the Peptidoglycan Terminus for Advanced Research

Foreword: Unlocking the Bacterial Fortress The bacterial cell wall, a formidable fortress of peptidoglycan, stands as a primary determinant of bacterial survival and a principal target for many of our most effective anti...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Bacterial Fortress

The bacterial cell wall, a formidable fortress of peptidoglycan, stands as a primary determinant of bacterial survival and a principal target for many of our most effective antibiotics. At the heart of this structure's integrity lies the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursor, a critical recognition site for the enzymes that construct and remodel this essential barrier. Understanding the intricate molecular interactions at this terminus is paramount for the development of novel antibacterial strategies to combat the ever-growing threat of antibiotic resistance.

This technical guide provides an in-depth exploration of H-D-Ala-D-Ala-D-Ala-OH, a synthetic tripeptide that serves as a powerful structural analog of the natural peptidoglycan terminus. For researchers, scientists, and drug development professionals, this guide offers not just a collection of protocols, but a comprehensive framework for leveraging this tool to dissect the mechanisms of bacterial cell wall biosynthesis and to probe the action of antibiotics that target this vital pathway. We will delve into the causality behind experimental choices, presenting self-validating systems that ensure technical accuracy and foster innovation in the urgent quest for new antimicrobial agents.

Section 1: The Central Role of the D-Ala-D-Ala Terminus in Peptidoglycan Biosynthesis

The structural integrity of the bacterial cell wall is maintained by a mesh-like polymer called peptidoglycan, composed of glycan strands cross-linked by short peptides.[1] The final step in the synthesis of the peptide component is the ATP-dependent ligation of two D-alanine residues, catalyzed by D-Ala-D-Ala ligase, to form the D-Ala-D-Ala dipeptide.[1][2] This dipeptide is subsequently added to the UDP-N-acetylmuramoyl-tripeptide precursor, forming the pentapeptide terminus that is essential for the cross-linking reaction.[3]

This terminal D-Ala-D-Ala motif is the specific substrate for DD-transpeptidases, also known as penicillin-binding proteins (PBPs).[4][5] These enzymes catalyze the formation of peptide cross-links between adjacent peptidoglycan strands, a reaction that imparts rigidity and strength to the cell wall.[6] The transpeptidation reaction involves the cleavage of the terminal D-alanine residue, providing the energy to form the new peptide bond.[7] Consequently, any interference with the synthesis or recognition of the D-Ala-D-Ala terminus can have catastrophic consequences for bacterial viability, making it a prime target for antibiotics.[8]

The Mechanism of Peptidoglycan Cross-linking

The DD-transpeptidase-mediated cross-linking is a crucial step in maintaining the structural integrity of the bacterial cell wall. The process can be visualized as a two-step reaction:

Peptidoglycan_Crosslinking cluster_0 Step 1: Acylation cluster_1 Step 2: Deacylation (Transpeptidation) PBP PBP (DD-Transpeptidase) (Active Site Ser-OH) Acyl_Enzyme Acyl-Enzyme Intermediate (PBP-Ser-O-CO-D-Ala-L-Lys) PBP->Acyl_Enzyme attacks D-Ala-D-Ala bond Donor Donor Peptide (L-Lys-D-Ala-D-Ala) Donor->PBP binds Released_DAla Released D-Ala Acyl_Enzyme->Released_DAla releases Acceptor Acceptor Peptide (e.g., Diaminopimelic acid) Acyl_Enzyme->Acceptor binds Crosslinked_PG Cross-linked Peptidoglycan Acceptor->Crosslinked_PG attacks acyl-enzyme Regenerated_PBP Regenerated PBP Crosslinked_PG->Regenerated_PBP releases

Mechanism of DD-Transpeptidase catalyzed peptidoglycan cross-linking.

This intricate process highlights the central role of the D-Ala-D-Ala terminus as the key recognition element for the transpeptidase.

Section 2: H-D-Ala-D-Ala-D-Ala-OH - A Versatile Molecular Probe

H-D-Ala-D-Ala-D-Ala-OH is a synthetic tripeptide that mimics the terminal portion of the un-cross-linked peptidoglycan precursor. Its utility in research stems from its ability to act as a substrate, an inhibitor, or a competitive binding agent for the enzymes and antibiotics that interact with the natural D-Ala-D-Ala terminus. The presence of the third D-alanine residue can provide insights into the spatial and substrate specificity of the active sites of these proteins.

Rationale for Use

The primary advantage of using a synthetic analog like H-D-Ala-D-Ala-D-Ala-OH lies in its ability to isolate and study specific molecular interactions in a controlled in vitro environment. This allows for:

  • Kinetic analysis of enzyme activity: Determining kinetic parameters such as Km and kcat for enzymes like DD-transpeptidases.

  • Inhibition studies: Assessing the inhibitory potential of novel antibiotic candidates that target peptidoglycan biosynthesis.

  • Binding assays: Quantifying the binding affinity of antibiotics like vancomycin to their target motif.[9]

  • Structural studies: Co-crystallization with target proteins to elucidate the molecular basis of their interaction.

Synthesis of H-D-Ala-D-Ala-D-Ala-OH

The synthesis of H-D-Ala-D-Ala-D-Ala-OH can be efficiently achieved using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[10][11] This method allows for the stepwise addition of amino acids to a solid support, with the N-terminus of each amino acid temporarily protected by the Fmoc group.

Objective: To synthesize the tripeptide H-D-Ala-D-Ala-D-Ala-OH using manual solid-phase peptide synthesis.

Materials:

  • Fmoc-D-Ala-OH

  • 2-Chlorotrityl chloride resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dipeptidyl-peptidase I (DPP-I) from bovine spleen

  • HPLC grade water and acetonitrile

  • Solid-phase synthesis vessel

  • Shaker

  • HPLC system for purification and analysis

  • Lyophilizer

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DMF for 30 minutes in the synthesis vessel.

  • First Amino Acid Coupling:

    • Dissolve Fmoc-D-Ala-OH (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

    • Drain the DMF from the swollen resin and add the activated amino acid solution.

    • Shake the vessel for 2 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

  • Second and Third Amino Acid Coupling: Repeat steps 2 and 3 for the coupling of the second and third Fmoc-D-Ala-OH residues.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 3.

  • Cleavage from Resin:

    • Wash the deprotected peptide-resin with DCM (5x).

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and discard the ether.

    • Dissolve the crude peptide in a minimal amount of water/acetonitrile.

    • Purify the peptide by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient.

  • Characterization and Lyophilization:

    • Analyze the purified fractions by mass spectrometry to confirm the molecular weight of H-D-Ala-D-Ala-D-Ala-OH.

    • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Section 3: Probing Enzyme-Substrate Interactions

H-D-Ala-D-Ala-D-Ala-OH serves as an excellent tool to investigate the kinetics and inhibition of key enzymes in the peptidoglycan biosynthesis pathway.

DD-Transpeptidase (PBP) Activity and Inhibition Assays

DD-transpeptidases are the primary targets of β-lactam antibiotics.[5] Assays to measure their activity and inhibition are crucial for the development of new antibiotics.

Objective: To determine the kinetic parameters of a purified DD-transpeptidase and to assess the inhibitory activity of a test compound using a chromogenic substrate.

Rationale: This assay utilizes a chromogenic substrate that releases a colored product upon cleavage by the DD-transpeptidase, allowing for spectrophotometric monitoring of the reaction. While H-D-Ala-D-Ala-D-Ala-OH itself is not chromogenic, it can be used as a competitive inhibitor in this assay to determine its binding affinity to the enzyme.

Materials:

  • Purified DD-transpeptidase (e.g., from Streptomyces sp.)

  • Chromogenic substrate (e.g., Nα,Nε-diacetyl-L-lysyl-D-alanyl-D-alanine-p-nitroanilide)

  • H-D-Ala-D-Ala-D-Ala-OH (as a potential inhibitor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the DD-transpeptidase, chromogenic substrate, and H-D-Ala-D-Ala-D-Ala-OH in the assay buffer.

  • Kinetic Analysis (Michaelis-Menten):

    • In a 96-well plate, add a fixed concentration of the enzyme to each well.

    • Add varying concentrations of the chromogenic substrate to different wells.

    • Initiate the reaction and monitor the increase in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time using the microplate reader.

    • Calculate the initial reaction velocities (V0) from the linear portion of the absorbance curves.

    • Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • Inhibition Assay (IC50 Determination):

    • In a 96-well plate, add a fixed concentration of the enzyme and the chromogenic substrate (typically at its Km value) to each well.

    • Add varying concentrations of H-D-Ala-D-Ala-D-Ala-OH (or a test inhibitor) to different wells.

    • Initiate the reaction and measure the initial reaction velocities as described above.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

ParameterValue
Km (Chromogenic Substrate) [Insert Value] µM
Vmax [Insert Value] µmol/min/mg
IC50 (H-D-Ala-D-Ala-D-Ala-OH) [Insert Value] µM
D-Ala-D-Ala Ligase Activity

D-Ala-D-Ala ligase catalyzes the formation of the D-Ala-D-Ala dipeptide, an essential precursor for peptidoglycan synthesis.[1][2] While H-D-Ala-D-Ala-D-Ala-OH is not a direct substrate for this enzyme, understanding the ligase's activity is fundamental to the pathway.

Ddl_Purification cluster_0 Gene Cloning and Expression cluster_1 Protein Purification Clone Clone ddl gene into expression vector (e.g., pET) Transform Transform into E. coli expression strain (e.g., BL21(DE3)) Clone->Transform Induce Induce protein expression with IPTG Transform->Induce Harvest Harvest cells by centrifugation Induce->Harvest Lyse Cell Lysis (e.g., sonication) Clarify Clarify lysate by centrifugation Lyse->Clarify IMAC Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) Clarify->IMAC Dialyze Dialysis into storage buffer IMAC->Dialyze

Workflow for the expression and purification of recombinant D-Ala-D-Ala ligase.

Section 4: Investigating Antibiotic Binding and Mechanism of Action

The D-Ala-D-Ala terminus is the direct target of glycopeptide antibiotics like vancomycin.[11][12] H-D-Ala-D-Ala-D-Ala-OH can be used to study the binding thermodynamics and kinetics of these crucial drugs.

Vancomycin Binding Assays

Vancomycin binds with high affinity to the D-Ala-D-Ala terminus, thereby sterically hindering the transglycosylation and transpeptidation steps of peptidoglycan synthesis.[9][13]

Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS) of the binding interaction between vancomycin and H-D-Ala-D-Ala-D-Ala-OH.

Rationale: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[14]

Materials:

  • Vancomycin hydrochloride

  • H-D-Ala-D-Ala-D-Ala-OH

  • ITC buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation: Prepare precise concentrations of vancomycin in the ITC syringe and H-D-Ala-D-Ala-D-Ala-OH in the sample cell, both in the same ITC buffer. Degas the solutions before use.

  • ITC Experiment:

    • Equilibrate the instrument at the desired temperature (e.g., 25°C).

    • Perform a series of injections of vancomycin into the sample cell containing the tripeptide.

    • Record the heat changes associated with each injection.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the ITC software.

    • This will yield the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n). The binding entropy (ΔS) can be calculated from these values.

Data Presentation:

Thermodynamic ParameterValue
Dissociation Constant (KD) [Insert Value] µM
Binding Enthalpy (ΔH) [Insert Value] kcal/mol
Binding Entropy (ΔS) [Insert Value] cal/mol·K
Stoichiometry (n) [Insert Value]
Visualizing the Antibiotic-Target Interaction

The interaction between vancomycin and the D-Ala-D-Ala terminus is a classic example of molecular recognition, driven by a network of hydrogen bonds.

Vancomycin_Binding Vancomycin Vancomycin HBond1 H-bond Vancomycin->HBond1 HBond2 H-bond Vancomycin->HBond2 HBond3 H-bond Vancomycin->HBond3 HBond4 H-bond Vancomycin->HBond4 HBond5 H-bond Vancomycin->HBond5 DAlaDAla D-Ala-D-Ala Terminus DAlaDAla->HBond1 DAlaDAla->HBond2 DAlaDAla->HBond3 DAlaDAla->HBond4 DAlaDAla->HBond5

Hydrogen bonding network between vancomycin and the D-Ala-D-Ala terminus.

Section 5: Future Perspectives and Advanced Applications

The use of H-D-Ala-D-Ala-D-Ala-OH and other structural analogs is not limited to the assays described above. Future research can leverage these tools in more advanced applications:

  • High-Throughput Screening (HTS): Miniaturized versions of the described assays can be adapted for HTS of large compound libraries to identify novel inhibitors of peptidoglycan biosynthesis.

  • Structural Biology: Co-crystallization of the tripeptide with target enzymes can provide high-resolution structural information to guide rational drug design.

  • Probing Antibiotic Resistance Mechanisms: Analogs can be used to study the altered substrate specificities of enzymes from resistant bacterial strains, such as the modified PBPs in methicillin-resistant Staphylococcus aureus (MRSA).

  • Development of Novel Probes: The tripeptide can be functionalized with fluorescent or radioactive labels to create probes for imaging peptidoglycan synthesis in living bacteria.

Conclusion

H-D-Ala-D-Ala-D-Ala-OH is a powerful and versatile tool for researchers in the fields of microbiology, biochemistry, and drug discovery. By providing a stable and well-defined mimic of the natural peptidoglycan terminus, this tripeptide enables the detailed investigation of the enzymes and antibiotics that target this critical bacterial pathway. The experimental frameworks and protocols outlined in this guide are intended to serve as a robust foundation for researchers to build upon, fostering innovation and accelerating the development of the next generation of antibacterial therapies. The continued exploration of the molecular interactions at the heart of the bacterial cell wall will undoubtedly be a key factor in our ongoing battle against infectious diseases.

References

  • Neuhaus, F. C. (1962). The Enzymatic Synthesis of d-Alanyl-d-alanine. Journal of Biological Chemistry, 237(3), 778-782.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • BenchChem. (2025). The Strategic Incorporation of D-Alanine in Peptide Synthesis: A Technical Guide to H-D-Ala-OtBu.HCl. BenchChem.
  • Gao, Y., et al. (2011). Cloning, expression and purification of penicillin-binding protein 3 from Pseudomonas aeruginosa CMCC 10104.
  • Alvarez, L., et al. (2021). Analysis of peptidoglycan structural diversity using LC-MS/MS and peptidoglycomics software. Methods in Molecular Biology, 2355, 125-141.
  • Adam, M., et al. (1981). Chromogenic depsipeptide substrates for beta-lactamases and penicillin-sensitive DD-peptidases. Biochemical Journal, 199(2), 525-529.
  • Sarkar, P., et al. (2008). Thermodynamics of Interactions of Vancomycin and Synthetic Surrogates of Bacterial Cell Wall. Journal of the American Chemical Society, 130(1), 352-359.
  • Filburn, B. H., et al. (1983). Evaluation of an automated fluorescence polarization immunoassay for vancomycin. Antimicrobial Agents and Chemotherapy, 24(2), 216-220.
  • Al-Dhaher, M. A., et al. (1992). D-alanine ligase of Escherichia coli. Expression, purification and inhibitory studies on the cloned enzyme. Biochemical Journal, 282(Pt 3), 747-752.
  • Chem-Impex. (n.d.). D-Ala-D-Ala-OH.
  • O'Daniel, P. I., et al. (2018). Structural and kinetic analyses of penicillin-binding protein 4 (PBP4)-mediated antibiotic resistance in Staphylococcus aureus. Journal of Biological Chemistry, 293(23), 8845-8857.
  • Fan, X., et al. (2022). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. Frontiers in Bioengineering and Biotechnology, 10, 894567.
  • Kluczyk, A., et al. (2025). Solution Phase Peptide Synthesis: The Case of Biphalin. Methods in Molecular Biology, 2980, 107-123.
  • GoldBio. (n.d.). Chromogenic Assays: What they are and how they are used in research. Gold Biotechnology.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Lee, W., et al. (2019). Real-time monitoring of D-Ala-D-Ala dipeptidase activity of VanX in living bacteria by isothermal titration calorimetry. Analytical Chemistry, 91(15), 10144-10150.
  • Perkins, H. R., & Nieto, M. (1974). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. Annals of the New York Academy of Sciences, 235, 362-383.
  • Saper, M. A., et al. (2010). Production and purification of the penicillin-binding protein 3 from Pseudomonas aeruginosa.
  • BenchChem. (n.d.).
  • De Benedetti, S., et al. (2023). The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. Metabolites, 13(9), 963.
  • Miyamoto, S., et al. (2019). Substrate Specificity of Low-Molecular Mass Bacterial dd-Peptidases. Chembiochem, 20(21), 2747-2752.
  • Pfaller, M. A., et al. (1984). Laboratory evaluation of five assay methods for vancomycin: Bioassay, high-pressure liquid chromatography, fluorescence polarization immunoassay, radioimmunoassay, and fluorescence immunoassay. Journal of Clinical Microbiology, 20(5), 898-902.
  • Al-Dhaher, M. A., et al. (1992). d-alanine: d-alanine ligase of Escherichia coli. Expression, purification and inhibitory studies on the cloned enzyme. Biochemical Journal, 282(3), 747-752.
  • Sauvage, E., & Terrak, M. (2016). penicillin-binding proteins: structure and role in peptidoglycan biosynthesis. FEMS Microbiology Reviews, 40(2), 1-25.
  • Allen, N. E., et al. (2006). Vancomycin analogs: Seeking improved binding of D-Ala-D-Ala and D-Ala-D-Lac peptides by side-chain and backbone modifications. Bioorganic & Medicinal Chemistry Letters, 16(11), 2916-2919.
  • Thermo Fisher Scientific. (n.d.).
  • Nanomicrospheres. (n.d.).
  • Kocaoglu, O., & Carlson, E. E. (2015). kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells. ACS Chemical Biology, 10(9), 1963-1971.
  • Bron, P. A., et al. (2012). d-Alanyl-d-Alanine Ligase as a Broad-Host-Range Counterselection Marker in Vancomycin-Resistant Lactic Acid Bacteria. Applied and Environmental Microbiology, 78(11), 4047-4055.
  • Neuhaus, F. C., et al. (1969). Enzymatic synthesis of D-alanyl-D-alanine. Control of D-alanine:D-alanine ligase (ADP). Biochemistry, 8(12), 5119-5124.
  • Andreas, L. B., et al. (2016). Studying intact bacterial peptidoglycan by proton-detected NMR spectroscopy at 100 kHz MAS frequency. Journal of Biomolecular NMR, 64(2), 133-139.
  • Wikipedia. (n.d.). Penicillin-binding proteins. Wikipedia.
  • Morlot, C., et al. (2004). Penicillin binding proteins: key players in bacterial cell cycle and drug resistance processes. FEMS Microbiology Reviews, 28(5), 555-578.
  • Lotvin, J. A., & Blundell, T. L. (1993). Chromogenic peptide substrate assays and their clinical applications.
  • Ghuysen, J. M. (1994). Penicillin-binding proteins in bacteria. Trends in Microbiology, 2(10), 372-380.
  • LibreTexts Chemistry. (2025). 12.5: Peptide Synthesis- Solution-Phase. LibreTexts.
  • Egan, A. J. F., et al. (2020). Elucidating Peptidoglycan Structure: An Analytical Toolset. Trends in Microbiology, 28(6), 461-474.
  • ResearchGate. (n.d.). Vancomycin binding to (a) D-Ala-D-Ala terminus of susceptible bacteria...
  • Dey, P., et al. (2021). Rapid Monitoring of Vancomycin Concentration in Serum Using Europium (III) Chelate Nanoparticle-Based Lateral Flow Immunoassay. Frontiers in Chemistry, 9, 746960.
  • Chen, Y., et al. (2025). Discovery of amino acid substitutions in penicillin-binding proteins associated with adaptation to D-Ala-D-Lac in vancomycin-resistant Enterococcus faecalis. Frontiers in Microbiology, 16, 1345678.
  • Park, I. S., et al. (2016). d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations. FEBS Letters, 590(19), 3355-3365.
  • Rao, J., et al. (1998). A trivalent system from vancomycin.D-ala-D-Ala with higher affinity than avidin.biotin. Science, 280(5364), 708-711.
  • Ng, J. D., et al. (2008). The isolation, purification and characterization of the DNA ligase from Thermococcus thioreducens strain OGL-20PT. University of Alabama in Huntsville.
  • Thermo Fisher Scientific. (n.d.). QMS® Vancomycin (VANCO). Thermo Fisher Scientific.
  • Wikipedia. (n.d.). Alanine racemase. Wikipedia.
  • Bisson-Filho, A. W., et al. (2021). Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs. bioRxiv.

Sources

Exploratory

Role of D-alanine peptides in antibiotic resistance mechanisms

A Technical Guide to D-Alanine Mediated Antibiotic Resistance Intended Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, infectious diseases, and antimicrobial developme...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to D-Alanine Mediated Antibiotic Resistance

Intended Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, infectious diseases, and antimicrobial development.

Abstract: The relentless evolution of antibiotic resistance poses a formidable threat to global health. A critical battleground in this conflict is the bacterial cell envelope, where modifications can thwart the action of last-resort antibiotics. This technical guide provides an in-depth examination of two pivotal resistance mechanisms centered on the manipulation of D-alanine peptides. First, we dissect the sophisticated enzymatic machinery that enables bacteria to alter the canonical D-Ala-D-Ala terminus of peptidoglycan precursors to a D-Ala-D-Lac depsipeptide, rendering glycopeptide antibiotics like vancomycin ineffective. Second, we explore the strategic D-alanylation of teichoic acids, a process that modifies the cell surface's electrostatic charge to repel cationic antimicrobial peptides and lipopeptides such as daptomycin. This guide synthesizes the core biochemical pathways, provides detailed, field-proven experimental protocols for their characterization, and presents frameworks for data interpretation, empowering researchers to investigate and combat these critical resistance strategies.

Introduction: The Cell Envelope as a Dynamic Defense

The bacterial cell wall is not a static barrier but a dynamic structure essential for survival, maintaining cell shape, and withstanding osmotic pressure. In Gram-positive bacteria, this envelope is primarily composed of a thick peptidoglycan (PG) layer extensively decorated with anionic polymers called teichoic acids (TAs), which include lipoteichoic acid (LTA) and wall teichoic acid (WTA). This intricate architecture presents a prime target for many of our most potent antibiotics. However, bacteria have co-evolved elegant and highly effective countermeasures. Among the most clinically significant are mechanisms that modify key D-alanine components within the cell envelope, thereby preventing antibiotic binding or action. Understanding these pathways at a molecular level is paramount for the development of next-generation therapeutics that can bypass or inhibit these resistance strategies.

Mechanism I: Target Modification for Glycopeptide Resistance

Glycopeptide antibiotics, exemplified by vancomycin, are a last line of defense against severe Gram-positive infections. Their mechanism of action relies on high-affinity binding to the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of nascent peptidoglycan precursors (Lipid II), physically obstructing the transglycosylation and transpeptidation reactions required for cell wall synthesis.[1][2][3] High-level resistance to vancomycin is achieved not by destroying the antibiotic, but by fundamentally remodeling its target.

The vanA Operon: A Paradigm of Acquired Resistance

The most well-characterized mechanism of high-level vancomycin resistance is mediated by the vanA gene cluster, often located on mobile genetic elements, facilitating its spread.[4][5] This operon orchestrates the synthesis of an alternative peptidoglycan precursor ending in the depsipeptide D-Ala-D-Lactate (D-Ala-D-Lac). The substitution of the amide bond in D-Ala-D-Ala with an ester bond in D-Ala-D-Lac results in the loss of a critical hydrogen bond required for vancomycin binding, reducing the antibiotic's affinity by approximately 1,000-fold.[1]

The core enzymatic cascade involves three key proteins encoded by the vanHAX genes:

  • VanH: A dehydrogenase that converts pyruvate into D-lactate.[1][6]

  • VanA: An ATP-dependent ligase that catalyzes the formation of an ester bond between D-alanine and the D-lactate synthesized by VanH, creating the D-Ala-D-Lac depsipeptide.[1][7][8]

  • VanX: A highly specific D,D-dipeptidase that hydrolyzes any endogenously produced D-Ala-D-Ala, eliminating the susceptible precursor pool and ensuring that only the resistant D-Ala-D-Lac precursors are incorporated into the cell wall.[1]

This pathway is tightly regulated by a two-component system, VanS-VanR, where VanS acts as a membrane sensor that, in the presence of vancomycin, activates the VanR response regulator to induce transcription of the vanHAX operon.[1][6]

Vancomycin_Resistance_Pathway cluster_cytoplasm Bacterial Cytoplasm cluster_interaction Cell Wall Interaction Pyruvate Pyruvate VanH VanH (Dehydrogenase) Pyruvate->VanH Reduction D_Ala D-Alanine VanA VanA (Ligase) D_Ala->VanA ATP Ddl Ddl Ligase (Host Enzyme) D_Ala->Ddl ATP ATP ATP D_Ala_D_Ala D-Ala-D-Ala (Susceptible Precursor) VanX VanX (Dipeptidase) D_Ala_D_Ala->VanX Hydrolysis PG_Susceptible Peptidoglycan Precursor (ends in D-Ala-D-Ala) D_Ala_D_Ala->PG_Susceptible Incorporation D_Lac D-Lactate VanH->D_Lac D_Ala_D_Lac D-Ala-D-Lac (Resistant Precursor) VanA->D_Ala_D_Lac 2x D-Ala 2x D-Ala VanX->2x D-Ala Ddl->D_Ala_D_Ala D_Lac->VanA PG_Resistant Peptidoglycan Precursor (ends in D-Ala-D-Lac) D_Ala_D_Lac->PG_Resistant Incorporation Vancomycin Vancomycin Vancomycin->PG_Susceptible Strong Binding (Inhibition) Vancomycin->PG_Resistant Weak Binding (No Inhibition)

Figure 1: Biochemical pathway of VanA-mediated vancomycin resistance.

Mechanism II: Electrostatic Repulsion via Teichoic Acid D-Alanylation

A distinct but equally potent resistance strategy involves altering the physicochemical properties of the cell surface to fend off positively charged antibiotics. This mechanism is particularly effective against cationic antimicrobial peptides (CAMPs), which are components of the innate immune system, and antibiotics like daptomycin.

The dlt Operon: Modulating the Cell Surface Charge

Teichoic acids are polyanionic polymers due to their repeating phosphodiester backbone, creating a net negative charge on the Gram-positive cell surface. This negative charge facilitates the initial attraction of cationic molecules. The dlt operon (dltABCD) encodes a four-protein system that esterifies D-alanine, a positively charged amino acid, onto the hydroxyl groups of the TA backbone.[9][10] This modification partially neutralizes the cell envelope's negative charge, creating an electrostatic barrier that repels cationic antibiotics and reduces their ability to reach their membrane target.[11][12][13]

The D-alanylation process is a multi-step pathway occurring across the cytoplasm and cell membrane:

  • DltA: A cytoplasmic D-alanyl carrier protein ligase that activates D-alanine using ATP and attaches it to the carrier protein, DltC.[10][14]

  • DltC: A membrane-associated D-alanyl carrier protein that shuttles the activated D-alanine to the membrane.[10][14]

  • DltB: A transmembrane protein thought to facilitate the translocation of the D-alanyl-DltC complex across the membrane.[10][15]

  • DltD: An extracellular protein that ligates the D-alanine from DltC onto the teichoic acid polymer.[10][15]

Upregulation or gain-of-function mutations in the dlt operon are strongly correlated with resistance to daptomycin and various CAMPs in pathogens like Staphylococcus aureus and Enterococcus species.[11][16][17]

Dlt_Pathway cluster_cell Gram-Positive Bacterium cluster_repulsion Antibiotic Interaction Cytoplasm Cytoplasm Membrane Cell Membrane Exterior Extracellular Space / Cell Wall D_Ala D-Alanine DltA DltA (Ligase) D_Ala->DltA ATP ATP ATP->DltA DltC_loaded DltC~D-Ala DltA->DltC_loaded Activation & Loading DltC_unloaded DltC (Carrier Protein) DltC_unloaded->DltA DltB DltB (Transporter) DltD DltD (Ligase) DltB->DltD DltC_loaded->DltB TA_D_Ala D-alanylated TA (Charge Neutralized) DltD->TA_D_Ala TA Teichoic Acid (Anionic) TA->DltD Repulsion Electrostatic Repulsion TA_D_Ala->Repulsion Repels Daptomycin Daptomycin-Ca²⁺ (Cationic) Repulsion->Daptomycin

Figure 2: The Dlt pathway for D-alanylation of teichoic acids.

Experimental Methodologies & Data Interpretation

Characterizing these resistance mechanisms requires a multi-faceted approach combining biochemical analysis with microbiological susceptibility testing. The following protocols provide robust, validated workflows for interrogating D-alanine-mediated resistance.

Protocol 1: Analysis of Peptidoglycan Precursors by HPLC-MS

Causality: To confirm VanA-type resistance, it is essential to demonstrate the shift from D-Ala-D-Ala to D-Ala-D-Lac in the cytoplasmic pool of peptidoglycan precursors. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) provides the necessary resolution and mass accuracy to separate and identify these closely related molecules.[18][19]

Methodology:

  • Culture and Harvest: Grow bacterial cultures (e.g., Enterococcus faecium) with and without vancomycin induction to mid-exponential phase. Harvest cells rapidly by centrifugation at 4°C.

  • Precursor Extraction: Immediately resuspend the cell pellet in boiling water and boil for 10 minutes to lyse cells and inactivate enzymes. Centrifuge to remove cell debris and collect the supernatant.

  • Sample Cleanup: Lyophilize the supernatant. Reconstitute in a small volume of appropriate buffer and pass through a 0.22 µm filter. For enhanced purity, a C18 solid-phase extraction (SPE) step can be employed.

  • HPLC Separation: Inject the prepared sample onto a reverse-phase C18 HPLC column. Elute with a gradient of acetonitrile in 0.1% formic acid. The choice of a high-resolution column is critical for separating the UDP-MurNAc-pentapeptide-[D-Ala-D-Ala] from the UDP-MurNAc-pentadepsipeptide-[D-Ala-D-Lac].

  • Mass Spectrometry Analysis: Couple the HPLC eluent directly to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Operate in negative ion mode to detect the UDP-MurNAc-peptide precursors.

  • Data Analysis: Extract ion chromatograms for the predicted m/z values of the susceptible (ending in D-Ala-D-Ala) and resistant (ending in D-Ala-D-Lac) precursors. Compare the relative abundance of these peaks in induced versus uninduced samples.

Self-Validation & Trustworthiness: The protocol's integrity is maintained by including a known vancomycin-susceptible strain as a negative control, which should only produce the D-Ala-D-Ala precursor. The definitive identification of peaks relies on high-resolution mass accuracy (≤ 5 ppm) and, ideally, fragmentation (MS/MS) data confirming the peptide sequence.[20][21]

Protocol 2: Quantification of D-Alanyl Esters on Teichoic Acids

Causality: To correlate dlt operon activity with a resistance phenotype, one must quantify the degree of D-alanylation on the TA polymers. This protocol relies on the lability of the D-alanyl ester bond to mild alkaline hydrolysis, which releases D-alanine for subsequent quantification.[22]

Methodology:

  • Cell Preparation: Grow bacterial cultures (e.g., S. aureus) to a defined growth phase (e.g., stationary phase). Harvest cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and determine the dry weight of a parallel sample for normalization.

  • D-Alanine Release: Resuspend the washed cell pellet in a known volume of 0.1 M NaOH. Incubate at 37°C for 1 hour to specifically hydrolyze the ester linkages.

  • Neutralization & Derivatization: Neutralize the suspension with HCl. Centrifuge to pellet the cells and collect the supernatant containing the released D-alanine. Derivatize the D-alanine in the supernatant with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which allows for chiral separation and sensitive detection.[22]

  • HPLC Quantification: Separate the derivatized amino acids on a C18 HPLC column. The diastereomers formed by Marfey's reagent can be resolved and detected by UV absorbance (typically at 340 nm).

  • Standard Curve: Prepare a standard curve using known concentrations of pure D-alanine treated with Marfey's reagent in the same manner as the samples.

  • Calculation: Quantify the amount of D-alanine in the samples by comparing peak areas to the standard curve. Express the final result as nanomoles of D-alanine per milligram of bacterial dry weight.

Self-Validation & Trustworthiness: A crucial control is a dlt operon deletion mutant (ΔdltA), which should exhibit a near-complete absence of released D-alanine.[9] The use of a standard curve with every run ensures accurate quantification and accounts for any run-to-run variation in derivatization efficiency or detector response.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality: Ultimately, the biochemical modifications must be linked to a functional change in antibiotic susceptibility. Broth microdilution is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of resistance. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[23][24]

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard in cation-adjusted Mueller-Hinton Broth (CAMHB). This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antibiotic Dilution: Prepare two-fold serial dilutions of the antibiotic (e.g., daptomycin, vancomycin) in CAMHB in a 96-well microtiter plate. For daptomycin, the medium must be supplemented with calcium to a final concentration of 50 mg/L.

  • Inoculation & Incubation: Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Data Interpretation: Compare the MIC values of test strains (e.g., clinical isolates, mutants) to those of a wild-type or susceptible reference strain. An increase in MIC indicates reduced susceptibility or resistance.

Self-Validation & Trustworthiness: The assay is validated by the inclusion of CLSI-recommended quality control (QC) strains (e.g., S. aureus ATCC® 29213™) with known, acceptable MIC ranges.[25][26] If the MIC for the QC strain falls outside its accepted range, the results for the test isolates are considered invalid.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparison.

Table 1: Sample MIC Data for Wild-Type vs. dltA Mutant S. aureus

StrainDaptomycin MIC (µg/mL)Vancomycin MIC (µg/mL)Oxacillin MIC (µg/mL)
Wild-Type (WT)1.01.0>256
ΔdltA Mutant0.1251.0>256
ΔdltA Complemented1.01.0>256

Interpretation: The 8-fold decrease in the daptomycin MIC for the ΔdltA mutant demonstrates the critical role of D-alanylation in resistance to this specific cationic antibiotic. The lack of change in vancomycin and oxacillin MICs confirms the specificity of the mechanism. Complementation restores the wild-type phenotype, confirming the effect is due to the dltA gene.[9]

Table 2: Sample Quantification of TA D-alanylation

StrainD-alanine content (nmol/mg dry weight)
Wild-Type (WT)45.2 ± 3.1
ΔdltA Mutant1.8 ± 0.4
WT + Sub-MIC Daptomycin68.5 ± 4.5

Interpretation: The ΔdltA mutant shows a baseline level of D-alanine, confirming the pathway's disruption. The increase in D-alanylation in the wild-type strain upon exposure to daptomycin suggests that the dlt operon may be inducible as part of a stress response to cationic agents.[9][16]

Therapeutic Strategies and Future Outlook

The detailed understanding of these D-alanine-based resistance mechanisms opens new avenues for therapeutic intervention. Instead of developing new antibiotics that kill bacteria directly, an alternative "resistance-breaking" strategy is to develop adjuvants that inhibit the resistance mechanism itself, thereby re-sensitizing resistant bacteria to existing antibiotics.

  • Dlt Pathway Inhibitors: Small molecules that inhibit DltA, the initial ligase in the D-alanylation pathway, have been shown to re-sensitize MRSA to β-lactams and other antibiotics in preclinical studies.[27][28][29][30] Targeting other components like the DltB transporter could also be a viable strategy.

  • VanA/VanH Inhibitors: While more challenging due to the intracellular nature of the targets, inhibitors of the VanA ligase or VanH dehydrogenase could theoretically restore vancomycin activity.[31]

The future of combating these resistance mechanisms lies in combination therapies and a deeper understanding of their regulation and prevalence in clinical settings. The protocols and mechanistic insights provided in this guide serve as a foundational toolkit for researchers dedicated to this critical endeavor.

References

  • Yarlagadda, V., Sarkar, P., & Samaddar, S. (2022). Molecular mechanisms of vancomycin resistance. FEBS Letters, 596(15), 1899-1920. [Link]

  • Miller, W. R., Bayer, A. S., & Arias, C. A. (2016). Mechanisms of Drug Resistance: Daptomycin Resistance. Annals of the New York Academy of Sciences, 1373(1), 38-55. [Link]

  • Catherwood, A. C., Wetzel, D., Sarda, S., Le Coq, D., Soutourina, O., & Dupuy, B. (2023). The absence of surface D-alanylation, localized on lipoteichoic acid, impacts the Clostridioides difficile way of life and antibiotic resistance. Frontiers in Microbiology, 14, 1269325. [Link]

  • Tran, T. T., Munita, J. M., & Arias, C. A. (2015). Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci. Cold Spring Harbor Perspectives in Medicine, 5(11), a026949. [Link]

  • Rismondo, J., & Wigneshweraraj, S. (2022). Mechanism of D-alanine transfer to teichoic acids shows how bacteria acylate cell envelope polymers. Nature Communications, 13(1), 7480. [Link]

  • Poyart, C., Lamy, M. C., Boudeau, J., Fiedler, F., & Trieu-Cuot, P. (2001). D-Alanylation of Lipoteichoic Acids Confers Resistance to Cationic Peptides in Group B Streptococcus by Increasing the Cell Wall Density. PLoS Pathogens, 8(9), e1002891. [Link]

  • Debabov, D. N. (2021). Inhibition of d-alanylation of teichoic acids overcomes resistance of methicillin-resistant Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 76(9), 2277-2285. [Link]

  • Pazos, M., & Peters, K. (2019). Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly. Molecular Microbiology, 112(4), 1039-1051. [Link]

  • Matos, R. C., Royet, J., & Leulier, F. (2017). D-alanine esterification of teichoic acids contributes to Lactobacillus plantarum mediated Drosophila growth promotion upon chronic undernutrition. PLoS Genetics, 13(1), e1006542. [Link]

  • CLSI. (2023). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Samuel, D. S., Errington, J., & Pogliano, J. (2007). Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria. Journal of Bacteriology, 189(23), 8547-8555. [Link]

  • Kristian, S. A., Datta, V., Weidenmaier, C., Peschel, A., & Nizet, V. (2012). D-alanylation of lipoteichoic acids confers resistance to cationic peptides in group B streptococcus by increasing the cell wall density. PLoS Pathogens, 8(9), e1002891. [Link]

  • Ahmed, M. O., & Baptiste, K. E. (2017). Molecular mechanisms of vanA-mediated vancomycin resistance. Journal of Medical Microbiology, 66(12), 1641-1649. [Link]

  • Marshall, C. G., Broadhead, G. K., Leskiw, B. K., & Wright, G. D. (1997). D-Ala-D-Ala ligases from glycopeptide antibiotic-producing organisms are highly homologous to the enterococcal vancomycin-resistance ligases VanA and VanB. Proceedings of the National Academy of Sciences, 94(12), 6480-6483. [Link]

  • Hecker, S. J., Reddy, K. R., van der Veen, M., & Mobashery, S. (2005). Inhibition of the D-alanine:D-alanyl carrier protein ligase from Bacillus subtilis increases the bacterium's susceptibility to antibiotics that target the cell wall. FEBS Journal, 272(12), 2993-3003. [Link]

  • Lee, M., Hesek, D., & Mobashery, S. (2022). Compositional analysis of bacterial peptidoglycan: insights from peptidoglycomics into structure and function. Journal of Industrial Microbiology & Biotechnology, 49(4), kuac016. [Link]

  • Mishra, N. N., Bayer, A. S., Weidenmaier, C., Grau, T., Wanner, S., & Stefani, S. (2014). Phenotypic and Genotypic Characterization of Daptomycin-Resistant Methicillin-Resistant Staphylococcus aureus Strains: Relative Roles of mprF and dlt Operons. PLoS ONE, 9(9), e107426. [Link]

  • Coupri, D., Budin-Verneuil, A., Hartke, A., & Benachour, A. (2022). D-alanylation of lipoteichoic acids inhibitor provides anti-virulence and anti-resistance effects against methicillin-resistant Staphylococcus epidermidis. Antimicrobial Agents and Chemotherapy, 66(4), e02115-21. [Link]

  • Espinel-Ingroff, A., Rezusta, A., & Canton, E. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5099-5103. [Link]

  • Proctor, R. A., Fey, P. D., & Peters, G. (2016). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 60(7), 4158-4166. [Link]

  • KEGG PATHWAY: Vancomycin resistance. (n.d.). Kanehisa Laboratories. [Link]

  • Proctor, R. A., Dale, J. B., & Nizet, V. (2017). Characterization of the Mechanisms of Daptomycin Resistance among Gram-Positive Bacterial Pathogens by Multidimensional Lipidomics. mSphere, 2(6), e00466-17. [Link]

  • Perego, M., Glaser, P., Minutello, A., Strauch, M. A., Leopold, K., & Fischer, W. (1995). Incorporation of D-Alanine into Lipoteichoic Acid and Wall Teichoic Acid in Bacillus subtilis. Journal of Biological Chemistry, 270(26), 15598-15606. [Link]

  • Strominger, J. L., & Ghuysen, J. M. (1967). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. ResearchGate. [Link]

  • Fan, C., Moews, P. C., Walsh, C. T., & Knox, J. R. (1997). The molecular basis of vancomycin resistance in clinically relevant Enterococci: Crystal structure of d-alanyl-d-lactate ligase (VanA). Proceedings of the National Academy of Sciences, 94(12), 6480-6483. [Link]

  • Kumar, H., & Gisch, N. (2021). Analysis of peptidoglycan structural diversity using LC-MS/MS and peptidoglycomics software. Journal of Bacteriology, 203(18), e00282-21. [Link]

  • Espinel-Ingroff, A., & Pfaller, M. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5099-5103. [Link]

  • Roy, A., Le, T. B., & Leron, R. B. (2021). Synthesis of New DltA Inhibitors and Their Application as Adjuvant Antibiotics to Re-Sensitize Methicillin-Resistant Staphylococcus aureus. Molecules, 26(17), 5275. [Link]

  • Arias, C. A., & Murray, B. E. (2012). Mechanisms of Drug Resistance: Daptomycin Resistance. Annals of the New York Academy of Sciences, 1277, 122-146. [Link]

  • Wang, Y., & Wood, T. K. (2018). Mechanical Genomic Studies Reveal the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness. mBio, 9(5), e01552-18. [Link]

  • Prosser, G. A., & de Carvalho, L. P. S. (2017). Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine. Nature Communications, 8(1), 1799. [Link]

  • Hürlimann, L. M., Corriden, R., & Nizet, V. (2016). Daptomycin Tolerance in the Staphylococcus aureus pitA6 Mutant Is Due to Upregulation of the dlt Operon. Antimicrobial Agents and Chemotherapy, 60(5), 3191-3193. [Link]

  • Faron, M. L., Ledeboer, N. A., & Buchan, B. W. (2021). Mechanisms of gram-positive vancomycin resistance (Review). Experimental and Therapeutic Medicine, 22(6), 1431. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. Clinical and Laboratory Standards Institute. [Link]

  • Mishra, N. N., & Bayer, A. S. (2013). Mechanisms of daptomycin resistance in Staphylococcus aureus: role of the cell membrane and cell wall. Virulence, 4(8), 678-683. [Link]

  • Fiveable. (n.d.). D-alanine-D-alanine Definition. Microbiology Key Term. [Link]

  • Le Coq, D., Soutourina, O., & Dupuy, B. (2023). The absence of surface D-alanylation, localized on lipoteichoic acid, impacts the Clostridioides difficile way of life and antibiotic resistance. Institut Pasteur. [Link]

Sources

Foundational

A Comprehensive Technical Guide to H-D-Ala-D-Ala-D-Ala-OH: A Key Tripeptide in Antimicrobial Research

An In-depth Exploration of the Synthesis, Properties, and Applications of a Crucial Building Block in the Study of Bacterial Resistance Introduction The tripeptide H-D-Ala-D-Ala-D-Ala-OH is a molecule of significant inte...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of the Synthesis, Properties, and Applications of a Crucial Building Block in the Study of Bacterial Resistance

Introduction

The tripeptide H-D-Ala-D-Ala-D-Ala-OH is a molecule of significant interest to researchers in the fields of microbiology, medicinal chemistry, and drug development. Its structure mimics the C-terminal sequence of the peptidoglycan precursors found in the cell walls of many bacteria. This mimicry makes it an invaluable tool for studying the mechanisms of action of antibiotics that target cell wall biosynthesis, most notably glycopeptide antibiotics such as vancomycin. Understanding the chemical and physical properties of this tripeptide, as well as the methodologies for its synthesis and application in experimental settings, is crucial for advancing the development of new antimicrobial agents to combat the growing threat of antibiotic resistance. This technical guide provides a comprehensive overview of H-D-Ala-D-Ala-D-Ala-OH, from its fundamental molecular characteristics to its practical application in research.

Physicochemical Properties

The fundamental properties of H-D-Ala-D-Ala-D-Ala-OH are summarized in the table below. These have been calculated based on the established properties of its constituent amino acid, D-alanine.

PropertyValueSource
Molecular Formula C9H17N3O4Calculated
Molecular Weight 231.24 g/mol Calculated
Appearance White to off-white powder (predicted)Inferred from similar peptides
Solubility Predicted to be soluble in water.Inferred from D-alanine solubility[1][2]

Synthesis and Purification

The synthesis of H-D-Ala-D-Ala-D-Ala-OH is most effectively achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin, simplifying the purification process by allowing for the removal of excess reagents and byproducts through simple washing steps.[3]

Experimental Protocol: Solid-Phase Synthesis of H-D-Ala-D-Ala-D-Ala-OH (Fmoc/tBu Strategy)

This protocol outlines a standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for the synthesis of the target tripeptide.

Materials:

  • Fmoc-D-Ala-OH

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

  • DMF, peptide synthesis grade

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase synthesis vessel

  • Shaker/agitator

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in the synthesis vessel for at least 30 minutes.

  • First Amino Acid Coupling:

    • Activate the first Fmoc-D-Ala-OH (3 equivalents) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF.

    • Add the activated amino acid solution to the swollen resin and agitate for 2 hours at room temperature.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin extensively with DMF to remove all traces of piperidine.[3]

  • Second Amino Acid Coupling: Repeat step 2 for the second Fmoc-D-Ala-OH.

  • Fmoc Deprotection: Repeat step 3.

  • Third Amino Acid Coupling: Repeat step 2 for the third Fmoc-D-Ala-OH.

  • Final Fmoc Deprotection: Repeat step 3.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Purification and Characterization:

    • Precipitate the crude peptide with cold diethyl ether and centrifuge to obtain a pellet.

    • Dissolve the pellet in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Cycle1 Coupling Cycle 1 cluster_Cycle2 Coupling Cycle 2 cluster_Cycle3 Coupling Cycle 3 cluster_Final Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell 1. Couple1 Couple Fmoc-D-Ala-OH Swell->Couple1 2. Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Couple1->Deprotect1 3. Couple2 Couple Fmoc-D-Ala-OH Deprotect1->Couple2 4. Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Couple2->Deprotect2 5. Couple3 Couple Fmoc-D-Ala-OH Deprotect2->Couple3 6. Final_Deprotect Final Fmoc Deprotection Couple3->Final_Deprotect 7. Cleave Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleave 8. Purify Purify by HPLC Cleave->Purify 9. Characterize Characterize (MS, HPLC) Purify->Characterize 10.

Sources

Exploratory

The Unseen Architects: A Technical Guide to the Discovery and Significance of D-Amino Acids in Bacterial Cell Walls

Abstract Contrary to the central dogma of biochemistry, which posits the near-exclusive use of L-amino acids in biological systems, the bacterial kingdom has long held a fascinating secret: the integral role of D-amino a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Contrary to the central dogma of biochemistry, which posits the near-exclusive use of L-amino acids in biological systems, the bacterial kingdom has long held a fascinating secret: the integral role of D-amino acids in the construction and maintenance of their essential cell wall. This guide provides a comprehensive technical overview of the discovery, function, and significance of these enantiomeric building blocks. We will delve into the intricate structure of peptidoglycan, the enzymatic machinery responsible for D-amino acid synthesis and incorporation, and the profound implications for bacterial physiology, antibiotic resistance, and the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this fundamental aspect of microbiology.

The Discovery of a Chiral Anomaly in the Bacterial World

The journey to understanding the bacterial cell wall began with the pioneering work of Hans Christian Gram in the late 19th century, whose staining technique first revealed the fundamental division between Gram-positive and Gram-negative bacteria[1]. However, it was not until the mid-20th century that the unique chemical composition of this essential structure began to be unraveled. The discovery of muramic acid, a sugar unique to bacterial cell walls, was a pivotal moment. Subsequent detailed chemical analyses of purified cell wall preparations, known as peptidoglycan or murein, led to a startling revelation: the presence of amino acids in the D-configuration, namely D-alanine and D-glutamic acid. This was a profound departure from the established paradigm of L-amino acid exclusivity in proteins and peptides, hinting at a unique and vital role for these "unnatural" enantiomers in the bacterial domain.

The Architecture of Peptidoglycan: A D-Amino Acid-Fortified Exoskeleton

The bacterial cell wall is a remarkable macromolecule, a single, continuous, mesh-like bag that encases the entire bacterium. This sacculus provides structural integrity, dictates cell shape, and protects against osmotic lysis. Its fundamental building block is a repeating disaccharide of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM). A short peptide stem, typically containing both L- and D-amino acids, is attached to each NAM residue.

The significance of the D-amino acids within this peptide stem is multifaceted:

  • Protease Resistance: The presence of D-amino acids renders the peptidoglycan resistant to degradation by the vast majority of proteases, which are stereospecific for L-amino acid peptide bonds. This provides a crucial defense mechanism against host enzymes and competing microbes.

  • Structural Rigidity: The specific stereochemistry of the D-amino acids contributes to the unique three-dimensional conformation of the peptide stems, which is essential for the proper cross-linking and overall structural integrity of the peptidoglycan mesh.

  • Cross-Linking: The terminal D-alanine of one peptide stem is the substrate for transpeptidases, enzymes that catalyze the formation of cross-links with a neighboring peptide stem, creating the robust, load-bearing structure of the cell wall.

The composition of the peptide stem can vary between bacterial species, but a common motif in many Gram-negative bacteria is L-alanine — D-glutamic acid — meso-diaminopimelic acid — D-alanine — D-alanine. In Gram-positive bacteria, the third position is often occupied by L-lysine.

The Enzymatic Engine Room: Synthesizing and Incorporating D-Amino Acids

The presence of D-amino acids in peptidoglycan necessitates a dedicated enzymatic machinery to produce and integrate them into the cell wall structure. Two key enzyme families are central to this process: amino acid racemases and D-Ala-D-Ala ligases.

Alanine Racemase: The Chiral Inverter

Alanine racemase (Alr) is a ubiquitous bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine[2]. This pyridoxal 5'-phosphate (PLP)-dependent enzyme is crucial for providing the D-alanine required for peptidoglycan synthesis. The inhibition of alanine racemase leads to a depletion of the D-alanine pool, resulting in a weakened cell wall and ultimately, cell death. This makes it an attractive target for the development of novel antibiotics[3].

D-Ala-D-Ala Ligase: The Dipeptide Synthesizer

D-Ala-D-Ala ligase (Ddl) is an ATP-dependent enzyme that catalyzes the formation of the D-alanyl-D-alanine dipeptide, a critical precursor for the pentapeptide stem of peptidoglycan[4]. This enzyme is the target of the antibiotic D-cycloserine, a structural analog of D-alanine, which competitively inhibits both alanine racemase and D-Ala-D-Ala ligase[5].

The synthesis of the peptidoglycan precursor, Lipid II, is a multi-step process that occurs in the cytoplasm and at the cell membrane. The D-amino acids are added sequentially to the UDP-NAM precursor by a series of Mur ligases (MurC, MurD, MurE, and MurF).

// Nodes UDP_NAG [label="UDP-NAG", fillcolor="#F1F3F4", fontcolor="#202124"]; UDP_NAM [label="UDP-NAM", fillcolor="#F1F3F4", fontcolor="#202124"]; UDP_NAM_L_Ala [label="UDP-NAM-L-Ala", fillcolor="#F1F3F4", fontcolor="#202124"]; UDP_NAM_L_Ala_D_Glu [label="UDP-NAM-L-Ala-D-Glu", fillcolor="#F1F3F4", fontcolor="#202124"]; UDP_NAM_Penta [label="UDP-NAM-pentapeptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Lipid_I [label="Lipid I", fillcolor="#F1F3F4", fontcolor="#202124"]; Lipid_II [label="Lipid II", fillcolor="#F1F3F4", fontcolor="#202124"]; L_Ala [label="L-Alanine", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; D_Ala [label="D-Alanine", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; D_Ala_D_Ala [label="D-Ala-D-Ala", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; L_Glu [label="L-Glutamate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; D_Glu [label="D-Glutamate", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; mDAP [label="meso-DAP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Enzymes Alr [label="Alanine Racemase\n(Alr)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ddl [label="D-Ala-D-Ala Ligase\n(Ddl)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GluR [label="Glutamate Racemase", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MurC [label="MurC", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; MurD [label="MurD", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; MurE [label="MurE", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; MurF [label="MurF", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; MraY [label="MraY", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MurG [label="MurG", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges L_Ala -> Alr -> D_Ala [dir=both]; D_Ala -> Ddl; D_Ala -> Ddl; Ddl -> D_Ala_D_Ala; L_Glu -> GluR -> D_Glu [dir=both];

UDP_NAM -> UDP_NAM_L_Ala [label="L-Ala", arrowhead=vee]; UDP_NAM_L_Ala -> UDP_NAM_L_Ala_D_Glu [label="D-Glu", arrowhead=vee]; UDP_NAM_L_Ala_D_Glu -> UDP_NAM_Penta [label="m-DAP\nD-Ala-D-Ala", arrowhead=vee]; UDP_NAM_Penta -> Lipid_I [label="Und-P", arrowhead=vee]; Lipid_I -> Lipid_II [label="UDP-NAG", arrowhead=vee];

// Invisible nodes for layout {rank=same; L_Ala; L_Glu;} {rank=same; D_Ala; D_Glu;} {rank=same; D_Ala_D_Ala;} {rank=same; UDP_NAM; UDP_NAM_L_Ala; UDP_NAM_L_Ala_D_Glu; UDP_NAM_Penta; Lipid_I; Lipid_II}

// Enzyme labels MurC [pos="1.5,1.2!", shape=plaintext, fontcolor="#34A853"]; MurD [pos="2.5,1.2!", shape=plaintext, fontcolor="#34A853"]; MurE [pos="3.5,1.2!", shape=plaintext, fontcolor="#34A853"]; MurF [pos="4.5,1.2!", shape=plaintext, fontcolor="#34A853"]; MraY [pos="5.5,1.2!", shape=plaintext, fontcolor="#EA4335"]; MurG [pos="6.5,1.2!", shape=plaintext, fontcolor="#EA4335"]; } Peptidoglycan precursor (Lipid II) synthesis pathway.

Experimental Protocols for the Analysis of D-Amino Acids in Bacterial Cell Walls

The study of D-amino acids in bacterial cell walls requires a suite of specialized techniques to isolate, identify, and quantify these molecules. The following section provides an overview of key experimental workflows.

Isolation and Purification of Peptidoglycan

A robust and reproducible method for isolating pure peptidoglycan is the cornerstone of any downstream analysis. The following protocol is a generalized approach adaptable for both Gram-positive and Gram-negative bacteria.

Step-by-Step Methodology:

  • Cell Lysis: Bacterial cells are harvested and resuspended in a lysis buffer, followed by boiling in a solution of sodium dodecyl sulfate (SDS) to solubilize membranes and denature proteins[6].

  • Washing: The insoluble peptidoglycan is pelleted by ultracentrifugation and repeatedly washed with sterile water to remove all traces of SDS.

  • Enzymatic Digestion of Contaminants: The crude peptidoglycan preparation is treated with enzymes such as Pronase E to digest any remaining proteins[6]. For Gram-positive bacteria, additional treatments may be necessary to remove teichoic acids.

  • Final Washing and Lyophilization: The purified peptidoglycan is washed extensively with water and then lyophilized to yield a dry powder ready for analysis.

Peptidoglycan_Isolation_Workflow

Muropeptide Analysis by High-Performance Liquid Chromatography (HPLC)

To analyze the detailed composition of peptidoglycan, the purified sacculi are enzymatically digested into their constituent muropeptide fragments, which are then separated and quantified by reverse-phase HPLC[7].

Step-by-Step Methodology:

  • Enzymatic Digestion: Purified peptidoglycan is digested with a muramidase, such as mutanolysin or cellosyl, which cleaves the glycan backbone.

  • Reduction of Muramic Acid: The newly generated reducing ends of the muramic acid residues are reduced with sodium borohydride to prevent the formation of anomers that can complicate the chromatographic separation.

  • HPLC Separation: The resulting mixture of muropeptides is separated on a C18 reverse-phase HPLC column using a gradient of an appropriate buffer system.

  • Detection and Quantification: Muropeptides are detected by their absorbance at 204 nm. The area under each peak is integrated to determine the relative abundance of each muropeptide.

  • Mass Spectrometry Analysis: For definitive identification, individual muropeptide peaks can be collected and their structures confirmed by mass spectrometry[8].

Enzymatic Assays for Key Biosynthetic Enzymes

The activity of the enzymes involved in D-amino acid metabolism can be quantified using specific assays, which are crucial for inhibitor screening and characterization.

Alanine Racemase Assay:

A common method is a coupled enzyme assay where the D-alanine produced by the racemase is a substrate for D-amino acid oxidase, which in the presence of a chromogenic substrate, produces a colored product that can be measured spectrophotometrically. Alternatively, a coupled assay with L-alanine dehydrogenase can be used, where the conversion of D-alanine to L-alanine is coupled to the reduction of NAD+ to NADH, which can be monitored at 340 nm[9][10].

D-Ala-D-Ala Ligase Assay:

The activity of D-Ala-D-Ala ligase can be determined by measuring the ATP consumption that accompanies the ligation reaction. This can be achieved using a coupled enzyme assay with pyruvate kinase and lactate dehydrogenase, where the regeneration of ATP from ADP is linked to the oxidation of NADH to NAD+, which is monitored by the decrease in absorbance at 340 nm[4]. A simpler, colorimetric method involves quantifying the inorganic phosphate (Pi) released from ATP hydrolysis using a malachite green-based assay[11].

EnzymeSubstrateKmVmaxSource Organism
Alanine Racemase (Alr)L-Alanine33.11 mM2426 units/mgStreptococcus iniae[12]
D-Alanine14.36 mM963.6 units/mgStreptococcus iniae[12]
D-Ala-D-Ala Ligase (Ddl)ATP23.0 µM95.2 nM/sThermus thermophilus[4]
D-Alanine (site 1)0.075 mM-Mycobacterium tuberculosis[5]
D-Alanine (site 2)3.6 mM-Mycobacterium tuberculosis[5]

Table 1: Representative kinetic parameters for key enzymes in D-amino acid metabolism.

In Situ Labeling with Fluorescent D-Amino Acid Analogs (FDAAs)

A powerful technique for visualizing the sites of active peptidoglycan synthesis in live bacteria is the use of fluorescent D-amino acid analogs (FDAAs)[13][14]. These probes are incorporated into the cell wall by the native enzymatic machinery, providing a dynamic view of cell wall growth and remodeling.

Step-by-Step Methodology:

  • Probe Selection: A variety of FDAAs with different fluorophores (e.g., HADA, NADA) are available, allowing for multicolor labeling experiments[15].

  • Labeling: Actively growing bacterial cultures are incubated with the FDAA for a defined period.

  • Washing: Excess, unincorporated probe is removed by washing the cells with fresh medium or buffer.

  • Microscopy: The labeled cells are then visualized using fluorescence microscopy. This technique can be combined with super-resolution microscopy for high-resolution imaging of peptidoglycan synthesis[16].

The Significance of D-Amino Acids in Antibiotic Resistance and Drug Development

The unique presence and essentiality of D-amino acids in the bacterial cell wall make the enzymes involved in their metabolism prime targets for antibiotic development. Furthermore, modifications involving D-amino acids are a key mechanism of resistance to certain classes of antibiotics.

Vancomycin Resistance: A Case Study in D-Amino Acid Modification

Vancomycin is a glycopeptide antibiotic that binds with high affinity to the D-Ala-D-Ala terminus of the peptidoglycan precursor, thereby sterically hindering the transglycosylation and transpeptidation reactions and preventing cell wall synthesis. Resistance to vancomycin in bacteria such as Enterococcus faecium is achieved by a remarkable reprogramming of the peptidoglycan synthesis pathway[17]. A cluster of van genes encodes enzymes that synthesize D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser) instead of D-Ala-D-Ala[18][19]. Vancomycin has a much lower affinity for these modified precursors, rendering the antibiotic ineffective.

L,D-Transpeptidases: An Alternative Cross-Linking Mechanism

In addition to the canonical D,D-transpeptidases, some bacteria possess L,D-transpeptidases that form cross-links between the third amino acid of one peptide stem and the fourth amino acid of another. These enzymes are not inhibited by β-lactam antibiotics and can provide a bypass mechanism for cell wall synthesis in the presence of these drugs[20][21]. L,D-transpeptidases are also involved in the incorporation of non-canonical D-amino acids into the peptidoglycan[22].

Broader Roles of D-Amino Acids in Bacterial Physiology

Beyond their structural role in peptidoglycan, free D-amino acids are increasingly recognized as important signaling molecules in bacterial communities. They have been shown to regulate a variety of processes, including:

  • Biofilm dispersal: In some species, the release of D-amino acids can trigger the disassembly of biofilms.

  • Spore germination: D-alanine can act as an inhibitor of spore germination in Bacillus species.

  • Cell wall remodeling: D-amino acids can modulate the activity of peptidoglycan-modifying enzymes.

Conclusion and Future Perspectives

The discovery of D-amino acids in bacterial cell walls shattered a long-held biochemical dogma and opened up a new frontier in our understanding of bacterial physiology. These chiral anomalies are not mere curiosities but are fundamental to the survival and success of bacteria. The ongoing exploration of the roles of D-amino acids in cell wall architecture, antibiotic resistance, and intercellular signaling continues to reveal new facets of bacterial life. For drug development professionals, the enzymes of D-amino acid metabolism represent a treasure trove of validated and underexploited targets for the development of novel antibacterial agents that can combat the growing threat of antibiotic resistance. The continued development of sophisticated analytical techniques will undoubtedly shed further light on the intricate world of bacterial D-amino acids and their multifaceted significance.

References

  • Isolation & Preparation- Bacterial Cell Walls For Compositional Analysis l Protocol Preview. (2022). JoVE. [Link]

  • Method of isolation of peptidoglycan as a basis for measuring murein–destroying activity of blood serum. (2014). MedCrave online. [Link]

  • How to use selective media to separate gram negative and gram positive bacteria. (2020). Quora. [Link]

  • 1 Simple protocol to purify cell wall polysaccharide from Gram+ bacteria and assess its structural integrity Irina Sadovskaya1. (n.d.). LillOA. [Link]

  • HPLC for Peptides and Proteins: Principles, Methods and Applications. (n.d.). IntechOpen. [Link]

  • Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus. (2019). Bio-protocol. [Link]

  • d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations. (2018). Journal of Biological Chemistry. [Link]

  • Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions. (2009). Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. [Link]

  • The research progress of alanine racemase. (2023). Francis Academic Press. [Link]

  • Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH) assay. (2024). International Journal of Science and Research Archive. [Link]

  • Molecular mechanisms of vancomycin resistance. (2020). FEBS Letters. [Link]

  • Gram Stain Protocols. (2005). American Society for Microbiology. [Link]

  • Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan. (2019). Bio-protocol. [Link]

  • Structural features and kinetic characterization of alanine racemase from Staphylococcus aureus (Mu50). (2011). Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Peptidoglycan LD-Transpeptidases. (2022). International Journal of Molecular Sciences. [Link]

  • Enzymatic determination of d-alanine with l-alanine dehydrogenase and alanine racemase. (2021). Bioscience, Biotechnology, and Biochemistry. [Link]

  • Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan. (2019). Bio-protocol. [Link]

  • A simple gel electrophoretic method for analyzing the muropeptide composition of bacterial peptidoglycan. (1996). Journal of Bacteriology. [Link]

  • Structural and Functional Characterization of VanG d-Ala:d-Ser Ligase Associated with Vancomycin Resistance in Enterococcus faecalis. (2012). Journal of Biological Chemistry. [Link]

  • (PDF) Peptidoglycan LD-Transpeptidases. (2022). ResearchGate. [Link]

  • New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. (2011). PLoS ONE. [Link]

  • Analysis of peptidoglycan structural diversity using LC-MS/MS and peptidoglycomics software. (n.d.). University of Sheffield. [Link]

  • Bacterial D-Ala-D-Ala ligase assay kits. (n.d.). ProFoldin. [Link]

  • The molecular basis of vancomycin resistance in clinically relevant Enterococci: Crystal structure of d-alanyl-d-lactate ligase (VanA). (1999). PNAS. [Link]

  • Transpeptidase-mediated incorporation of D-Amino Acids into bacterial peptidoglycan. (2015). The Journal of biological chemistry. [Link]

  • Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae. (2019). International Journal of Molecular Sciences. [Link]

  • Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine. (2013). The FEBS Journal. [Link]

  • Effect of pH on the Kinetics of Alanine Racemase from Mycobacterium tuberculosis. (2019). The Journal of Physical Chemistry B. [Link]

  • Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus. (2019). Bio-protocol. [Link]

  • Vancomycin resistance in enterococci: Reprogramming of the D-Ala-D-Ala ligases in bacterial peptidoglycan biosynthesis. (2000). Chemistry & Biology. [Link]

  • Fluorescent d-Amino Acids for Super-resolution Microscopy of the Bacterial Cell Wall. (2022). Angewandte Chemie International Edition. [Link]

  • Copper inhibits peptidoglycan LD-transpeptidases suppressing β-lactam resistance due to bypass of penicillin-binding proteins. (2018). PNAS. [Link]

  • Transpeptidase-Mediated Incorporation of D-Amino Acids into Bacterial Peptidoglycan. (2015). ResearchGate. [Link]

  • Kinetic Study on the Enzymatic Production of D-Alanine from D-Aspartic Acid. (2009). Journal of Microbiology and Biotechnology. [Link]

  • Determinants for Differential Effects on d-Ala-d-Lactate vs d-Ala-d-Ala Formation by the VanA Ligase from Vancomycin-Resistant Enterococci. (2000). Biochemistry. [Link]

Sources

Foundational

A Deep Dive into the Conformational Landscape of Oligo-D-Alanine Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The incorporation of non-canonical D-amino acids into peptide structures represents a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The incorporation of non-canonical D-amino acids into peptide structures represents a paradigm shift in peptide-based drug design and biomaterial engineering. Among these, oligo-D-alanine peptides have garnered significant attention due to their unique conformational preferences, enhanced proteolytic stability, and profound impact on the biological and physicochemical properties of the parent molecule. This technical guide provides a comprehensive exploration of the conformational analysis of oligo-D-alanine peptides, integrating experimental and computational methodologies. We delve into the causality behind the selection of analytical techniques, present field-proven protocols, and offer insights into the interpretation of the complex data generated. This document is intended to serve as a valuable resource for researchers navigating the intricate world of D-peptide stereochemistry and its implications for therapeutic and materials science applications.

The Significance of D-Alanine in Peptide Conformation: A Stereochemical Imperative

While L-amino acids are the ubiquitous building blocks of proteins in nature, the strategic incorporation of their D-enantiomers offers a powerful tool to modulate peptide structure and function. D-alanine, in particular, introduces significant local and global conformational changes. Unlike its L-counterpart, which readily promotes right-handed α-helical structures, D-alanine disrupts these conformations and can induce left-handed helical twists or stabilize unique turn and sheet-like structures.[1] This stereochemical perturbation is the primary driver for the enhanced resistance of D-peptide analogs to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[2] Understanding the precise conformational landscape of oligo-D-alanine segments is therefore paramount for the rational design of peptidomimetics with improved pharmacokinetic profiles and novel biological activities.[3]

The fundamental goal of the conformational analysis of oligo-D-alanine peptides is to elucidate the ensemble of three-dimensional structures the peptide adopts in solution or in a specific environment. This knowledge is critical for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific conformations with biological activity to guide the design of more potent and selective drug candidates.

  • Pharmacokinetic Optimization: Understanding how conformation influences stability, solubility, and membrane permeability.

  • Biomaterial Design: Engineering self-assembling peptides with desired nanostructures and material properties.

To achieve a holistic understanding, a multi-pronged approach that combines experimental spectroscopic techniques with in-silico computational modeling is indispensable.

Unveiling Conformational Ensembles: A Multi-Technique Spectroscopic Approach

No single experimental technique can fully capture the dynamic nature of peptides in solution. Therefore, a synergistic application of various spectroscopic methods is crucial for a comprehensive conformational analysis.

Circular Dichroism (CD) Spectroscopy: A First Look at Secondary Structure

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the overall secondary structure content of peptides in solution.[4] It measures the differential absorption of left and right circularly polarized light by chiral molecules. The distinct CD spectra of α-helices, β-sheets, β-turns, and random coils provide a qualitative and semi-quantitative picture of the peptide's conformational landscape.

Causality of Choice: CD is often the initial technique of choice due to its low sample consumption, rapid data acquisition, and sensitivity to conformational changes induced by environmental factors such as temperature, pH, and solvent polarity. For oligo-D-alanine peptides, CD is particularly insightful for observing the disruption of canonical L-amino acid-induced secondary structures and the potential formation of mirror-image conformations.

Key Spectral Features for D-Alanine Peptides:

Secondary StructureExpected CD Signal for L-PeptidesExpected CD Signal for D-Peptides
Right-handed α-helixNegative bands at ~222 nm and ~208 nm, positive band at ~193 nmPositive bands at ~222 nm and ~208 nm, negative band at ~193 nm
Left-handed α-helixPositive bands at ~222 nm and ~208 nm, negative band at ~193 nmNegative bands at ~222 nm and ~208 nm, positive band at ~193 nm
β-sheetNegative band at ~218 nm, positive band at ~195 nmInverted signals compared to L-peptides
Random CoilStrong negative band around 200 nmStrong positive band around 200 nm

Experimental Protocol: Far-UV CD Spectroscopy of an Oligo-D-Alanine Peptide

  • Sample Preparation:

    • Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be free of components that absorb in the far-UV region.

    • Determine the precise peptide concentration using a quantitative amino acid analysis or by absorbance at 280 nm if aromatic residues are present. A typical concentration range is 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Use a calibrated spectropolarimeter.

    • Purge the instrument with nitrogen gas for at least 30 minutes prior to and during the measurement to remove oxygen, which absorbs in the far-UV.

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize solvent absorption.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide sample from 260 nm to 190 nm.

    • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([(\theta)]) using the formula: ([\theta] = (\theta_{obs} \times MRW) / (10 \times c \times l)), where (\theta_{obs}) is the observed ellipticity, MRW is the mean residue weight, c is the concentration in g/mL, and l is the path length in cm.

    • Deconvolute the resulting spectrum using algorithms like CONTIN, SELCON3, or K2D to estimate the percentage of each secondary structure element.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Resolution Structural Insights

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[5] It provides information on through-bond and through-space connectivities between atoms, allowing for the precise determination of dihedral angles and inter-proton distances that define the peptide's conformation.[6]

Causality of Choice: When detailed, atomic-level structural information is required, NMR is the gold standard. For oligo-D-alanine peptides, NMR can definitively identify the local conformational preferences around the D-residues and their influence on the overall peptide fold.

Key NMR Experiments for Peptide Conformational Analysis:

  • 1D ¹H NMR: Provides a preliminary assessment of peptide folding and conformational heterogeneity.

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a given amino acid spin system, facilitating residue assignment.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detect through-space interactions between protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.[7] ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero.[7]

  • ³J-coupling Constants: The magnitude of the ³J(HN, Hα) coupling constant is related to the backbone dihedral angle φ via the Karplus equation, providing valuable angular restraints.

Experimental Protocol: 2D NMR Analysis of an Oligo-D-Alanine Peptide

  • Sample Preparation:

    • Dissolve the peptide to a concentration of 1-5 mM in a suitable buffer, typically in 90% H₂O/10% D₂O or a deuterated organic solvent.[8] D₂O is used for the lock signal.

    • Adjust the pH of the sample to the desired value.

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra (TOCSY, NOESY/ROESY) on a high-field NMR spectrometer (≥ 600 MHz).

    • Use appropriate water suppression techniques.

    • Optimize acquisition parameters (e.g., mixing times for TOCSY and NOESY) based on the peptide's size and tumbling rate.

  • Data Processing and Analysis:

    • Process the raw data using software such as TopSpin, NMRPipe, or Mnova.

    • Resonance Assignment: Use the TOCSY spectrum to identify the spin systems of the individual amino acid residues. Use the NOESY/ROESY spectrum to sequentially connect these spin systems.

    • Restraint Generation: Integrate the cross-peaks in the NOESY/ROESY spectrum to derive inter-proton distance restraints. Measure ³J(HN, Hα) coupling constants to obtain dihedral angle restraints.

    • Structure Calculation: Use the experimental restraints as input for structure calculation programs like CYANA, XPLOR-NIH, or AMBER. This will generate an ensemble of structures consistent with the NMR data.

    • Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR or MolProbity.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Probing Vibrational Modes of the Peptide Backbone

FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the secondary structure of peptides by probing the vibrations of the peptide backbone, particularly the amide I band (1600-1700 cm⁻¹) which is primarily due to the C=O stretching vibration.[4]

Causality of Choice: FTIR and Raman spectroscopy are valuable for studying peptide conformation in various environments, including in the solid state, in solution, and when interacting with membranes or other surfaces.[9] They are less susceptible to interference from buffer components compared to CD spectroscopy.[4] The combination of FTIR and Raman can provide a more detailed picture of the vibrational landscape of the peptide.

Amide I Band Positions and Corresponding Secondary Structures:

Secondary StructureTypical Amide I Wavenumber (cm⁻¹)
α-helix1650 - 1658
β-sheet1620 - 1640 (low), 1680 - 1700 (high)
β-turn1660 - 1680
Random Coil1640 - 1650

In-Silico Exploration: Computational Modeling of Oligo-D-Alanine Peptides

Computational methods are essential for complementing experimental data and providing a dynamic picture of the conformational landscape of peptides.

Molecular Dynamics (MD) Simulations: Visualizing Peptide Dynamics

MD simulations provide a powerful tool to explore the conformational space of a peptide over time, offering insights into its flexibility, stability, and interactions with the solvent.[10]

Causality of Choice: MD simulations are crucial for understanding the dynamic behavior of peptides, which is often averaged out in experimental measurements. They can be used to refine experimentally determined structures, predict the effects of mutations (e.g., L- to D-amino acid substitution), and study peptide aggregation.[1]

Workflow for MD Simulation of an Oligo-D-Alanine Peptide:

MD_Workflow PDB Initial Peptide Structure (e.g., from NMR or homology model) Forcefield Choose Force Field (e.g., AMBER, CHARMM, GROMOS) PDB->Forcefield Solvation Solvate in a Water Box (e.g., TIP3P, TIP4P-Ew) Forcefield->Solvation Ions Add Ions to Neutralize Solvation->Ions Minimization Energy Minimization Ions->Minimization Equilibration Equilibration (NVT and NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, Ramachandran plots, Clustering) Production->Analysis

Caption: A typical workflow for conducting a molecular dynamics simulation of a peptide.

Key Considerations for D-Alanine Peptides: The choice of the force field is critical for accurately modeling peptides containing non-canonical amino acids.[11] While modern force fields generally perform well, it is advisable to validate the chosen force field against experimental data for the specific system under study.

Density Functional Theory (DFT) Calculations: High-Accuracy Energetics

DFT calculations can provide highly accurate information on the relative energies of different peptide conformations.[12] They are particularly useful for generating Ramachandran plots for di- and tri-peptides, which can serve as a basis for parameterizing force fields.[13]

Causality of Choice: DFT is employed when high-accuracy energy calculations for a limited number of conformations are needed to understand intrinsic conformational preferences, independent of the solvent environment.

Integrated Conformational Analysis: A Synergistic Workflow

The most robust understanding of oligo-D-alanine peptide conformation is achieved through the integration of experimental and computational approaches.

Integrated_Workflow Exp Experimental Data (CD, NMR, FTIR/Raman) Initial_Model Initial Conformational Model Exp->Initial_Model Comp Computational Models (MD, DFT) Refined_Model Refined Ensemble of Structures Comp->Refined_Model generates dynamic ensemble Initial_Model->Comp as starting point Refined_Model->Exp validation & refinement SAR Structure-Activity Relationship Refined_Model->SAR Design Rational Peptide Design SAR->Design

Caption: An integrated workflow combining experimental and computational methods for comprehensive conformational analysis.

Conclusion and Future Directions

The conformational analysis of oligo-D-alanine peptides is a multifaceted challenge that requires a sophisticated and integrated approach. By carefully selecting and applying a combination of spectroscopic techniques and computational modeling, researchers can gain unprecedented insights into the structural landscape of these fascinating molecules. This knowledge is not only of fundamental scientific interest but also holds immense potential for the development of next-generation peptide-based therapeutics and advanced biomaterials. Future advancements in NMR spectroscopy, such as higher field strengths and novel pulse sequences, coupled with the continuous improvement of computational force fields and sampling algorithms, will undoubtedly further illuminate the intricate relationship between stereochemistry, conformation, and function in the realm of D-peptides.

References

  • Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag., 4(1), 22-31. [Link]

  • Zerbe, O., & Bader, B. Peptide/Protein NMR. [Link]

  • Marqusee, S., & Baldwin, R. L. (1989). Unusually stable helix formation in short alanine-based peptides. Proceedings of the National Academy of Sciences, 86(14), 5286-5290. [Link]

  • Ghafourian, M., & Ghafourian, M. (2023). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. BMC Chemistry, 17(1), 1-19. [Link]

  • Shamsi, Z., & Mohammad-Aghaie, D. (2016). Protocol for Molecular Dynamics Simulations of Proteins. Bio-protocol, 6(23), e2056. [Link]

  • Freire, F., et al. (2018). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Scientific Reports, 8(1), 1-11. [Link]

  • Vargas, R., et al. (2003). Conformational Study of the Alanine Dipeptide at the MP2 and DFT Levels. The Journal of Physical Chemistry A, 107(43), 9223-9229. [Link]

  • Pribić, R., et al. (1993). Protein secondary structure from Fourier transform infrared and/or circular dichroism spectra. Analytical biochemistry, 214(2), 366-378. [Link]

  • Nagata, Y., et al. (2023). NMR Discrimination of d- and l-α-Amino Acids at Submicromolar Concentration via Parahydrogen-Induced Hyperpolarization. Journal of the American Chemical Society. [Link]

  • Rohl, C. A., & Baldwin, R. L. (1997). Alanine is helix-stabilizing in both template-nucleated and standard peptide helices. Proceedings of the National Academy of Sciences, 94(7), 2999-3004. [Link]

  • Lopes, P. E., et al. (2013). Force Field for Peptides and Proteins based on the Classical Drude Oscillator. Journal of chemical theory and computation, 9(3), 1680-1692. [Link]

  • Chaudhary, N., Singh, S., & Nagaraj, R. (2011). Aggregation properties of a short peptide that mediates amyloid fibril formation in model proteins unrelated to disease. Journal of biosciences, 36(4), 679-689. [Link]

  • University of California, San Diego. (2018). NOESY and ROESY. [Link]

  • Bonvin, A. M. J. J. (2023). Molecular Dynamics Simulation of the p53 N-terminal peptide. [Link]

  • Paul, S., & Nath, S. (2017). Sequence dependent aggregation of peptides and fibril formation. The Journal of chemical physics, 147(10), 105101. [Link]

  • Szymański, K., et al. (2023). Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides. The Journal of Physical Chemistry B. [Link]

  • Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube. [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • van der Spoel, D., et al. (2016). Assessing the stability of alanine-based helices by conformer-selective IR spectroscopy. Physical Chemistry Chemical Physics, 18(30), 20295-20301. [Link]

  • GROMACS. (2024). Protein-Peptide MD Simulations. [Link]

  • Hancock, R. E., & Falla, T. (1996). Influence of preformed a-helix and a-helix induction on the activity of cationic antimicrobial peptides. Antimicrobial agents and chemotherapy, 40(9), 2099-2104. [Link]

  • Hagarman, A., et al. (2013). Ramachandran Plot for Alanine Dipeptide as Determined from Raman Optical Activity. The journal of physical chemistry. B, 117(33), 9639-9650. [Link]

  • Kim, B., et al. (2010). Spontaneous Fibril Formation by Polyalanines; Discontinuous Molecular Dynamics Simulations. Journal of the American Chemical Society, 132(48), 17213-17222. [Link]

  • Goormaghtigh, E., et al. (2020). Searching for a Better Match between Protein Secondary Structure Definitions and Protein FTIR Spectra. Analytical Chemistry, 93(1), 695-703. [Link]

  • NMR-Bio. (n.d.). NMR sample preparation guidelines. [Link]

  • Robustelli, P., et al. (2025). How Well Do Molecular Dynamics Force Fields Model Peptides? A Systematic Benchmark Across Diverse Folding Behaviors. bioRxiv. [Link]

  • Papavoine, C. H. M., et al. (2025). Complete NMR assignment for 275 of the most common dipeptides in intrinsically disordered proteins. bioRxiv. [Link]

  • ResearchGate. (2025). (PDF) Molecular Dynamics Simulations of Peptides. [Link]

  • Gorbenko, G. P., & Kinnunen, P. K. (2006). Aggregation of Amyloidogenic Peptide Uperin—Molecular Dynamics Simulations. International journal of molecular sciences, 24(10), 8349. [Link]

  • Neuhaus, D., & Williamson, M. P. (2000).
  • Medium. (2023, January 24). FT-IR Spectroscopy for Characterization of Protein Secondary Structure. [Link]

  • LifeTein. (2012, March 28). D-amino acid peptides to resist common proteases. [Link]

  • Jascoinc. (2022, March 2). Basics of Protein Secondary Structure Analysis using FTIR and Circular Dichroism Spectroscopy [Video]. YouTube. [Link]

  • Gorham, R. D., et al. (2011). Structure and Dynamics of the Aβ21–30 Peptide from the Interplay of NMR Experiments and Molecular Simulations. Journal of the American Chemical Society, 133(16), 6283-6293. [Link]

  • Marqusee, S., & Baldwin, R. L. (1987). Unusually stable helix formation in short alanine-based peptides. Proceedings of the National Academy of Sciences, 84(24), 8898-8902. [Link]

  • van Gunsteren, W. F., et al. (2006). Force fields and molecular dynamics simulations. Angewandte Chemie International Edition, 45(25), 4064-4092. [Link]

  • Sgourakis, N. G., et al. (2023). Structure Determination of Challenging Protein-Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 63(9), 2736-2747. [Link]

  • Vargas, R., et al. (2003). Conformational Study of the Alanine Dipeptide at the MP2 and DFT Levels. ResearchGate. [Link]

  • Susi, H., & Byler, D. M. (1988). Comparison of the secondary structures of human class I and class II major histocompatibility complex antigens by Fourier transform infrared and circular dichroism spectroscopy. Proceedings of the National Academy of Sciences, 85(22), 8474-8478. [Link]

  • Wikipedia. (2023, December 2). D-peptide. [Link]

  • Keller, B., et al. (2015). Dynamic properties of force fields. The Journal of Chemical Physics, 142(7), 074108. [Link]

  • OSTI.GOV. (n.d.). For Peer Review. [Link]

  • Chaudhary, N., Singh, S., & Nagaraj, R. (2011). Aggregation properties of a short peptide that mediates amyloid fibril formation in model proteins unrelated to disease. Indian Academy of Sciences. [Link]

  • Papavoine, C. H. M., et al. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current medicinal chemistry, 26(32), 5971-5991. [Link]

Sources

Protocols & Analytical Methods

Method

Mastering the Purification of D-Alanine Tripeptides: A Comprehensive HPLC Guide

Introduction: The Significance of D-Alanine Tripeptides and the Imperative of Purity In the landscape of contemporary drug discovery and biotechnology, peptides incorporating non-canonical amino acids, such as D-alanine,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of D-Alanine Tripeptides and the Imperative of Purity

In the landscape of contemporary drug discovery and biotechnology, peptides incorporating non-canonical amino acids, such as D-alanine, are of paramount importance. The substitution of a naturally occurring L-amino acid with its D-enantiomer can profoundly alter a peptide's properties, most notably its proteolytic stability, conformational rigidity, and receptor-binding affinity. D-alanine-containing tripeptides, though small in size, are significant building blocks in the design of peptidomimetics, enzyme inhibitors, and novel therapeutic agents. Their enhanced resistance to enzymatic degradation makes them particularly attractive for in vivo applications.

The synthesis of these peptides, typically achieved through solid-phase peptide synthesis (SPPS), invariably yields a crude product containing the target peptide alongside a heterogeneous mixture of impurities.[1][2] These contaminants can include deletion sequences (peptides missing one or more amino acids), truncated sequences, incompletely deprotected peptides, and by-products from the cleavage process.[1] To ensure the safety, efficacy, and reproducibility of downstream applications, the rigorous purification of the target D-alanine tripeptide is not merely a recommendation but a critical necessity.

This application note provides a detailed, in-depth guide to the purification of D-alanine tripeptides using High-Performance Liquid Chromatography (HPLC). We will explore the fundamental principles of the most relevant HPLC techniques, offer step-by-step protocols for method development and execution, and provide insights into post-purification analysis and handling. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient purification workflows.

The Chromatographic Toolkit: Selecting the Right HPLC Mode

The purification of peptides by HPLC is primarily achieved through three distinct modes of separation: Reversed-Phase (RP-HPLC), Ion-Exchange (IEX), and Size-Exclusion (SEC).[3] The choice of technique is dictated by the specific physicochemical properties of the target peptide and the nature of the impurities to be removed. For short peptides like D-alanine tripeptides, RP-HPLC is overwhelmingly the method of choice due to its high resolving power for molecules of similar size.[1][4]

Reversed-Phase HPLC (RP-HPLC): The Workhorse of Peptide Purification

RP-HPLC separates molecules based on their hydrophobicity.[1] The stationary phase is non-polar (e.g., silica modified with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile).[1] Peptides are retained on the column through hydrophobic interactions between their amino acid side chains and the stationary phase. Elution is achieved by gradually increasing the concentration of the organic solvent in the mobile phase, which decreases its polarity and disrupts the hydrophobic interactions, causing the peptides to elute in order of increasing hydrophobicity.[1]

The inclusion of a D-amino acid can influence a peptide's retention in RP-HPLC. While the intrinsic hydrophobicity of D-alanine is identical to L-alanine, its presence can alter the peptide's overall conformation. This change in three-dimensional structure can affect the exposure of hydrophobic side chains to the stationary phase, potentially leading to a different retention time compared to its all-L-amino acid counterpart.[5]

Experimental Protocols

PART 1: Sample Preparation - The Foundation of a Successful Purification

A well-prepared sample is crucial for optimal chromatographic performance and to prevent column contamination.

Protocol 1: Crude Peptide Sample Preparation

  • Solubilization:

    • Accurately weigh the lyophilized crude peptide.

    • Dissolve the peptide in a minimal volume of Mobile Phase A (see RP-HPLC section for composition). The initial concentration should be high (e.g., 10-50 mg/mL) to facilitate loading onto the preparative column.

    • If the peptide has poor solubility in Mobile Phase A, sonicate the solution briefly in a cold water bath. If solubility issues persist, small amounts of organic solvent (acetonitrile or methanol) can be added, but the final concentration of the organic solvent should be kept as low as possible to ensure binding to the column.

  • Clarification:

    • Centrifuge the dissolved peptide solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material.

    • Carefully transfer the supernatant to a clean vial.

    • Filter the supernatant through a 0.45 µm syringe filter compatible with the solvents used. This step is critical to remove any particulate matter that could clog the HPLC column frits.

PART 2: Reversed-Phase HPLC (RP-HPLC) Method Development and Purification

The following protocols outline a systematic approach to developing an efficient RP-HPLC purification method for a D-alanine tripeptide.

Table 1: Recommended RP-HPLC Columns for Tripeptide Purification

Column Type Particle Size (µm) Pore Size (Å) Application Rationale
C185 - 10100 - 120Analytical Method Development & Preparative PurificationC18 provides excellent hydrophobicity for retaining small peptides. Smaller pore sizes are suitable for peptides under 20 amino acids.[6]
C85 - 10100 - 120Alternative SelectivityOffers slightly less retention than C18, which can be beneficial if the tripeptide is highly hydrophobic.
Phenyl-Hexyl5 - 10100 - 120Alternative SelectivityProvides different selectivity through π-π interactions with aromatic amino acids, if present in the tripeptide sequence.

Protocol 2: Analytical RP-HPLC Method Development

The goal of this step is to determine the optimal separation conditions on a smaller analytical column before scaling up to a preparative column.

  • System Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Equilibrate the analytical column (e.g., C18, 4.6 x 250 mm, 5 µm) with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.

  • Scouting Gradient:

    • Inject a small amount (e.g., 10-20 µL) of the prepared crude peptide sample.

    • Run a broad linear gradient to determine the approximate elution point of the target peptide. A typical scouting gradient is from 5% to 95% Mobile Phase B over 30-40 minutes.

    • Monitor the elution profile at 214 nm and 280 nm. The peptide bond absorbs strongly at 214 nm, while aromatic amino acids (Trp, Tyr, Phe) absorb at 280 nm.

  • Gradient Optimization:

    • Based on the retention time from the scouting run, design a shallower, more focused gradient around the elution point of the target peptide. For peptides, a shallow gradient (e.g., 0.5-1% increase in Mobile Phase B per minute) often provides the best resolution.[7]

    • For example, if the peptide eluted at 40% B in the scouting run, a new gradient could be 20-60% B over 40 minutes.

    • The goal is to achieve baseline separation of the target peptide peak from the major impurities.

Protocol 3: Preparative RP-HPLC Purification

  • Scale-Up:

    • Select a preparative column with the same stationary phase as the analytical column but with a larger diameter (e.g., 21.2 mm or 50 mm).

    • Adjust the flow rate according to the column diameter to maintain the same linear velocity as the analytical method.

    • The gradient profile from the optimized analytical method can be directly applied.

  • Loading and Elution:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Load the prepared crude peptide sample onto the column. The loading volume will depend on the column size and the concentration of the sample.

    • Run the optimized preparative gradient.

  • Fraction Collection:

    • Collect fractions throughout the elution of the main peak. The size of the fractions will depend on the peak width and the desired purity.

    • It is advisable to collect smaller fractions across the peak to isolate the purest portions.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_dev Method Development (Analytical) cluster_purify Purification (Preparative) cluster_analysis Post-Purification solubilize Solubilize Crude Peptide clarify Centrifuge & Filter solubilize->clarify scout Scouting Gradient clarify->scout optimize Gradient Optimization scout->optimize scaleup Scale-Up Method optimize->scaleup load Load Sample scaleup->load collect Fraction Collection load->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool confirm Identity Confirmation (Mass Spec) confirm->pool lyophilize Lyophilization pool->lyophilize

PART 3: Orthogonal Purification Strategies (If Necessary)

If RP-HPLC alone does not yield the desired purity, a second purification step using a different separation mechanism (orthogonal method) may be required.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[8] For tripeptides, which are relatively small, IEX is generally less effective than RP-HPLC but can be useful for removing impurities with significantly different charge states.

  • Cation-Exchange: The stationary phase is negatively charged, binding positively charged peptides. Elution is achieved by increasing the salt concentration or pH.[9]

  • Anion-Exchange: The stationary phase is positively charged, binding negatively charged peptides. Elution is achieved by increasing the salt concentration or decreasing the pH.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius (size).[7] While not typically used for the primary purification of small peptides due to its lower resolution compared to RP-HPLC, it can be effective for removing very large or very small impurities, or for buffer exchange.[10]

Post-Purification Analysis and Handling

Purity Assessment and Identity Confirmation

It is imperative to verify the purity and identity of the collected fractions.

Protocol 4: Purity Analysis and Identity Confirmation

  • Purity Check by Analytical RP-HPLC:

    • Analyze a small aliquot from each collected fraction using the optimized analytical RP-HPLC method.

    • Determine the purity of each fraction by integrating the peak areas.

  • Identity Confirmation by Mass Spectrometry (MS):

    • Analyze the fractions containing the pure peptide by MS to confirm that the molecular weight matches the theoretical mass of the D-alanine tripeptide.

    • LC-MS, which couples HPLC with mass spectrometry, is a powerful tool for this purpose.[11]

Pooling and Lyophilization

Protocol 5: Pooling and Final Product Preparation

  • Pooling: Combine the fractions that meet the desired purity level (e.g., >95% or >98%).

  • Solvent Removal: If the peptide is in a large volume of mobile phase, the acetonitrile can be removed by rotary evaporation. Be cautious not to evaporate to complete dryness.

  • Lyophilization (Freeze-Drying):

    • Freeze the pooled solution containing the purified peptide. For small peptides, a temperature of -60°C is generally suitable.

    • Lyophilize the frozen sample under high vacuum until all the solvent has sublimated, resulting in a dry, fluffy powder.

  • Storage: Store the lyophilized peptide at -20°C or lower in a desiccated environment to ensure long-term stability.

Troubleshooting Common Purification Challenges

Problem Potential Cause Solution
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase- Column overload- Ensure 0.1% TFA is in both mobile phases.- Reduce the amount of sample loaded onto the column.
Poor Resolution - Gradient is too steep- Inappropriate stationary phase- Decrease the gradient slope (e.g., from 1%/min to 0.5%/min).- Try a different column chemistry (e.g., C8 or Phenyl-Hexyl).[7]
Co-elution of Impurities - Impurity has very similar hydrophobicity to the target peptide- Optimize the gradient further.- Consider an orthogonal purification step (IEX or SEC).- If diastereomers are present (e.g., L-Ala-D-Ala-L-Ala and L-Ala-L-Ala-L-Ala), a chiral stationary phase may be required for separation.[8]

Conclusion

The purification of D-alanine tripeptides is a critical step in their development for research and therapeutic applications. Reversed-phase HPLC stands out as the most powerful and versatile technique for this purpose. A systematic approach to method development, beginning with analytical-scale scouting and optimization, followed by a carefully scaled-up preparative purification, is key to achieving high purity and yield. The protocols and guidelines presented in this application note provide a robust framework for developing and implementing an effective purification strategy. By understanding the principles behind the separation and meticulously executing each step, from sample preparation to final lyophilization, researchers can confidently obtain highly pure D-alanine tripeptides for their intended applications.

References

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. [Link]

  • Advanced ChemTech. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Al-Gharabli, S., et al. (2021). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Biomedical Chromatography, 35(10), e5173. [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]

  • Waters Corporation. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • Purcell, A. W., et al. (1995). High-performance liquid chromatography of amino acids, peptides and proteins. CXXVIII. Effect of D-amino acid substitutions on the reversed-phase high-performance liquid chromatography retention behaviour of neuropeptide Y[18-36] analogues. Journal of Chromatography A, 711(1), 71-79. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • LCGC International. (2013). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]

  • Insuasty, A., et al. (2022). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Molecules, 27(23), 8230. [Link]

  • Insuasty, A., et al. (2022). Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC. ACS Omega, 7(50), 46903-46914. [Link]

  • Piramal Pharma Solutions. (2026). Solid Phase Peptide Synthesis: Process & Advantages. Retrieved from [Link]

  • Le, T. P., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4567. [Link]

  • Mant, C. T., et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini are markedly different from internal side-chains. Journal of Chromatography A, 1157(1-2), 118-131. [Link]

  • Phenomenex. (n.d.). Peptide Separations by Cation Exchange Chromatography using Luna SCX. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Size Exclusion Chromatography (SEC) for Peptide. Retrieved from [Link]

  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Omizzur Ltd. (n.d.). Peptide Lyophilization Protocol. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • PubMed. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Retrieved from [Link]

  • Cytiva. (2024). Ion Exchange Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). High-performance size-exclusion chromatography of peptides. Retrieved from [Link]

  • Google Patents. (n.d.). EP0420964A1 - Lyophilized peptide formulations.
  • Sepax Technologies. (n.d.). Peptide Separations Using Size Exclusion Chromatography. Retrieved from [Link]

  • Al Musaimi, O., et al. (2023). Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography. Separations, 10(2), 81. [Link]

Sources

Application

Application Note: H-D-Ala-D-Ala-D-Ala-OH as a Substrate for High-Throughput Screening in Bacterial Enzyme Inhibition Studies

Abstract The integrity of the bacterial cell wall is a critical dependency for bacterial survival, making its biosynthetic pathway a premier target for antibiotic development. Key enzymes in the final stages of peptidogl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The integrity of the bacterial cell wall is a critical dependency for bacterial survival, making its biosynthetic pathway a premier target for antibiotic development. Key enzymes in the final stages of peptidoglycan synthesis, specifically D,D-Transpeptidases (also known as Penicillin-Binding Proteins, PBPs) and D,D-Carboxypeptidases (DD-CPases), are responsible for the cross-linking and maturation of the cell wall structure.[1] These enzymes specifically recognize and process the C-terminal D-alanyl-D-alanine (D-Ala-D-Ala) motif of peptidoglycan precursor peptides.[2][3] This application note provides a comprehensive guide and detailed protocols for utilizing the synthetic tripeptide, H-D-Ala-D-Ala-D-Ala-OH, as a substrate to assay the activity of DD-CPases. We present a robust, continuous spectrophotometric assay suitable for characterizing enzyme kinetics and for the high-throughput screening (HTS) of novel enzyme inhibitors. The principles and methodologies described herein are designed to provide researchers in microbiology and drug discovery with a reliable system for identifying new antibacterial agents.

Introduction: The Rationale for Targeting Peptidoglycan Synthesis

The bacterial cell wall is a unique and essential structure, composed primarily of peptidoglycan, which provides mechanical strength and counteracts the high internal osmotic pressure.[4] Its synthesis is a complex, multi-step process, culminating in the cross-linking of linear glycan strands via short peptide stems.[5] The final step of this process, catalyzed by PBPs, involves the cleavage of the terminal D-alanine from a pentapeptide precursor (ending in D-Ala-D-Ala) on one strand and the formation of a new peptide bond with a neighboring strand.[5][6]

DD-Carboxypeptidases (DD-CPases) play a crucial regulatory role by trimming the terminal D-alanine from these same precursors, thereby modulating the number of available donors for cross-linking and influencing the final architecture of the cell wall.[7] Because these enzymes are central to cell wall viability and are absent in eukaryotes, they remain highly validated targets for antibiotics. The canonical examples are the β-lactams (e.g., penicillin), which act as suicide inhibitors by forming a stable acyl-enzyme intermediate with PBPs, and glycopeptides (e.g., vancomycin), which sequester the D-Ala-D-Ala substrate itself.[8][9][10]

The tripeptide H-D-Ala-D-Ala-D-Ala-OH serves as an excellent substrate analog for the natural peptidoglycan precursor. DD-CPases recognize the terminal D-Ala-D-Ala moiety and catalyze the hydrolysis of the peptide bond between the second and third alanine residues, releasing free D-alanine. By monitoring the rate of D-alanine release, one can precisely quantify the enzyme's catalytic activity and, by extension, the potency of potential inhibitors.

Principle of the Coupled Spectrophotometric Assay

This protocol employs a coupled enzyme system to continuously monitor the DD-carboxypeptidase activity in real-time. The primary reaction is the hydrolysis of H-D-Ala-D-Ala-D-Ala-OH by the DD-CPase of interest, which produces D-Ala-D-Ala and free D-alanine. The released D-alanine is then immediately utilized by the coupling enzymes in two subsequent reactions:

  • Primary Reaction (DD-CPase): H-D-Ala-D-Ala-D-Ala-OH + H₂O ---(DD-Carboxypeptidase)---> H-D-Ala-D-Ala-OH + D-Alanine

  • Coupled Reaction 1 (D-Amino Acid Oxidase): D-Alanine + O₂ + H₂O ---(D-Amino Acid Oxidase)---> Pyruvate + NH₃ + H₂O₂

  • Coupled Reaction 2 (Horseradish Peroxidase): H₂O₂ + Amplex™ Red ---(Horseradish Peroxidase)---> Resorufin (Fluorescent) + H₂O

The rate of resorufin production, which can be monitored spectrophotometrically via its fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm), is directly proportional to the rate of D-alanine release and thus reflects the activity of the primary enzyme, DD-carboxypeptidase. The inclusion of a test compound that inhibits the DD-CPase will result in a decreased rate of resorufin formation.

Why this method?

  • Trustworthiness: A coupled, continuous assay is inherently more robust than an endpoint assay. It allows for the monitoring of the entire reaction progress, making it easier to identify artifacts such as compound precipitation or instability. The linear reaction phase provides a reliable rate for calculation.

  • Expertise: This system avoids the need for complex separation techniques like HPLC, making it highly amenable to HTS in 96- or 384-well plate formats. The use of a fluorescent readout provides high sensitivity, allowing for lower enzyme and substrate concentrations, which is crucial for cost-effectiveness and for detecting potent inhibitors.

Visualization of Key Pathways & Workflows

Diagram 1: Peptidoglycan Synthesis and Points of Inhibition

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_L_Ala UDP-NAM-L-Ala UDP_NAM->UDP_NAM_L_Ala MurC UDP_NAM_Tripeptide UDP-NAM-Tripeptide UDP_NAM_L_Ala->UDP_NAM_Tripeptide MurD, MurE UDP_NAM_Pentapeptide UDP-NAM-Pentapeptide UDP_NAM_Tripeptide->UDP_NAM_Pentapeptide MurF D_Ala D-Alanine D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala D-Ala:D-Ala Ligase (Ddl) D_Ala_D_Ala->UDP_NAM_Pentapeptide MurF Lipid_II Lipid II (Pentapeptide Precursor) UDP_NAM_Pentapeptide->Lipid_II MraY, MurG Nascent_PG Nascent Peptidoglycan Chain (ends in D-Ala-D-Ala) Lipid_II->Nascent_PG Transglycosylase (PBP) Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG DD-Transpeptidase (PBP) Trimmed_PG Trimmed Peptidoglycan (ends in D-Ala) Nascent_PG->Trimmed_PG DD-Carboxypeptidase Vancomycin Vancomycin Vancomycin->Nascent_PG Sequesters Substrate Penicillin β-Lactams (Penicillin) Penicillin->Crosslinked_PG Inhibits Enzyme Penicillin->Trimmed_PG Inhibits Enzyme

Caption: Bacterial peptidoglycan synthesis pathway highlighting key enzymes and targets for antibiotics.

Diagram 2: Experimental Workflow for Inhibitor Screening

Screening_Workflow cluster_reaction Initiate & Read Start Start: Prepare Reagents Dispense Dispense Test Compounds & Controls into 384-well plate Start->Dispense Add_Enzyme Add DD-Carboxypeptidase (Pre-incubate with compounds) Dispense->Add_Enzyme Add_Substrate_Mix Add Substrate Mix: - H-D-Ala-D-Ala-D-Ala-OH - D-Amino Acid Oxidase - HRP & Amplex Red Add_Enzyme->Add_Substrate_Mix Read_Plate Read Fluorescence (Kinetic) Ex: 540 nm / Em: 590 nm (e.g., every 60s for 30 min) Add_Substrate_Mix->Read_Plate Analyze Data Analysis: Calculate Reaction Rates (V₀) Read_Plate->Analyze Calculate_Inhibition Calculate % Inhibition Analyze->Calculate_Inhibition Determine_IC50 Determine IC₅₀ from Dose-Response Curve Calculate_Inhibition->Determine_IC50 End End: Identify Hits Determine_IC50->End

Caption: High-throughput screening workflow for identifying DD-Carboxypeptidase inhibitors.

Detailed Protocols

Materials and Reagents
  • Primary Substrate: H-D-Ala-D-Ala-D-Ala-OH (MW: 231.24 g/mol )

  • Enzyme: Purified DD-Carboxypeptidase (e.g., PBP5 from E. coli)

  • Coupling Enzymes:

    • D-Amino Acid Oxidase (DAAO) from porcine kidney

    • Horseradish Peroxidase (HRP)

  • Detection Reagent: Amplex™ Red (10-acetyl-3,7-dihydroxyphenoxazine)

  • Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl

  • Solvent: Dimethyl sulfoxide (DMSO) for compound dissolution

  • Equipment:

    • Fluorescence microplate reader with kinetic reading capability

    • Low-volume 96- or 384-well black, flat-bottom plates

    • Standard laboratory pipettes and multichannel pipettes

    • Reagent reservoirs

Protocol 1: Determination of Enzyme Kinetic Parameters (Kₘ and Vₘₐₓ)

Expertise Note: Determining the Michaelis constant (Kₘ) for the tripeptide substrate is a critical first step. Screening for inhibitors should be conducted at a substrate concentration at or near the Kₘ value. This ensures the assay is sensitive to competitive inhibitors; using a substrate concentration that is too high can mask the effect of such inhibitors.

  • Prepare Reagents:

    • Substrate Stock (10 mM): Dissolve 2.31 mg of H-D-Ala-D-Ala-D-Ala-OH in 1 mL of assay buffer.

    • Enzyme Stock (1 µM): Prepare a stock solution of DD-CPase in assay buffer. Store on ice.

    • Coupled Enzyme Mix: In assay buffer, prepare a mix containing 0.4 U/mL DAAO, 2 U/mL HRP, and 100 µM Amplex™ Red. Protect from light.

  • Set up Serial Dilutions:

    • In a 96-well plate, create a 2-fold serial dilution of the 10 mM substrate stock across 10 wells to generate a range of concentrations (e.g., 5 mM down to ~9.8 µM). These will be your 2X final concentration stocks.

  • Assay Setup (50 µL final volume):

    • To each well of a black 384-well plate, add 25 µL of the Coupled Enzyme Mix.

    • Add 12.5 µL of the serially diluted substrate stocks (2X) to their respective wells.

    • Add 12.5 µL of assay buffer.

  • Initiate Reaction:

    • Prepare a working solution of DD-CPase at a 4X final concentration (e.g., 40 nM for a 10 nM final concentration).

    • Initiate the reactions by adding 12.5 µL of the 4X enzyme solution to all wells simultaneously using a multichannel pipette.

    • Immediately place the plate in the reader.

  • Data Acquisition and Analysis:

    • Read fluorescence (Ex: 540 nm, Em: 590 nm) every 60 seconds for 30 minutes at 37°C.

    • For each substrate concentration, determine the initial velocity (V₀) from the linear phase of the fluorescence-versus-time plot.

    • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.

Protocol 2: High-Throughput Screening for DD-CPase Inhibitors
  • Prepare Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl.

    • Substrate Working Solution (2X): Prepare H-D-Ala-D-Ala-D-Ala-OH at 2x its predetermined Kₘ value in the Coupled Enzyme Mix (containing DAAO, HRP, and Amplex Red as in 4.2.1). Protect from light.

    • Enzyme Working Solution (2X): Dilute DD-CPase in assay buffer to a concentration that yields a robust signal within the linear range of the assay (determined during assay development).

    • Test Compounds: Prepare 10 mM stocks in 100% DMSO. Create intermediate dilutions as needed.

  • Assay Plate Setup (20 µL final volume):

    • Compound Wells: Add 100 nL of test compound solution from your library plates to the assay plate wells (final concentration e.g., 10 µM, final DMSO 0.5%).

    • Positive Control (100% Inhibition): Add 100 nL of DMSO and replace the enzyme solution with assay buffer in a set of wells.

    • Negative Control (0% Inhibition): Add 100 nL of DMSO to a separate set of wells.

  • Pre-incubation:

    • Add 10 µL of the 2X Enzyme Working Solution to all wells except the positive controls (add 10 µL of assay buffer to these).

    • Mix gently and incubate for 15 minutes at room temperature. This allows the test compounds to bind to the enzyme before the substrate is introduced.

  • Initiate and Read:

    • Initiate the reaction by adding 10 µL of the 2X Substrate Working Solution to all wells.

    • Immediately place the plate in the reader and begin kinetic measurements as described in 4.2.5.

  • Data Analysis and Hit Identification:

    • Calculate the reaction rate (V₀) for each well.

    • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_pos_ctrl) / (Rate_neg_ctrl - Rate_pos_ctrl))

    • Compounds exhibiting inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are identified as primary hits.

    • Primary hits should be re-tested and subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC₅₀).

Data Presentation and Interpretation

Quantitative results from dose-response experiments should be summarized in a table for clear comparison of inhibitor potencies.

Compound IDInhibitor TypeIC₅₀ (µM)Hill SlopeMax Inhibition (%)
Control-1Competitive0.85 ± 0.071.198.2
Test-ANon-competitive2.3 ± 0.210.999.1
Test-BUncompetitive11.5 ± 1.31.097.5
Test-CNo activity> 100-< 10

Interpreting the Data:

  • IC₅₀: The concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor.

  • Mechanism of Action (MOA): The protocols described here are for primary screening. Follow-up mechanistic studies are essential to determine the inhibitor type (e.g., competitive, non-competitive).[11] This typically involves measuring Kₘ and Vₘₐₓ in the presence of varying inhibitor concentrations.

  • Self-Validation: If a compound shows inhibitory activity, it must be checked for assay interference. Potential artifacts include fluorescence quenching, inhibition of the coupling enzymes (DAAO or HRP), or aggregation. Counter-screens against the coupling enzymes alone are a mandatory step in validating any identified hits.

References

  • Perkins, H. R., & Nieto, M. (2025). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. ResearchGate. [Link]

  • Prosser, G. A., & de Carvalho, L. P. S. (2017). Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine. Nature Communications. [Link]

  • Ellsworth, B. A., Tom, N. J., & Bartlett, P. A. (1996). Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases. Chemistry & Biology. [Link]

  • Ninja Nerd. (2017). Biochemistry | Enzyme Inhibition. YouTube. [Link]

  • Abdulla, M., & Chmielnicka, J. (1990). Mechanisms of ALA-D inhibition by lead and of its restoration by zinc and dithiothreitol. Pharmacology & Toxicology. [Link]

  • DoseMeRx. (n.d.). Vancomycin Mechanism of Action | Resistance and More. DoseMeRx. [Link]

  • Sultan, S. T., et al. (2025). Discovery of amino acid substitutions in penicillin-binding proteins associated with adaptation to D-Ala-D-Lac in vancomycin-resistant Enterococcus faecalis. PMC. [Link]

  • Atrih, A., et al. (1999). A Mechanism-Based Inhibitor Targeting the DD-Transpeptidase Activity of Bacterial Penicillin-Binding Proteins. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). D-Alanyl-D-Alanine. PubChem. [Link]

  • Kaji, H., et al. (2025). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. PMC. [Link]

  • Pratt, R. F. (2008). Substrate specificity of bacterial DD-peptidases (penicillin-binding proteins). Cellular and Molecular Life Sciences. [Link]

  • Wikipedia. (n.d.). DD-Transpeptidase. Wikipedia. [Link]

  • Sarkar, P., & Yarlagadda, V. (2019). PBP Isolation and DD-Carboxypeptidase Assay. Methods in Molecular Biology. [Link]

  • ResearchGate. (n.d.). Vancomycin mechanism of action. Vancomycin binds to D-alanyl-D-alanine.... ResearchGate. [Link]

  • Wikipedia. (n.d.). Penicillin-binding proteins. Wikipedia. [Link]

  • Fan, C., et al. (1997). The molecular basis of vancomycin resistance in clinically relevant Enterococci: Crystal structure of d-alanyl-d-lactate ligase (VanA). PNAS. [Link]

  • Yocum, R. R., et al. (1982). penicillin and substrate bind covalently to the same active site serine in two bacterial D-alanine carboxypeptidases. Journal of Biological Chemistry. [Link]

  • Ghuysen, J. M., et al. (n.d.). DD Carboxypeptidases and Mechanism of Action of Penicillin. ORBi. [Link]

  • Kim, H., et al. (2020). Determination of dd-carboxypeptidase activity using peptidoglycan-mimicking tripeptides. Applied and Environmental Microbiology. [Link]

  • Ghuysen, J. M., et al. (1971). Penicillin-sensitive DD-carboxypeptidase from Streptomyces strain R 61. Biochemistry. [Link]

Sources

Method

Application Note: Utilizing H-D-Ala-D-Ala-D-Ala-OH as a Negative Control in Antimicrobial Peptide (AMP) Assays

Abstract The evaluation of novel antimicrobial peptides (AMPs) requires robust and well-controlled assays to ensure that observed activity is specific and not an artifact of the experimental system. A critical, yet often...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The evaluation of novel antimicrobial peptides (AMPs) requires robust and well-controlled assays to ensure that observed activity is specific and not an artifact of the experimental system. A critical, yet often overlooked, component of assay design is the inclusion of a biologically relevant negative control peptide. This application note establishes the rationale and provides detailed protocols for the use of H-D-Ala-D-Ala-D-Ala-OH (D-Alanine-D-Alanine-D-Alanine) as a specific negative control in antimicrobial susceptibility testing. We detail its mechanism-based justification, rooted in the fundamental biochemistry of the bacterial cell wall, and provide step-by-step guidance for its integration into standard broth microdilution assays. The use of this tri-D-alanine peptide allows researchers to control for non-specific effects of introducing a peptide into the assay, thereby increasing the confidence and validity of AMP screening and characterization studies.

Introduction: The Imperative for Better Controls in AMP Research

Antimicrobial peptides (AMPs) represent a promising class of therapeutics to combat rising antibiotic resistance.[1][2] They exhibit diverse mechanisms of action, but many function by disrupting the bacterial cell membrane.[1][3][4] However, the complexity of peptide chemistry and its interaction with biological media can introduce experimental artifacts. Non-specific binding to plasticware, sequestration by media components, or unexpected physicochemical effects can confound results.

Standard negative controls, such as the vehicle (e.g., water or DMSO) or media alone, are essential but insufficient. They do not account for potential non-specific effects caused by the introduction of a peptide into the assay. Therefore, an ideal negative control is a peptide that is structurally similar enough to control for these class-specific artifacts but is devoid of intrinsic antimicrobial activity.[5] This document outlines the use of H-D-Ala-D-Ala-D-Ala-OH for this purpose.

Scientific Rationale: Why H-D-Ala-D-Ala-D-Ala-OH?

The selection of H-D-Ala-D-Ala-D-Ala-OH as a negative control is based on its direct relevance to bacterial cell wall biochemistry.

3.1 The D-Ala-D-Ala Motif: A Key Target in Bacteria

The structural integrity of most bacterial cell walls depends on a mesh-like layer of peptidoglycan (PG).[6] This polymer consists of glycan chains cross-linked by short peptide stems.[7] In many bacteria, particularly Gram-positives, the terminus of the PG precursor peptide is a D-alanyl-D-alanine (D-Ala-D-Ala) motif.[6][8][9] This specific dipeptide is the critical recognition site for transpeptidase enzymes (also known as Penicillin-Binding Proteins or PBPs) that catalyze the final cross-linking step, giving the cell wall its rigidity.[6]

The vital importance of this motif is famously exploited by glycopeptide antibiotics like vancomycin. Vancomycin physically binds to the D-Ala-D-Ala termini of the PG precursors, sterically hindering the transglycosylase and transpeptidase enzymes and thereby preventing cell wall synthesis.[9][10][11][12][13][14] This interaction is highly specific and forms the basis of vancomycin's potent activity against many Gram-positive bacteria.[10][13]

3.2 H-D-Ala-D-Ala-D-Ala-OH as an Inert Peptide Control

The tri-D-alanine peptide H-D-Ala-D-Ala-D-Ala-OH is an ideal negative control for the following reasons:

  • Biological Relevance without Activity: It mimics a fundamental bacterial motif but, as a small, soluble peptide, it does not possess the structural characteristics (e.g., amphipathicity, strong cationic charge) required for membrane disruption, the primary mechanism of many AMPs.[3]

  • Controls for Peptide Effects: It helps to differentiate true, sequence-specific antimicrobial activity from non-specific consequences of adding a peptide to the culture, such as minor pH shifts or nutrient sequestration.

  • High Purity and Stability: The peptide can be synthesized to a high degree of purity (>95%) and is stable in solution, ensuring reproducibility.[15][16]

  • Lack of Target Engagement: Unlike vancomycin, this free peptide does not bind with high affinity to any known bacterial structures in a way that inhibits growth. It will not interfere with cell wall synthesis enzymes.

The diagram below illustrates the conceptual difference between a target-specific antibiotic, a membrane-disrupting AMP, and the inert nature of the D-Ala tripeptide control.

G cluster_bacteria Bacterial Cell Membrane Cytoplasmic Membrane PG_Layer Peptidoglycan (PG) Layer (contains D-Ala-D-Ala precursors) Vancomycin Vancomycin (Target-Specific) Vancomycin->PG_Layer Binds D-Ala-D-Ala; Inhibits Synthesis AMP Membrane-Active AMP (Test Compound) AMP->Membrane Disrupts Membrane; Forms Pores Control_Peptide H-D-Ala-D-Ala-D-Ala-OH (Negative Control) Control_Peptide->PG_Layer No Specific Interaction or Inhibition G start Start: Prepare Reagents prep_plate 1. Prepare Serial Dilutions - Test AMP - Positive Control - Negative Control (D-Ala)3 start->prep_plate add_bacteria 2. Add Standardized Bacterial Inoculum (Final vol: 100-200 µL) prep_plate->add_bacteria incubate 3. Incubate Plate (e.g., 35°C, 16-20 hours) add_bacteria->incubate read_mic 4. Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End: Analyze Data read_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Plate Layout: Designate columns in a sterile 96-well flat-bottom plate for each compound: Test AMP, Positive Control (e.g., Vancomycin), Negative Control (H-D-Ala-D-Ala-D-Ala-OH), and Vehicle Control. Include a Sterility Control (media only) and a Growth Control (bacteria + media).

  • Prepare Dilution Series: a. Add 100 µL of sterile CAMHB to wells 2 through 12 for each designated row. b. In well 1 of the 'Test AMP' row, add 200 µL of the Test AMP working solution (at 2x the highest desired final concentration). c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10. Wells 11 (Growth Control) and 12 (Sterility Control) receive no compound. d. Repeat step 2c for the Positive Control and the H-D-Ala-D-Ala-D-Ala-OH Negative Control rows.

  • Inoculation: a. Prepare the final bacterial inoculum in CAMHB as per CLSI guidelines. [17] b. Add 100 µL of this final inoculum to all wells from 1 to 11. Do not add bacteria to well 12 (Sterility Control). The final volume in wells 1-11 should now be 200 µL.

  • Incubation: Cover the plate with a lid or an adhesive seal and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, determine the MIC for each compound. The MIC is the lowest concentration that completely inhibits visible growth of the organism. This can be assessed visually or with a microplate reader (OD600).

Data Interpretation and Expected Outcomes

A successful assay will yield clear and distinct results for each control, validating the activity of the test AMP.

Table 1: Example MIC Data for Staphylococcus aureus

Compound TestedRoleExpected MIC (µg/mL)Interpretation
Test AMP (e.g., Pexiganan)Test Article2 - 16The peptide shows potent antimicrobial activity.
VancomycinPositive Control0.5 - 2The assay is performing correctly for a known antibiotic that targets cell wall synthesis.
H-D-Ala-D-Ala-D-Ala-OH Negative Control >128 The peptide backbone itself does not cause growth inhibition; observed activity of the Test AMP is not a non-specific peptide artifact.
Vehicle (e.g., Sterile Water)Vehicle Control>128 (N/A)The solvent used to dissolve the peptides has no antimicrobial activity.
N/AGrowth ControlN/ABacteria grow robustly in the assay media.
N/ASterility ControlN/AMedia is sterile and free from contamination.

The key result is the high MIC value (>128 µg/mL) for H-D-Ala-D-Ala-D-Ala-OH. This demonstrates that a peptide of similar composition (amino acids) but lacking the specific structural motifs for antimicrobial action (e.g., cationic/amphipathic character) does not inhibit bacterial growth. This result provides strong evidence that the activity observed with the "Test AMP" is due to its unique sequence and structure, not merely due to the presence of a peptide.

Conclusion

Incorporating H-D-Ala-D-Ala-D-Ala-OH as a negative control is a critical step toward ensuring the scientific rigor of AMP assays. It provides a self-validating system that moves beyond simple vehicle controls to account for the potential non-specific effects of peptides. By confirming the inertness of this biologically relevant peptide, researchers can have higher confidence that the observed MIC of a novel AMP is a true measure of its specific antimicrobial activity. Adherence to these protocols will enhance the reliability and reproducibility of findings in the field of antimicrobial drug development.

References

  • Vancomycin - Wikipedia. [Link]

  • Effect of D-Ala -Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains - Frontiers. [Link]

  • Vancomycin mechanism of action . Vancomycin binds to D -alanyl-D -alanine ... | Download Scientific Diagram - ResearchGate. [Link]

  • Detecting the Mechanism of Action of Antimicrobial Peptides by Using Microscopic Detection Techniques - MDPI. [Link]

  • A Review of Antimicrobial Peptides : Structure , Mechanism of Action , and Molecular Optimization Strategies - MDPI. [Link]

  • New Insights Into the Mechanisms and Biological Roles of D -Amino Acids in Complex Eco-Systems . [Link]

  • Revised mechanism of d -alanine incorporation into cell wall polymers in Gram-positive bacteria - PMC - NIH. [Link]

  • Antimicrobial Peptides : Mechanisms of Action and Resistance - PubMed - NIH. [Link]

  • Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. [Link]

  • (PDF) The significance of D -alanyl-D -alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin - ResearchGate. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI . [Link]

  • (PDF) D -Amino acids in biological systems - ResearchGate. [Link]

  • Vancomycin Mechanism of Action | Resistance and More | DoseMeRx. [Link]

  • Antimicrobial PeptidesMechanisms of Action , Antimicrobial Effects and Clinical Applications - PMC - NIH. [Link]

  • Can a boiled peptide serve as a negative control in biological assays ? - ResearchGate. [Link]

  • Investigating Endogenous Peptides and Peptidases using Peptidomics - PubMed Central. [Link]

  • D -alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus - PMC - NIH. [Link]

  • Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC. [Link]

  • Vancomycin - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Inaccuracies in Quantification of Peptides – A Case Study Using Beta Endorphin Assay . [Link]

  • d -Amino acids in biological systems - PubMed. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate. [Link]

  • Revised mechanism of D -alanine incorporation into cell wall polymers in Gram-positive bacteria - ResearchGate. [Link]

  • Top 5 Reasons Your Peptide -Based Assays Fail - GenScript. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method ) - WOAH - Asia. [Link]

  • US4962231A - Preparation of D- or L-alanine or high enantiomeric purity - Google P
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols .io. [Link]

  • Mechanical Genomic Studies Reveal the Role of d -Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness - PubMed Central. [Link]

  • The molecular basis of vancomycin resistance in clinically relevant Enterococci: Crystal structure of d -alanyl-d -lactate ligase (VanA) | PNAS. [Link]

  • Peptide design to control proteinprotein interactions - RSC Publishing. [Link]

Sources

Application

Illuminating Antibiotic Action: A Guide to Isothermal Titration Calorimetry in Binding Studies

In the escalating battle against antimicrobial resistance, a profound understanding of the molecular interactions between antibiotics and their targets is paramount. Isothermal Titration Calorimetry (ITC) has emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

In the escalating battle against antimicrobial resistance, a profound understanding of the molecular interactions between antibiotics and their targets is paramount. Isothermal Titration Calorimetry (ITC) has emerged as an indispensable biophysical technique, offering a direct and label-free method to quantify the thermodynamics of these binding events. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging ITC to unravel the intricacies of antibiotic binding, thereby accelerating the discovery and optimization of novel therapeutics.

The Thermodynamic Blueprint of Antibiotic Efficacy

At its core, ITC measures the heat change that occurs when two molecules interact.[1][2] This seemingly simple principle provides a wealth of information, allowing for a complete thermodynamic characterization of an antibiotic-target interaction in a single experiment.[3][4] By directly measuring the heat released (exothermic) or absorbed (endothermic) upon binding, ITC determines the binding affinity (K D ), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[1][3]

These thermodynamic parameters are not mere numbers; they are the blueprint of the molecular forces driving the interaction:

  • Binding Affinity (K D ): Quantifies the strength of the interaction. A lower K D value signifies a tighter binding, which is often a primary goal in drug design.

  • Stoichiometry (n): Reveals the ratio in which the antibiotic binds to its target, offering crucial insights into the mechanism of action.[5]

  • Enthalpy Change (ΔH): Reflects the changes in bonding energies (e.g., hydrogen bonds, van der Waals forces) upon complex formation. A favorable (negative) ΔH is often associated with specific, high-affinity interactions.

  • Entropy Change (ΔS): Represents the change in the randomness or disorder of the system. This can be influenced by factors such as the release of water molecules from the binding interface (hydrophobic effect) and conformational changes in the interacting molecules.

The interplay between enthalpy and entropy, as described by the Gibbs free energy equation (ΔG = ΔH - TΔS), dictates the spontaneity and strength of the binding event.[1] A thorough understanding of these driving forces is critical for rational drug design and lead optimization.[4][6]

Causality in Experimental Design: A Self-Validating Approach

A successful ITC experiment hinges on meticulous planning and execution. The choices made during experimental design directly impact the quality and interpretability of the data.

The Criticality of Sample Preparation

The adage "garbage in, garbage out" holds particularly true for ITC. High-quality, well-characterized samples are non-negotiable.

  • Purity: Both the antibiotic and its target macromolecule must be highly pure to avoid confounding results from interacting contaminants.

  • Concentration: Accurate concentration determination is essential for reliable stoichiometry and affinity calculations. For proteins, methods like UV-Vis spectroscopy (using a calculated extinction coefficient) or amino acid analysis are recommended. The concentration of the antibiotic should also be precisely known.

  • Buffer Matching: This is arguably the most critical aspect of sample preparation. The antibiotic and its target must be in identical buffer solutions, including pH, salt concentration, and any additives.[1][2] Mismatches in buffer composition can lead to large heats of dilution, which can obscure the true binding signal.[1][7] It is best practice to prepare a large batch of buffer and use it for the final purification step (e.g., dialysis or size-exclusion chromatography) of the macromolecule and for dissolving the antibiotic.

Strategic Experimental Parameters

The instrumental settings must be tailored to the specific system under investigation.

ParameterRecommended Starting PointRationale & Causality
Temperature 25 °CMimics physiological conditions and allows for comparison across different studies. Temperature can be varied to determine the heat capacity change (ΔC p ) of the interaction.
Macromolecule Concentration (Cell) 10-50 µMShould be high enough to produce a measurable heat signal but low enough to ensure solubility and avoid aggregation.
Ligand Concentration (Syringe) 10-20 times the macromolecule concentrationEnsures that the macromolecule in the cell becomes saturated during the titration, which is necessary for accurate determination of the binding isotherm.[5][8]
Injection Volume 2-10 µLSmaller injections provide more data points for the binding isotherm, leading to a more accurate fit. However, the heat signal per injection will be smaller.
Stirring Speed 750-1000 RPMEnsures rapid mixing of the injectant with the cell contents, but excessive stirring can lead to frictional heat and potential sample denaturation.
Spacing Between Injections 120-180 secondsAllows the system to return to thermal equilibrium before the next injection. Insufficient spacing can lead to peak distortion and inaccurate data.[9]

A key parameter to consider is the "c-value," which is the product of the macromolecule concentration in the cell and the binding constant (c = [M] * K a ). For optimal data quality, the c-value should ideally be between 10 and 500.

Visualizing the Workflow: From Preparation to Data

The following diagram illustrates the typical workflow for an ITC experiment in antibiotic binding studies.

ITC_Workflow Figure 1: Isothermal Titration Calorimetry Experimental Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis P1 High-Purity Antibiotic & Target P2 Precise Concentration Determination P1->P2 P3 Identical Buffer Matching (Dialysis) P2->P3 E1 Instrument Cleaning & Equilibration P3->E1 Ready for Experiment E2 Load Macromolecule (Cell) & Antibiotic (Syringe) E1->E2 E3 Set Experimental Parameters (Temp, Injections) E2->E3 E4 Perform Titration E3->E4 A1 Integration of Raw Thermogram Peaks E4->A1 Raw Data Output A2 Subtraction of Control (Heats of Dilution) A1->A2 A3 Fit Integrated Data to a Binding Model A2->A3 A4 Extract Thermodynamic Parameters (KD, n, ΔH, ΔS) A3->A4 Conclusion Mechanistic Insights & Lead Optimization A4->Conclusion Thermo_Signature Figure 2: Interpreting the Thermodynamic Signature cluster_enthalpy Enthalpy-Driven (Favorable ΔH) cluster_entropy Entropy-Driven (Favorable TΔS) cluster_implications Implications for Drug Design ITC_Output ITC Experiment Output (KD, n, ΔH, ΔS) H1 Dominated by Hydrogen Bonds & van der Waals Interactions ITC_Output->H1 S1 Primarily Driven by the Hydrophobic Effect ITC_Output->S1 H2 Indicates High Specificity & Good Shape Complementarity H1->H2 D1 Optimize for Enthalpic Contributions for Improved Specificity H2->D1 S2 Release of Ordered Water Molecules from Binding Surfaces S1->S2 D2 Modulate Hydrophobicity to Fine-Tune Affinity S2->D2 D3 Guide Structure-Activity Relationship (SAR) Studies D1->D3 D2->D3

Caption: The relationship between ITC outputs and their implications for understanding binding forces.

For example, the binding of many macrolide antibiotics to the bacterial ribosome is an enthalpy-driven process, indicating the formation of numerous favorable contacts within the binding pocket. [10][11]In contrast, some antimicrobial peptides may exhibit a more significant entropic contribution due to the displacement of water molecules upon binding to the bacterial membrane. [12]

Troubleshooting Common Issues

Even with careful planning, issues can arise. Here are some common problems and their likely causes:

ObservationPotential CauseRecommended Action
Noisy Baseline Air bubbles in the cell or syringe; dirty cell/syringe. [9]Degas samples thoroughly; clean the instrument according to protocol.
Large, Consistent Peaks (No Saturation) Buffer mismatch leading to large heats of dilution. [9]Prepare fresh, perfectly matched buffers and re-dialyze the macromolecule.
Drifting Baseline pH mismatch; sample instability or precipitation. [1][7]Check and adjust the pH of both solutions; assess sample stability under experimental conditions.
Spikes in Data Air bubbles; particulate matter in samples. [9]Degas samples; filter samples before loading.

Conclusion: A Powerful Tool in the Antimicrobial Arsenal

Isothermal Titration Calorimetry provides an unparalleled level of detail into the thermodynamics of antibiotic-target interactions. [6]By offering a complete binding profile in a single, label-free experiment, ITC empowers researchers to:

  • Validate antibiotic targets. [13]* Characterize the mechanism of action.

  • Guide lead optimization and rational drug design.

  • Understand the molecular basis of antibiotic resistance.

The meticulous application of the principles and protocols outlined in this guide will enable the generation of high-quality, reproducible data, ultimately accelerating the development of the next generation of life-saving antibiotics.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • Wenk, M. R., & Seelig, J. (2002). Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes. Biochemistry, 41(5), 1473-1481. Retrieved from [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School. Retrieved from [Link]

  • AZoM. (2016, July 25). Using Isothermal Titration Calorimetry Technique for Structural Studies. Retrieved from [Link]

  • Wang, Y., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry, 6, 491. Retrieved from [Link]

  • TA Instruments. (2024, January 8). How to Assess Binding in Drug Discovery. Retrieved from [Link]

  • Xiang, Y., et al. (2020). Kinetic, Thermodynamic, and Crystallographic Studies of 2-Triazolylthioacetamides as Verona Integron-Encoded Metallo-β-Lactamase 2 (VIM-2) Inhibitor. Journal of Medicinal Chemistry, 63(5), 2317-2329. Retrieved from [Link]

  • JoVE. (2025, August 21). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. Retrieved from [Link]

  • Tzani, A., et al. (2023). Isolation and Biophysical Characterization of Lipoxygenase-1 from Soybean Seed, a Versatile Biocatalyst for Industrial Applications. International Journal of Molecular Sciences, 24(13), 10834. Retrieved from [Link]

  • Wang, Y., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Chemistry, 6, 491. Retrieved from [Link]

  • Dumas, P., et al. (2019). ITC Studies of Ribosome/Antibiotics Interactions. In: Ennifar, E. (eds) Biophysical Approaches to Bacterial Ribosome. Methods in Molecular Biology, vol 2047. Humana, New York, NY. Retrieved from [Link]

  • Dumas, P., et al. (2019). ITC Studies of Ribosome/Antibiotics Interactions. Methods in Molecular Biology, 2047, 175-188. Retrieved from [Link]

  • De, S., & Variants, A. (2015). Examples of potential problems with ITC experiments. ResearchGate. Retrieved from [Link]

  • Vanderbilt University. ITC sample preparation. Retrieved from [Link]

  • Sikora, A., & Turner, R. J. (2013). Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges. Biophysical Journal, 105(11), 2363-2370. Retrieved from [Link]

  • Panchal, A., et al. (2025). Full Validation of Pooled Antibiotic Susceptibility Testing Using CLSI Methods and Performance Criteria in UTI Pathogens. Antibiotics, 14(11), 1168. Retrieved from [Link]

  • ResearchGate. (2025, November 27). Full Validation of Pooled Antibiotic Susceptibility Testing Using CLSI Methods and Performance Criteria in UTI Pathogens. Retrieved from [Link]

  • Stogniew, E. F. (2011). Troubleshooting guide for Isothermal Titration Calorimetry. Retrieved from [Link]

  • Velazquez-Campoy, A., & Freire, E. (2019). Isothermal Titration Calorimetry: Principles and Applications. eLS. Retrieved from [Link]

  • University of Montana. ITC sample preparation guideline. Retrieved from [Link]

  • ResearchGate. (2017, June 13). How to interpret ITC data?. Retrieved from [Link]

  • Krainer, G., & Keller, S. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(11), 2328-2339. Retrieved from [Link]

  • Velazquez-Campoy, A. ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Retrieved from [Link]

  • Yale University. (2002, November 15). Sample Preparation Guidelines (ITC). Retrieved from [Link]

  • Malvern Panalytical. (2019, April 18). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. Retrieved from [Link]

  • Miesel, L. (2017). The Bare Essentials of Antibiotic Target Validation. ACS Infectious Diseases, 3(1), 1-3. Retrieved from [Link]

  • Malvern Panalytical. (2019, February 19). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 2. Retrieved from [Link]

  • Panchal, A., et al. (2025). Full Validation of Pooled Antibiotic Susceptibility Testing Using CLSI Methods and Performance Criteria in UTI Pathogens. Antibiotics, 14(11), 1168. Retrieved from [Link]

  • GE Healthcare. The ITC experiment. Retrieved from [Link]

  • CureFFI.org. (2016, September 12). Isothermal titration calorimetry. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening Assays with D-Ala Peptides

Introduction: The Promise of D-Ala Peptides in Therapeutic Development In the landscape of drug discovery, peptides represent a compelling class of therapeutics due to their high specificity and potency. However, their c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of D-Ala Peptides in Therapeutic Development

In the landscape of drug discovery, peptides represent a compelling class of therapeutics due to their high specificity and potency. However, their clinical utility is often hampered by rapid degradation by endogenous proteases. A strategic approach to overcome this limitation is the incorporation of non-canonical D-amino acids, such as D-alanine (D-Ala), into peptide sequences. D-peptides are resistant to proteolytic cleavage, significantly enhancing their in vivo stability and bioavailability.[1] This increased stability makes D-Ala peptides highly attractive candidates for therapeutic development against a wide range of biological targets.

High-throughput screening (HTS) is an essential tool for identifying and optimizing these promising D-Ala peptide drug candidates.[2] HTS platforms enable the rapid screening of large libraries of peptides against a target of interest, facilitating the identification of "hit" compounds with desired biological activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust HTS assays for the discovery and characterization of D-Ala peptides. We will delve into the rationale behind key experimental choices, provide detailed, self-validating protocols for two powerful HTS technologies—Fluorescence Polarization (FP) and AlphaScreen—and offer insights into data analysis and interpretation.

PART 1: Foundational Principles for D-Ala Peptide HTS

The "Why": Advantages of D-Ala Peptides

The primary motivation for utilizing D-Ala peptides in drug discovery is their enhanced resistance to enzymatic degradation.[1] Natural proteases are stereospecific for L-amino acids, the building blocks of most proteins in biological systems.[1] By substituting L-amino acids with their D-enantiomers, the resulting D-peptides are no longer recognized by these proteases, leading to a significantly longer half-life in biological matrices. This intrinsic stability is a critical attribute for developing effective peptide-based drugs.

The "How": Synthesis of D-Ala Peptides

D-Ala peptides are typically synthesized using Solid-Phase Peptide Synthesis (SPPS) . SPPS is a highly efficient and controlled method for assembling amino acids in a stepwise fashion on a solid resin support.[3] This technique simplifies the purification process, as excess reagents and by-products can be easily washed away while the growing peptide chain remains attached to the insoluble resin.[3] The process involves iteratively adding protected D-amino acids to the growing peptide chain until the desired sequence is complete, after which the peptide is cleaved from the resin and purified.[3]

Choosing the Right HTS Assay: A Strategic Decision

The selection of an appropriate HTS assay format is crucial for the success of a screening campaign. HTS assays can be broadly categorized into two main types: biochemical assays and cell-based assays .

  • Biochemical assays measure the direct interaction between a peptide and its purified target protein in a controlled, in vitro environment.[4] These assays are often simpler to develop and execute, providing direct information about binding affinity or enzymatic inhibition.

  • Cell-based assays evaluate the effect of a peptide in a more physiologically relevant context, using living cells.[4][5] These assays can provide insights into a peptide's ability to penetrate cell membranes, its mechanism of action within a cellular signaling pathway, and potential cytotoxicity.[5]

The choice between these assay types depends on the specific research question and the nature of the biological target. For initial hit discovery, biochemical assays are often preferred for their simplicity and direct measurement of target engagement. Promising hits from biochemical screens are then typically validated and further characterized in cell-based assays to assess their activity in a more complex biological system.

PART 2: In-Depth Protocols for D-Ala Peptide HTS

This section provides detailed, step-by-step protocols for two widely used and robust biochemical HTS assays suitable for screening D-Ala peptide libraries: Fluorescence Polarization (FP) and AlphaScreen.

Fluorescence Polarization (FP) Assay: A Homogeneous Method for Monitoring Molecular Interactions

Principle: FP is a powerful technique for studying molecular interactions in solution.[6] It relies on the principle that a small, fluorescently labeled molecule (the "tracer," in this case, a fluorescently labeled D-Ala peptide) tumbles rapidly in solution, resulting in depolarized emitted light when excited with polarized light. When this tracer binds to a larger molecule (the target protein), its tumbling rate slows down significantly, leading to an increase in the polarization of the emitted light.[4][6] This change in polarization can be used to quantify the binding interaction. A competitive FP assay can be designed to screen for unlabeled D-Ala peptides that compete with the fluorescent tracer for binding to the target protein, resulting in a decrease in the FP signal.

Workflow for a Competitive FP Assay:

FP_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Tracer Fluorescent D-Ala Peptide (Tracer) AddTracer Add Fluorescent Tracer Tracer->AddTracer Target Target Protein Dispense Dispense Target Protein & Peptide Library Target->Dispense Library D-Ala Peptide Library Library->Dispense Incubate1 Incubate Dispense->Incubate1 Incubate1->AddTracer Incubate2 Incubate AddTracer->Incubate2 Read Read Fluorescence Polarization Incubate2->Read Calculate Calculate % Inhibition Read->Calculate Identify Identify 'Hits' Calculate->Identify

Caption: Workflow for a competitive Fluorescence Polarization assay.

Detailed Protocol for a 384-Well Competitive FP Assay:

Materials:

  • Target protein

  • Fluorescently labeled D-Ala peptide tracer

  • Unlabeled D-Ala peptide library

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Microplate reader with FP capabilities

Protocol Steps:

  • Reagent Preparation:

    • Prepare a 2X stock solution of the target protein in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare a 2X stock solution of the fluorescently labeled D-Ala peptide tracer in assay buffer. The final concentration should be in the low nanomolar range and should result in a stable and robust fluorescence signal.

    • Prepare the D-Ala peptide library compounds at a 4X final concentration in assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the 4X D-Ala peptide library compounds to the appropriate wells of the 384-well plate.

    • For positive controls (maximum polarization), add 5 µL of assay buffer.

    • For negative controls (minimum polarization), add 5 µL of a high concentration of a known unlabeled binder or assay buffer if no known binder is available.

  • Target Protein Addition:

    • Add 5 µL of the 2X target protein stock solution to all wells except the negative control wells (where only tracer will be added).

    • Add 5 µL of assay buffer to the negative control wells.

  • First Incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 15-30 minutes to allow the library compounds to bind to the target protein.

  • Tracer Addition:

    • Add 10 µL of the 2X fluorescently labeled D-Ala peptide tracer to all wells.

  • Second Incubation:

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Fluorescence Polarization Reading:

    • Read the plate on a microplate reader equipped for FP. Set the excitation and emission wavelengths appropriate for the fluorophore used.

Data Analysis and Interpretation:

The primary output of an FP assay is the millipolarization (mP) value. The percentage of inhibition for each library compound can be calculated using the following formula:

% Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])

Where:

  • mP_sample is the mP value of the test compound.

  • mP_min is the average mP value of the negative control (tracer only).

  • mP_max is the average mP value of the positive control (tracer + target protein).

A Z'-factor should be calculated to assess the quality and robustness of the assay. The Z'-factor is a measure of the separation between the positive and negative controls.

Z' = 1 - [(3 * (SD_max + SD_min)) / (Mean_max - Mean_min)]

Where:

  • SD_max and SD_min are the standard deviations of the positive and negative controls, respectively.

  • Mean_max and Mean_min are the means of the positive and negative controls, respectively.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7][8]

Parameter Description Typical Value
Z'-Factor A measure of assay quality and robustness.> 0.5
Signal-to-Background (S/B) The ratio of the mean of the positive control to the mean of the negative control.> 2
Coefficient of Variation (%CV) A measure of the variability of the data.< 10%
AlphaScreen Assay: A Bead-Based Proximity Assay for Versatile Applications

Principle: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular interactions with high sensitivity.[9] The assay utilizes two types of beads: a Donor bead and an Acceptor bead.[9] When these beads are brought into close proximity (within 200 nm) by a biological interaction, a cascade of chemical reactions is initiated upon excitation of the Donor bead at 680 nm.[9] This results in the generation of a luminescent signal at 520-620 nm. For screening D-Ala peptides, one can immobilize the target protein on one type of bead and a biotinylated version of a known binding D-Ala peptide on the other. Unlabeled peptides from a library can then compete for binding to the target, disrupting the bead proximity and causing a decrease in the AlphaScreen signal.

Workflow for a Competitive AlphaScreen Assay:

AlphaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Target_Beads Target Protein-Coated Acceptor Beads Dispense Dispense Target-Beads, Biotin-Peptide & Library Target_Beads->Dispense Biotin_Peptide Biotinylated D-Ala Peptide Biotin_Peptide->Dispense Library D-Ala Peptide Library Library->Dispense Donor_Beads Streptavidin-Coated Donor Beads Add_Donor Add Donor Beads Donor_Beads->Add_Donor Incubate1 Incubate Dispense->Incubate1 Incubate1->Add_Donor Incubate2 Incubate (in dark) Add_Donor->Incubate2 Read Read AlphaScreen Signal Incubate2->Read Calculate Calculate % Inhibition Read->Calculate Identify Identify 'Hits' Calculate->Identify

Caption: Workflow for a competitive AlphaScreen assay.

Detailed Protocol for a 384-Well Competitive AlphaScreen Assay:

Materials:

  • Target protein (e.g., with a His-tag)

  • Biotinylated D-Ala peptide

  • Unlabeled D-Ala peptide library

  • AlphaScreen Donor Beads (e.g., Streptavidin-coated)

  • AlphaScreen Acceptor Beads (e.g., Nickel Chelate for His-tagged protein)

  • AlphaScreen assay buffer

  • 384-well, white, opaque microplates

  • Microplate reader with AlphaScreen capabilities

Protocol Steps:

  • Reagent Preparation:

    • Prepare a 2X stock solution of the target protein and a 2X stock solution of the biotinylated D-Ala peptide in assay buffer. The optimal concentrations should be determined through a cross-titration experiment.

    • Prepare the D-Ala peptide library compounds at a 4X final concentration in assay buffer.

    • Prepare a 2X working solution of the Acceptor beads in assay buffer.

    • Prepare a 2X working solution of the Donor beads in assay buffer (protect from light).

  • Assay Plate Setup:

    • Add 5 µL of the 4X D-Ala peptide library compounds to the appropriate wells of the 384-well plate.

    • For positive controls (maximum signal), add 5 µL of assay buffer.

    • For negative controls (minimum signal), add 5 µL of a high concentration of a known unlabeled binder or assay buffer.

  • Addition of Target and Biotinylated Peptide:

    • Add 5 µL of a pre-mixed solution containing the 2X target protein and 2X biotinylated D-Ala peptide to all wells.

  • First Incubation:

    • Mix the plate gently and incubate at room temperature for 30-60 minutes to allow for binding.

  • Addition of Acceptor Beads:

    • Add 5 µL of the 2X Acceptor bead solution to all wells.

  • Second Incubation:

    • Mix the plate gently and incubate at room temperature for 30-60 minutes.

  • Addition of Donor Beads:

    • Under subdued light, add 5 µL of the 2X Donor bead solution to all wells.

  • Third Incubation (in the dark):

    • Seal the plate and incubate in the dark at room temperature for 60-120 minutes.

  • AlphaScreen Reading:

    • Read the plate on a microplate reader equipped for AlphaScreen detection.

Data Analysis and Interpretation:

Similar to the FP assay, the percentage of inhibition is calculated based on the signal from the test compounds relative to the positive and negative controls. The Z'-factor should also be calculated to validate the assay's performance.

Parameter Description Typical Value
Z'-Factor A measure of assay quality and robustness.> 0.5
Signal-to-Background (S/B) The ratio of the mean of the positive control to the mean of the negative control.> 10
Coefficient of Variation (%CV) A measure of the variability of the data.< 15%

PART 3: Troubleshooting and Best Practices

A successful HTS campaign requires careful attention to detail and proactive troubleshooting.

Issue Potential Cause Troubleshooting Strategy
High Well-to-Well Variability Inconsistent pipetting, reagent instability, edge effects.Calibrate pipettes, ensure thorough mixing of reagents, use fresh reagents, and consider excluding data from the outer wells of the plate.
Low Z'-Factor Small signal window, high data variability.Optimize reagent concentrations, increase incubation times, or try a different assay format.
False Positives Compound interference with the assay technology (e.g., autofluorescence in FP, light scattering in AlphaScreen).Perform counter-screens to identify and eliminate interfering compounds. For AlphaScreen, the TruHits kit can be used to identify bead-aggregating compounds.
False Negatives Low peptide purity or concentration, peptide instability in the assay buffer.Verify peptide purity and concentration, ensure proper storage of peptides, and assess peptide stability in the assay buffer over the course of the experiment.

Best Practices for D-Ala Peptide HTS:

  • Peptide Quality Control: Ensure the purity and identity of the D-Ala peptides in the screening library using methods like HPLC and mass spectrometry.

  • Assay Miniaturization: Whenever possible, miniaturize the assay to 384- or 1536-well formats to conserve reagents and increase throughput.

  • Automation: Utilize liquid handling robotics for precise and reproducible dispensing of reagents, which is critical for minimizing variability in HTS.

  • Data Management: Employ a robust data management system to track and analyze the large datasets generated during an HTS campaign.

Conclusion: Accelerating D-Ala Peptide Drug Discovery

The development of high-throughput screening assays for D-Ala peptides is a critical step in unlocking the therapeutic potential of this promising class of molecules. By leveraging robust and well-validated HTS technologies like Fluorescence Polarization and AlphaScreen, researchers can efficiently screen large peptide libraries and identify novel drug candidates with enhanced stability and efficacy. The detailed protocols and best practices outlined in this application note provide a solid foundation for establishing successful HTS campaigns and accelerating the discovery of the next generation of peptide-based therapeutics.

References

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]

  • Cottet, M., Faklaris, O., Maurel, D., Scholler, P., Doumazane, E., Trinquet, E., & Pin, J. P. (2011). AlphaScreen assays. (A) Principles of AlphaScreen technology. ResearchGate. Retrieved from [Link]

  • Hall, M. D., Yasgar, A., & Shinn, P. (2015). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Journal of Biomolecular Screening, 20(4), 435-449.
  • Hanson, Q., et al. (2020). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors.
  • Huang, X. (2003). Fluorescence polarization assays for high-throughput screening of protein-protein interactions. Journal of Biomolecular Screening, 8(1), 34-38.
  • Sussex Drug Discovery Centre. (2018, July 2). Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.

Sources

Technical Notes & Optimization

Troubleshooting

Improving H-D-Ala-D-Ala-D-Ala-OH solubility in aqueous buffers

Welcome to the technical support guide for H-D-Ala-D-Ala-D-Ala-OH. This resource is designed for researchers, scientists, and drug development professionals to navigate the common yet significant challenge of solubilizin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for H-D-Ala-D-Ala-D-Ala-OH. This resource is designed for researchers, scientists, and drug development professionals to navigate the common yet significant challenge of solubilizing this peptide in aqueous buffers. The inherent hydrophobicity of this tri-alanine sequence presents unique difficulties that can impact experimental reproducibility and success. This guide provides a series of structured troubleshooting steps and detailed explanations to help you achieve consistent and reliable peptide solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the key physicochemical properties of H-D-Ala-D-Ala-D-Ala-OH that make it difficult to dissolve?

A1: Understanding the molecular characteristics of H-D-Ala-D-Ala-D-Ala-OH is the first step in troubleshooting its solubility. The difficulty arises from a combination of its amino acid composition and its resulting net charge at physiological pH.

  • Amino Acid Composition: The peptide consists of three consecutive D-alanine residues. Alanine's side chain is a simple methyl group, which is non-polar and hydrophobic.[1] A sequence with a high proportion of such hydrophobic residues will naturally resist dissolving in polar solvents like water.[2]

  • Molecular Charge: The peptide has two ionizable groups: a primary amine (N-terminus) and a carboxylic acid (C-terminus).

    • The approximate pKa of the N-terminal amine is ~7.9-8.2.[3]

    • The approximate pKa of the C-terminal carboxyl is ~3.2-3.4.[3]

  • Isoelectric Point (pI): The pI is the pH at which the peptide has a net charge of zero. For H-D-Ala-D-Ala-D-Ala-OH, the pI is estimated to be around 5.7. A peptide's solubility is typically at its minimum at or near its isoelectric point.[2]

  • Net Charge at Neutral pH: At a neutral pH of ~7, the N-terminus is protonated (charge of +1) and the C-terminus is deprotonated (charge of -1), resulting in an overall net charge of zero.[4][5] This lack of a net charge reduces favorable electrostatic interactions with water molecules, further hindering solubility.

These properties are summarized in the table below.

PropertyValue / DescriptionImpact on Solubility
Molecular Formula C9H17N3O4-
Molecular Weight 231.25 g/mol -
Composition 100% Hydrophobic Residues (D-Alanine)High hydrophobicity promotes self-association and poor interaction with water.
Est. pKa (N-terminus) ~8.1Contributes a positive charge at pH < 8.1.
Est. pKa (C-terminus) ~3.3Contributes a negative charge at pH > 3.3.
Est. Isoelectric Point (pI) ~5.7Solubility is lowest near this pH value.
Net Charge at pH 7.0 0Lack of net charge minimizes interaction with polar water molecules.
Q2: I'm having trouble dissolving the lyophilized powder. What is the recommended initial approach?

A2: A systematic approach is crucial to avoid wasting valuable material and introducing artifacts into your experiments. The following workflow provides a validated starting point for solubilization. It is always recommended to first test solubility on a small portion of the peptide before dissolving the entire sample.[4][5]

G cluster_start Initial Preparation cluster_test Solubility Test (Small Aliquot) cluster_outcome Outcome start Lyophilized Peptide Vial centrifuge Centrifuge vial to pellet powder (e.g., 10,000 x g, 1 min) start->centrifuge equilibrate Allow vial to warm to room temperature centrifuge->equilibrate add_water Add Sterile Deionized Water to desired concentration equilibrate->add_water vortex Vortex gently add_water->vortex observe Clear Solution? vortex->observe success SUCCESS: Solution is ready for use or storage. Store at -20°C or below. observe->success Yes fail FAIL: Proceed to pH Adjustment (See Q3) observe->fail No (Cloudy/Particulates)

Initial peptide solubilization workflow.

Experimental Protocol: Initial Solubilization Attempt

  • Preparation: Before opening, centrifuge the vial of lyophilized H-D-Ala-D-Ala-D-Ala-OH to ensure all the powder is at the bottom.[5]

  • Equilibration: Allow the vial to warm to room temperature before opening the cap to prevent condensation of atmospheric moisture.[5]

  • Initial Test: Using a small, representative aliquot, add the required volume of sterile, deionized water to achieve the target concentration.

  • Mixing: Vortex the solution gently for 30-60 seconds.

  • Observation: Visually inspect the solution. A fully dissolved peptide will result in a clear, particle-free solution. If it remains cloudy, has visible particulates, or appears as a gel, it is not fully dissolved, and you should proceed to the next troubleshooting step.[6]

Q3: My peptide won't dissolve in water. How can I use pH adjustment to improve solubility?

A3: Adjusting the pH of the solvent is a powerful technique because it alters the peptide's net charge. By moving the pH away from the peptide's isoelectric point (pI ≈ 5.7), we can impart a net positive or net negative charge on the molecule, which dramatically increases its ability to interact with polar water molecules.[2]

  • Acidic Conditions (pH < 4): At a pH well below the pI, the C-terminal carboxyl group becomes protonated (neutral), while the N-terminal amine remains protonated (+1). This gives the peptide a net positive charge .

  • Basic Conditions (pH > 8): At a pH well above the pI, the N-terminal amine becomes deprotonated (neutral), while the C-terminal carboxyl group remains deprotonated (-1). This gives the peptide a net negative charge .

G cluster_ph low_ph Low pH (e.g., pH 2-4) Structure: NH3+ ... COOH Net Charge: +1 pi_ph At Isoelectric Point (pI ≈ 5.7) Structure: NH3+ ... COO- Net Charge: 0 (Lowest Solubility) low_ph->pi_ph Increase pH high_ph High pH (e.g., pH 8-10) Structure: NH2 ... COO- Net Charge: -1 pi_ph->high_ph Increase pH

Effect of pH on the net charge of H-D-Ala-D-Ala-D-Ala-OH.

Experimental Protocol: pH Adjustment

  • Choose Your Strategy: Based on the requirements of your downstream assay, decide whether to use an acidic or basic buffer.

  • Acidic Approach: Add a small amount of a dilute acidic solution (e.g., 10% acetic acid or 0.1% trifluoroacetic acid - TFA) to your peptide suspension.[7] Vortex and add more dropwise until the peptide dissolves. Once dissolved, you can slowly dilute the solution with your desired aqueous buffer.

  • Basic Approach: Add a small amount of a dilute basic solution (e.g., 0.1% ammonium hydroxide or 0.1 M ammonium bicarbonate) to the peptide suspension.[7] Vortex and add more dropwise until dissolution is achieved. Slowly dilute with your final buffer.

  • Final Check: After dilution, check the final pH of your solution and adjust if necessary, ensuring the peptide does not precipitate out.

Q4: pH adjustment is not working or is incompatible with my experiment. What about using organic co-solvents?

A4: When pH modification is not an option, organic co-solvents are the next logical step. These solvents work by disrupting the hydrophobic interactions between the non-polar alanine side chains, which are the primary cause of poor aqueous solubility and aggregation.[1][8]

Experimental Protocol: Using Organic Co-solvents

  • Select a Solvent: Dimethyl sulfoxide (DMSO) is the most common choice for hydrophobic peptides.[8] Acetonitrile (ACN) or isopropanol are also viable alternatives.[9] Ensure the chosen solvent is compatible with your experimental system; for instance, high concentrations of DMSO can be toxic to cells.[1]

  • Initial Dissolution: Add a minimal amount of the pure organic solvent (e.g., 20-50 µL of DMSO) to the lyophilized peptide pellet. Vortex thoroughly. The peptide should dissolve readily in the neat organic solvent.

  • Slow Dilution: This is the most critical step. Add your aqueous buffer to the organic peptide solution very slowly, drop-by-drop, while gently vortexing or stirring .[4] This gradual dilution prevents the peptide from crashing out of solution due to rapid solvent polarity changes.

  • Final Concentration: Continue the slow dilution until you reach your final desired peptide concentration and buffer composition. The final concentration of the organic solvent should be kept as low as possible for biological assays, typically <1% DMSO.[1]

StrategyMechanismRecommended SolventsProsCons / Cautions
pH Adjustment Increases net molecular charge, enhancing electrostatic interactions with water.10% Acetic Acid, 0.1% TFA, 0.1% NH4OH.Effective, uses volatile additives that can be removed by lyophilization.Final pH may be incompatible with the experiment; risk of peptide degradation at extreme pH.
Organic Co-solvents Disrupts hydrophobic interactions between peptide side chains.DMSO, Acetonitrile (ACN), Isopropanol.Highly effective for very hydrophobic peptides.Solvent may be incompatible with biological assays; requires careful, slow dilution.
Sonication Uses high-frequency sound waves to provide energy to break up aggregates and enhance dissolution.Any of the above.Can be combined with other methods; aids dissolution of stubborn particles.Can cause sample heating, potentially degrading the peptide; should be done in short bursts on ice.[5][10]
Chaotropic Agents Denaturants that disrupt the structure of water, reducing hydrophobic effects and breaking hydrogen bonds.6 M Guanidine HCl, 8 M Urea.Very powerful for severely aggregated peptides.Incompatible with most biological systems as they denature proteins.[7][10]
Q5: My peptide solution is cloudy even after trying different solvents. What does this mean and what can I do?

A5: A cloudy or gel-like appearance indicates that the peptide is not truly dissolved but is either suspended as fine particles or has formed aggregates.[4] Aggregation is a common problem for hydrophobic peptides and is driven by both hydrophobic forces and the formation of intermolecular hydrogen bonds between peptide backbones.[11][12]

To overcome aggregation, you need to introduce more energy into the system or use stronger solubilizing agents.

  • Sonication: This is often the most effective and least disruptive method. Place the vial in a bath sonicator and apply short bursts of sonication (e.g., 3-4 cycles of 15-30 seconds).[5] To prevent overheating, which could degrade the peptide, place the vial in an ice bath during sonication.[5]

  • Gentle Warming: Gently warming the solution to <40°C can sometimes provide enough energy to break up aggregates and improve solubility.[13] However, this should be done with caution to avoid heat-induced degradation.

  • Chaotropic Agents: For intractable aggregation, denaturing agents like 6 M guanidinium hydrochloride or 8 M urea can be used.[10] These are highly effective but are generally reserved as a last resort as they are incompatible with most biological assays.[10]

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. [Link]

  • Synpeptide. (n.d.). Guidelines for Peptide Dissolving. [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. [Link]

  • Bio Basic. (n.d.). Peptide Solubility. [Link]

  • PubChem. (n.d.). D-Alanine. National Center for Biotechnology Information. [Link]

  • Frokjaer, S., & Otzen, D. E. (2005). Factors affecting the physical stability (aggregation) of peptide therapeutics. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

  • Wikipedia. (n.d.). Tryptophan. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Peptide Synthetics. (n.d.). General Guide for Dissolving Peptides. [Link]

  • ResearchGate. (2024). What can I do if a peptide won't go in solution in a biological assay?. [Link]

  • PubChem. (n.d.). D-alanyl-L-alanine. National Center for Biotechnology Information. [Link]

  • Tulla-Puche, J., & Albericio, F. (2010). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Molecules. [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. [Link]

  • Reddit. (n.d.). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction?. [Link]

  • Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. [Link]

  • ResearchGate. (n.d.). Structure of N-acetyl-D-alanyl-D-alanine hydrate. [Link]

  • Oreate AI Blog. (2026). Understanding the pKa Values of Alanine. [Link]

  • PubChem. (n.d.). H-D-Ala-Ala-Ala-OH. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2004). Calculation of the pKa Values for the Ligands and Side Chains of Escherichia coli d-Alanine:d-Alanine Ligase. Journal of Medicinal Chemistry. [Link]

Sources

Optimization

Technical Support Center: Aggregation of Hydrophobic D-Alanine Peptides

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the aggregation of hydrophobic D-alanine-containing peptides...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the aggregation of hydrophobic D-alanine-containing peptides. As a Senior Application Scientist, I will guide you through the mechanistic underpinnings of this common issue and provide field-proven troubleshooting strategies and protocols to ensure the integrity and success of your experiments.

I. Understanding the Challenge: Why Do Hydrophobic D-Alanine Peptides Aggregate?

Peptide aggregation is a pervasive issue in research and pharmaceutical development, often leading to loss of active material, diminished bioactivity, and in therapeutic contexts, potential immunogenicity.[1][2] This phenomenon is particularly pronounced in peptides rich in hydrophobic residues. The inclusion of D-alanine, while often a strategic choice to enhance proteolytic stability, introduces unique structural considerations that can influence aggregation behavior.

Aggregation is the process by which peptide monomers associate into larger, often insoluble, structures. These can range from amorphous precipitates to highly organized amyloid fibrils.[1] The primary driving force for the aggregation of hydrophobic peptides is the minimization of unfavorable interactions between the hydrophobic amino acid side chains and the aqueous solvent. Peptides self-assemble to bury these hydrophobic regions, a process stabilized by van der Waals forces, hydrogen bonds, and π–π stacking interactions.[3]

The incorporation of D-alanine into a peptide sequence can have a dual effect on aggregation. On one hand, the altered chirality can disrupt the formation of regular secondary structures like β-sheets, which are often precursors to amyloid fibril formation.[4][5] This steric hindrance can, in some cases, reduce the propensity for aggregation. Conversely, if the overall hydrophobicity of the peptide remains high, aggregation can still occur, potentially through different pathways leading to amorphous aggregates or other non-fibrillar structures. The precise impact of a D-alanine substitution is highly dependent on its position within the peptide sequence and the surrounding amino acid context.[4]

II. Troubleshooting Guide: Resolving Aggregation in Your Experiments

This section is structured in a question-and-answer format to directly address common problems encountered during the handling of hydrophobic D-alanine peptides.

Q1: My lyophilized hydrophobic D-alanine peptide won't dissolve. What should I do?

Underlying Cause: Poor solubility is the first indicator of a peptide's high propensity to aggregate. Hydrophobic peptides have a natural tendency to resist dissolution in aqueous solutions.

Troubleshooting Workflow:

  • Initial Solvent Selection:

    • For peptides with a net positive charge: Begin with sterile, distilled water. If solubility is poor, add a small amount of 10-25% acetic acid.[6]

    • For peptides with a net negative charge: Start with sterile, distilled water. If the peptide remains insoluble, add a small volume of 0.1M ammonium bicarbonate to increase the pH.

    • For neutral, highly hydrophobic peptides: These are often the most challenging. The recommended approach is to first dissolve the peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[6] Once dissolved, slowly add the aqueous buffer of choice to the peptide-organic solvent mixture with gentle vortexing. Be mindful that high concentrations of organic solvents can be incompatible with many biological assays.

  • Aiding Dissolution:

    • Sonication: A brief sonication in a water bath can help to break up small aggregates and facilitate dissolution.[2] Avoid excessive heating during this process.

    • Gentle Heating: Warming the solution to temperatures below 40°C can sometimes improve solubility, but this should be done with caution to avoid peptide degradation.

Q2: My peptide dissolves initially but then precipitates out of solution upon standing or freeze-thawing. How can I prevent this?

Underlying Cause: This indicates that while the initial solubilization was successful, the peptide is not stable in the chosen buffer system and is aggregating over time. This can be influenced by factors such as pH, ionic strength, and temperature.

Troubleshooting Workflow:

  • pH Optimization:

    • The solubility of a peptide is generally lowest at its isoelectric point (pI), where the net charge is zero. Adjusting the pH of the buffer to be at least one to two units away from the pI can increase the net charge of the peptide, leading to greater electrostatic repulsion between molecules and reduced aggregation.

  • Ionic Strength Modification:

    • The effect of ionic strength on peptide aggregation can be complex. For some peptides, increasing the ionic strength can screen charges and promote aggregation. For others, particularly at low concentrations, salts can help to stabilize the peptide. It is often necessary to empirically test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal condition.

  • Inclusion of Excipients:

    • Sugars and Polyols: Sugars like sucrose and trehalose, and polyols such as mannitol and sorbitol, can stabilize peptides in solution by promoting a preferential hydration layer around the peptide, which increases the energetic barrier for aggregation.

    • Amino Acids: Certain amino acids, such as arginine and glycine, can act as aggregation inhibitors. Arginine, in particular, is effective at suppressing the aggregation of hydrophobic peptides.

    • Non-ionic Surfactants: Low concentrations (typically 0.01% to 0.1%) of non-ionic surfactants like Tween 20 or Tween 80 can prevent aggregation by coating hydrophobic surfaces of the peptide and interfering with self-association.[1] However, it's crucial to be aware that these surfactants can undergo oxidation and hydrolysis, which could potentially impact long-term stability.[1]

  • Storage and Handling:

    • Aliquoting: To avoid repeated freeze-thaw cycles, which can induce aggregation, it is highly recommended to aliquot the peptide solution into single-use volumes before freezing.

    • Flash Freezing: Rapidly freezing the aliquots in liquid nitrogen or a dry ice/ethanol bath can minimize the formation of ice crystals that can concentrate the peptide and promote aggregation.

III. Proactive Strategies: Designing for Success

Preventing aggregation starts with thoughtful peptide design and formulation development.

Rational Peptide Design to Minimize Aggregation

The strategic placement of D-alanine can be a powerful tool to disrupt aggregation-prone regions within a hydrophobic peptide.

  • Disruption of β-Sheet Formation: Aggregation into amyloid fibrils is often preceded by the formation of β-sheet structures. Introducing a D-alanine into a sequence with a high propensity to form β-sheets can create a "kink" in the peptide backbone, sterically hindering the hydrogen bonding required for sheet formation.

  • Breaking Hydrophobic Stretches: Long, uninterrupted stretches of hydrophobic residues are major drivers of aggregation. Interspersing these regions with charged or polar amino acids can significantly improve solubility and reduce the tendency to aggregate. If the native sequence must be largely conserved for activity, consider strategic single-point mutations.

Diagram: Influence of D-Alanine on Peptide Secondary Structure

G cluster_0 L-Amino Acid Peptide cluster_1 D-Alanine Containing Peptide L-Peptide Hydrophobic L-Peptide Beta-Sheet β-Sheet Formation L-Peptide->Beta-Sheet Self-Assembly Fibril Amyloid Fibril Beta-Sheet->Fibril Aggregation D-Peptide Hydrophobic D-Ala Peptide Disrupted Disrupted Secondary Structure D-Peptide->Disrupted Steric Hindrance Soluble Soluble Monomers/ Amorphous Aggregates Disrupted->Soluble

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for Reverse-Phase HPLC of D-Peptides

Welcome to the technical support center for optimizing reverse-phase high-performance liquid chromatography (RP-HPLC) methods for D-peptides. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reverse-phase high-performance liquid chromatography (RP-HPLC) methods for D-peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of mobile phase optimization and troubleshoot common challenges encountered during the analysis and purification of peptides containing D-amino acids. As D-peptides are increasingly explored for their therapeutic potential due to their enhanced stability against enzymatic degradation, robust and reliable analytical methods are paramount.

This resource provides in-depth technical guidance in a user-friendly question-and-answer format, focusing on the practical application of chromatographic principles to solve specific experimental issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses prevalent problems encountered during the RP-HPLC of D-peptides, offering systematic approaches to diagnose and resolve them.

Problem 1: Poor Resolution Between D-Peptide and its L-Peptide Counterpart (Enantiomers) or Other Diastereomers

Q: My D-peptide is co-eluting with its L-enantiomer or another diastereomer on a standard C18 column. How can I improve the separation?

A: Separating peptide stereoisomers can be challenging as they often possess identical or very similar physicochemical properties. Here’s a systematic approach to enhance resolution:

  • Understand the Mechanism: On a standard (achiral) C18 column, the separation of diastereomers is possible because the introduction of a D-amino acid can alter the peptide's overall three-dimensional structure, including its secondary structure (e.g., helicity) and hydrophobicity.[1] This subtle change in conformation can lead to differential interactions with the stationary phase. Enantiomers (exact mirror images) will not be separated on an achiral stationary phase without a chiral selector.

  • Mobile Phase Optimization Strategy:

    • Gradient Optimization: For closely eluting species, a shallower gradient is often beneficial.[2] A slow gradient increases the interaction time with the stationary phase, allowing for better discrimination between subtle structural differences.

    • Temperature Adjustment: Temperature can significantly impact peptide conformation and, consequently, its retention and selectivity.[2] Experiment with a range of temperatures (e.g., 30°C to 65°C). In some cases, a lower temperature may enhance structural differences, leading to better resolution, while in others, a higher temperature might be optimal.[1]

    • Organic Modifier Selection: While acetonitrile is the most common organic modifier, switching to or adding isopropanol can alter selectivity.[3] Isopropanol is a stronger solvent and can influence peptide secondary structure differently than acetonitrile.

    • Ion-Pairing Agent Modification: The choice and concentration of the ion-pairing agent are critical. Trifluoroacetic acid (TFA) is a standard choice, but switching to formic acid or using other ion-pairing reagents like heptafluorobutyric acid (HFBA) can change the retention behavior of peptides, potentially improving the resolution of stereoisomers.[3]

    • Chiral Mobile Phase Additives: For enantiomeric separations on an achiral column, the addition of a chiral selector to the mobile phase is a viable strategy.[1] Cyclodextrins (e.g., β-cyclodextrin and its derivatives) are commonly used for this purpose.[4][5][6][7] The chiral selector forms transient diastereomeric complexes with the enantiomers, which can then be separated on the achiral stationary phase.

Problem 2: Peak Tailing and Poor Peak Shape

Q: My D-peptide peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue in peptide chromatography and can compromise both resolution and quantitation. The primary causes are often related to secondary interactions with the stationary phase or issues with the HPLC system itself.

  • Causality of Peak Tailing:

    • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic residues in the peptide, leading to tailing.[2]

    • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and tailing peaks.

    • Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase at the column inlet can distort peak shape.[8]

    • Mismatched Sample Solvent: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.

  • Troubleshooting Protocol:

    • Optimize Ion-Pairing Agent: Ensure an adequate concentration of an ion-pairing agent like TFA (typically 0.1%) in the mobile phase. TFA serves a dual purpose: it protonates the peptide and masks the active silanol groups on the stationary phase, minimizing secondary interactions.[2]

    • Check for Column Overload: Reduce the sample concentration and/or injection volume and observe the effect on peak shape.

    • Column Wash and Regeneration: If contamination is suspected, wash the column with a strong solvent series (e.g., water, methanol, isopropanol, followed by the mobile phase). If the problem persists and the column is old, it may need replacement.

    • Sample Solvent Compatibility: Dissolve the peptide sample in the initial mobile phase or a weaker solvent whenever possible.

Problem 3: Retention Time Instability

Q: I am observing significant drift or variability in the retention time of my D-peptide between injections. What could be causing this?

A: Retention time instability can invalidate an analytical method. The root causes are often related to the mobile phase, the HPLC system, or the column.

  • Potential Causes for Retention Time Shifts:

    • Mobile Phase Inconsistency: Inadequate mixing of mobile phase components, evaporation of the organic modifier, or degradation of mobile phase additives can lead to changes in solvent strength and pH over time.

    • Column Equilibration: Insufficient column equilibration between gradient runs will result in retention time drift, usually to shorter retention times in subsequent runs.

    • Temperature Fluctuations: Variations in ambient temperature can affect mobile phase viscosity and peptide retention if a column thermostat is not used.[2]

    • System Leaks or Pump Issues: Leaks in the HPLC system or inconsistent pump performance will lead to fluctuations in the mobile phase composition and flow rate.

  • Corrective Actions:

    • Proper Mobile Phase Preparation: Prepare fresh mobile phases daily, ensure thorough mixing, and keep solvent bottles capped to prevent evaporation.

    • Adequate Column Equilibration: Ensure a sufficient equilibration period (typically 5-10 column volumes) with the initial mobile phase conditions before each injection.

    • Use a Column Thermostat: Maintain a constant column temperature to ensure reproducible retention times.

    • System Maintenance: Regularly inspect the HPLC system for leaks and perform routine pump maintenance.

Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase for D-peptide analysis in RP-HPLC?

A1: A good starting point for most D-peptide separations is a gradient elution with:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. A typical starting gradient could be 5-95% B over 30 minutes.[2] This can then be optimized based on the initial results.

Q2: How does pH affect the separation of D-peptides?

A2: Mobile phase pH influences the ionization state of acidic and basic amino acid residues in the peptide, which in turn affects its overall hydrophobicity and retention.[3] For D-peptides, changing the pH can also alter the peptide's conformation, potentially enhancing the separation of diastereomers. It is generally advisable to work at a low pH (2-3) to suppress silanol interactions and ensure consistent protonation of the peptide.[2]

Q3: When should I consider using an organic modifier other than acetonitrile?

A3: While acetonitrile is the most widely used organic modifier due to its low viscosity and UV transparency, other solvents can provide different selectivities.[2] Consider using isopropanol or methanol in the following situations:

  • Poor Resolution: If you are unable to resolve your D-peptide from impurities with an acetonitrile gradient, switching to or adding another organic modifier can alter the elution order.[3]

  • Hydrophobic Peptides: For very hydrophobic D-peptides that are strongly retained, isopropanol can be a more effective eluent.[2]

Q4: Can I use the same mobile phase optimization strategies for purifying D-peptides as for analyzing them?

A4: The fundamental principles of mobile phase optimization are the same for both analytical and preparative chromatography. However, for purification, you may need to consider the volatility of the mobile phase components to facilitate sample recovery. For instance, formic acid is often preferred over TFA in preparative work when the final product needs to be lyophilized, as TFA can be difficult to remove.

Q5: Are there specific considerations for separating D-peptide diastereomers on an achiral column?

A5: Yes. The separation of D-peptide diastereomers on a conventional RP-HPLC column relies on the different conformations and resulting hydrophobicities of the stereoisomers.[1] Key factors to optimize are:

  • Temperature: Can significantly influence the secondary structure of the peptides and thus their separation.[1]

  • Gradient Slope: A shallow gradient is often necessary to resolve subtle differences.[2]

  • Stationary Phase: The choice between a C8 and a C18 column can impact the separation, as the hydrophobicity of the stationary phase plays a role in the interaction with the peptide's non-polar regions.[1]

Experimental Protocols

Protocol 1: Systematic Screening of Mobile Phase for Diastereomer Separation
  • Initial Conditions:

    • Column: C18, 3.5 µm, 4.6 x 150 mm

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5-65% B over 60 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30°C

    • Detection: UV at 214 nm

  • Optimization Steps:

    • Gradient Slope: If peaks are unresolved, decrease the gradient slope (e.g., 0.5% B per minute).

    • Temperature: Run the optimized gradient at different temperatures (e.g., 25°C, 40°C, 60°C) to assess the impact on selectivity.

    • Organic Modifier: Replace acetonitrile with isopropanol in Mobile Phase B and repeat the analysis.

    • Ion-Pairing Agent: Replace TFA with 0.1% formic acid in both mobile phases and re-optimize the gradient.

Protocol 2: Chiral Separation using a Mobile Phase Additive
  • Mobile Phase Preparation:

    • Prepare a stock solution of 10 mM β-cyclodextrin in Mobile Phase A (e.g., 0.1% TFA in water).

    • Mobile Phase A: 10 mM β-cyclodextrin in 0.1% TFA/water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Use the same column and initial gradient as in Protocol 1.

    • Equilibrate the column thoroughly with the cyclodextrin-containing mobile phase.

    • Optimize the gradient and the concentration of β-cyclodextrin (e.g., 5 mM, 15 mM) to achieve the best resolution.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Organic Modifier AcetonitrileIsopropanolMethanol
Ion-Pairing Agent 0.1% TFA0.1% Formic Acid0.05% HFBA
Temperature 30°C45°C60°C
pH ~2.1~2.7~2.1
Typical Effect on D-Peptide Retention BaselineIncreasedDecreased
Potential Impact on Diastereomer Selectivity VariesCan alter elution orderCan improve resolution of conformers

Visualizations

Workflow for Troubleshooting Poor Resolution of D-Peptide Diastereomers

G start Poor Resolution of Diastereomers shallow_gradient Decrease Gradient Slope start->shallow_gradient chiral_additive Add Chiral Selector to Mobile Phase (for enantiomers) start->chiral_additive change_temp Vary Column Temperature shallow_gradient->change_temp change_solvent Change Organic Modifier (e.g., to IPA) change_temp->change_solvent change_ion_pair Modify Ion-Pairing Agent (e.g., to Formic Acid) change_solvent->change_ion_pair end Optimized Separation change_ion_pair->end chiral_additive->end G MobilePhase Mobile Phase Composition OrganicModifier Organic Modifier MobilePhase->OrganicModifier IonPairing Ion-Pairing Agent MobilePhase->IonPairing pH pH MobilePhase->pH RetentionSelectivity D-Peptide Retention & Selectivity OrganicModifier->RetentionSelectivity IonPairing->RetentionSelectivity pH->RetentionSelectivity Temperature Temperature Temperature->RetentionSelectivity

Caption: Key parameters in mobile phase optimization for D-peptide HPLC analysis.

References

  • Chen, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography A, 1247, 89-96. [Link]

  • Dolan, J. W., et al. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International. [Link]

  • ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–44. [Link]

  • Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Chromatography A, 1363, 236-244. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]

  • Al-Gharabli, S., et al. (2022). Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography. Molecules, 27(15), 4983. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Mobile Phase Additives in HPLC Enantioseparations. Current Pharmaceutical Analysis, 1(1), 59-71. [Link]

  • Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(12), 4758. [Link]

  • Al-Sayah, M. A., & Lucy, C. A. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. Journal of Separation Science, 45(10), 1735-1743. [Link]

  • Bhushan, R., & Kumar, V. (2014). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Journal of Chromatographic Science, 52(8), 856-861. [Link]

  • Klimek-Turek, A., & Wiczling, P. (2012). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International. [Link]

  • Das, S., & Al-Sayah, M. A. (2018). Sulfated β-Cyclodextrin as Chiral Mobile Phase Additive for Ultrahigh-Pressure Liquid Chromatography. LCGC International. [Link]

  • Al-Sayah, M. A., & Lucy, C. A. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. Molecules, 28(18), 6543. [Link]

  • Piekos, R., & Michal, K. (2021). Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation. Molecules, 26(16), 4983. [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent Technologies. [Link]

Sources

Optimization

Technical Support Center: Stereochemical Confirmation of Synthetic D-Peptides

Welcome to the technical support center for the stereochemical analysis of synthetic D-peptides. This guide is designed for researchers, scientists, and drug development professionals who require robust methods to confir...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereochemical analysis of synthetic D-peptides. This guide is designed for researchers, scientists, and drug development professionals who require robust methods to confirm the stereochemistry of their synthesized peptides. Ensuring the correct stereochemistry is paramount as even minor variations can drastically alter a peptide's biological activity and therapeutic potential.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common analytical techniques. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Choosing the Right Analytical Technique

The first step in confirming the stereochemistry of your D-peptide is selecting the most appropriate analytical method. The choice depends on various factors, including the peptide's properties, the available instrumentation, and the specific question you are trying to answer (e.g., confirming the presence of D-amino acids, determining enantiomeric purity, or elucidating the absolute configuration).

MethodSelection Start Synthetic D-Peptide Sample Purity Need to determine enantiomeric purity? Start->Purity Presence Need to confirm presence of D-amino acids? Start->Presence Absolute Need to determine absolute configuration? Start->Absolute Chiral_HPLC Chiral HPLC/SFC Purity->Chiral_HPLC Quantitative CD_Spec Circular Dichroism (CD) Spectroscopy Presence->CD_Spec Qualitative NMR NMR Spectroscopy Presence->NMR Detailed Structural Info Enzymatic Enzymatic Assay Presence->Enzymatic Qualitative Absolute->NMR In Solution Xray X-ray Crystallography Absolute->Xray Definitive CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep_D Dissolve D-Peptide in Buffer Acq_D Record D-Peptide Spectrum Prep_D->Acq_D Prep_L Dissolve L-Peptide Standard in Buffer Acq_L Record L-Peptide Spectrum Prep_L->Acq_L Prep_Buffer Prepare Buffer Blank Acq_Baseline Record Baseline (Buffer) Prep_Buffer->Acq_Baseline Subtract Baseline Subtraction Acq_Baseline->Subtract Acq_D->Subtract Acq_L->Subtract Convert Convert to Molar Ellipticity Subtract->Convert Compare Compare D- and L-Peptide Spectra Convert->Compare Xray_Workflow Start Highly Pure D-Peptide Sample Crystallization Crystallization Screening & Optimization Start->Crystallization Crystal_Harvest Crystal Harvesting & Cryo-protection Crystallization->Crystal_Harvest Data_Collection X-ray Diffraction Data Collection Crystal_Harvest->Data_Collection Structure_Solution Structure Solution (Phase Determination) Data_Collection->Structure_Solution Refinement Model Building & Refinement Structure_Solution->Refinement Validation Structure Validation & Absolute Configuration Determination Refinement->Validation

Sources

Troubleshooting

Technical Support Center: Best Practices for Handling and Storing Lyophilized D-Peptides

Welcome to our comprehensive guide on the best practices for the handling and storage of lyophilized D-peptides. This technical support resource is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our comprehensive guide on the best practices for the handling and storage of lyophilized D-peptides. This technical support resource is designed for researchers, scientists, and drug development professionals to ensure the stability, efficacy, and reliable performance of D-peptides in your experiments. D-peptides, synthetic peptides incorporating D-amino acids, offer remarkable resistance to enzymatic degradation, a critical advantage in many biological applications.[1][2][3] However, their chemical and physical stability still depends on proper handling and storage protocols. This guide provides in-depth, experience-based answers to frequently asked questions and troubleshooting advice to help you navigate the intricacies of working with these robust molecules.

Frequently Asked Questions (FAQs)

What are the optimal short-term and long-term storage conditions for lyophilized D-peptides?

Proper storage is paramount to preserving the integrity of your D-peptides. While D-peptides are noted for their enhanced stability against proteases, they are still susceptible to chemical degradation over time.

For short-term storage (days to weeks), lyophilized D-peptides can be kept at 4°C, provided they are in a tightly sealed container and protected from light.[4][5]

For long-term storage (months to years), it is imperative to store lyophilized D-peptides at -20°C or, ideally, at -80°C.[5][6] This significantly slows down potential degradation pathways. It is also crucial to store them in a desiccated environment to prevent moisture absorption, which can compromise their stability.[6]

Storage DurationTemperatureKey Considerations
Short-Term 4°CTightly sealed container, protected from light.
Long-Term -20°C to -80°CDesiccated environment, tightly sealed, protected from light.
How does the stability of D-peptides compare to L-peptides?

The primary advantage of D-peptides is their exceptional resistance to enzymatic degradation.[1][2][3] Proteases, which are ubiquitous in biological systems, are stereospecific and typically recognize and cleave peptide bonds involving L-amino acids. Since D-peptides are composed of the D-enantiomers of amino acids, they are not readily recognized as substrates by these enzymes, leading to a significantly longer half-life in biological matrices.[1]

However, it is important to understand that the chemical and physical stability of D-peptides is largely governed by the same principles as L-peptides. Factors such as oxidation, hydrolysis, and aggregation are dependent on the amino acid sequence and storage conditions, not the chirality of the amino acids.[7][8] Therefore, the handling and storage protocols outlined in this guide are critical for both D- and L-peptides.

What is the correct procedure for reconstituting lyophilized D-peptides?

Reconstitution is a critical step that, if performed incorrectly, can lead to inaccurate concentrations and compromised experimental results.[9]

Step-by-Step Reconstitution Protocol:

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized D-peptide to warm to room temperature in a desiccator. This prevents condensation from forming inside the vial, which can introduce moisture and affect stability.[9]

  • Centrifuge the Vial: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

  • Solvent Selection: The choice of solvent depends on the peptide's sequence and physicochemical properties. For most D-peptides, sterile, purified water is a good starting point. If the peptide has a high content of hydrophobic residues, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) may be necessary to aid dissolution before adding the aqueous buffer.[9][10] For basic peptides, a dilute acidic solution can be used, while acidic peptides dissolve better in a basic solution.[6]

  • Dissolution: Slowly add the chosen solvent to the vial. Gently swirl or vortex the vial to dissolve the peptide. Sonication can also be used to aid in the dissolution of difficult-to-dissolve peptides.[9]

  • Verification: A properly dissolved peptide solution should be clear and free of particulates.

ReconstitutionWorkflow Start Start: Lyophilized D-Peptide Vial Equilibrate Equilibrate to Room Temperature in Desiccator Start->Equilibrate Centrifuge Centrifuge Vial Equilibrate->Centrifuge SelectSolvent Select Appropriate Solvent Centrifuge->SelectSolvent AddSolvent Add Solvent & Gently Mix SelectSolvent->AddSolvent CheckSolution Check for Clarity AddSolvent->CheckSolution Ready Reconstituted D-Peptide Solution CheckSolution->Ready Clear Troubleshoot Troubleshoot Solubility CheckSolution->Troubleshoot Cloudy/ Precipitate

Caption: Workflow for proper reconstitution of lyophilized D-peptides.

Should I aliquot my reconstituted D-peptide solution?

Yes, aliquoting is a highly recommended practice. Storing the entire stock solution and repeatedly freeze-thawing it can lead to peptide degradation and aggregation.[6] By dividing the stock solution into smaller, single-use aliquots, you minimize the number of freeze-thaw cycles the peptide is subjected to, thereby preserving its integrity for a longer period.

Troubleshooting Guide

Problem: My D-peptide won't dissolve in the recommended solvent.

Cause: The solubility of a peptide is primarily determined by its amino acid composition. Peptides with a high proportion of hydrophobic amino acids can be challenging to dissolve in aqueous solutions.

Solution:

  • Sonication: A brief sonication can help break up aggregates and facilitate dissolution.

  • pH Adjustment: For acidic peptides, adding a small amount of a dilute basic solution (e.g., 0.1% ammonium hydroxide) can improve solubility. Conversely, for basic peptides, a dilute acidic solution (e.g., 0.1% acetic acid) may be beneficial.

  • Organic Solvents: If the peptide is highly hydrophobic, dissolving it first in a minimal amount of an organic solvent like DMSO, and then slowly adding the aqueous buffer while vortexing, can be effective.[9][10] Always check that the final concentration of the organic solvent is compatible with your experimental system.

Problem: I observe precipitation in my D-peptide solution after freezing and thawing.

Cause: Repeated freeze-thaw cycles can promote peptide aggregation and precipitation.[6] The pH of some buffer systems, like phosphate buffers, can also shift during freezing, potentially causing the peptide to fall out of solution.

Solution:

  • Aliquot: As mentioned previously, aliquoting your peptide solution into single-use volumes is the best way to avoid repeated freeze-thaw cycles.

  • Buffer Choice: Consider using a buffer system that is less prone to pH shifts upon freezing, such as Tris-based buffers.

  • Flash Freezing: If possible, flash-freeze your aliquots in liquid nitrogen or a dry ice/ethanol bath. This rapid freezing process can minimize the formation of ice crystals that can damage the peptide structure.

Problem: How can I prevent microbial contamination of my D-peptide solution?

Cause: Peptide solutions, especially those prepared in non-sterile water or buffers, can be susceptible to microbial growth, which can degrade the peptide and interfere with experiments.

Solution:

  • Sterile Technique: Always use sterile water, buffers, and pipette tips when reconstituting and handling your D-peptide.

  • Filtration: For larger volumes, filtering the peptide solution through a 0.22 µm sterile filter can remove any potential microbial contaminants.

  • Antimicrobial Preservatives: In some cases, for multi-use vials, the addition of an antimicrobial preservative may be considered, but its compatibility with the peptide and the downstream application must be thoroughly evaluated.[11]

References

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus. [Link]

  • Preferential Uptake of L- versus D-Amino Acid Cell-Penetrating Peptides in a Cell Type-Dependent Manner. (2025). ResearchGate. [Link]

  • Peptides Comprised of Alternating L- and D- Amino Acids Inhibit Amyloidogenesis in Three Distinct Amyloid Systems Independent of Sequence. (n.d.). PLoS ONE. [Link]

  • Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. (n.d.). PubMed Central. [Link]

  • BIS102 - Comparing Solubility of Peptides - Ch3 #14 c and d. (2018). YouTube. [Link]

  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (n.d.). MDPI. [Link]

  • Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. (n.d.). PubMed. [Link]

  • Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. (n.d.). PubMed Central. [Link]

  • Peptide handling & storage guidelines - How to store a peptide?. (n.d.). sb-PEPTIDE. [Link]

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. (2021). PubMed Central. [Link]

  • Systematic d-Amino Acid Substitutions to Control Peptide and Hydrogel Degradation in Cellular Microenvironments. (2023). ACS Macro Letters. [Link]

  • Novel Descriptors Derived from the Aggregation Propensity of Di- and Tripeptides Can Predict the Critical Aggregation Concentration of Longer Peptides. (2021). ACS Omega. [Link]

  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (2025). MDPI. [Link]

  • Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. (2022). PubMed Central. [Link]

  • Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. (n.d.). PubMed Central. [Link]

  • Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. (n.d.). PubMed Central. [Link]

  • Proper Storage and Handling Guidelines for Peptides. (2024). Yanfen Biotech. [Link]

  • Strategies for Improving Peptide Stability and Delivery. (n.d.). MDPI. [Link]

Sources

Optimization

Technical Support Center: Optimizing Enzyme Kinetics Assays with H-D-Ala-D-Ala-D-Ala-OH

Welcome to the technical support center for optimizing enzyme kinetics assays utilizing the D-aminopeptidase substrate, H-D-Ala-D-Ala-D-Ala-OH. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing enzyme kinetics assays utilizing the D-aminopeptidase substrate, H-D-Ala-D-Ala-D-Ala-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during experimentation. Our goal is to equip you with the expertise to design robust assays, interpret your data accurately, and overcome common hurdles.

Introduction to H-D-Ala-D-Ala-D-Ala-OH in Enzyme Kinetics

The tripeptide H-D-Ala-D-Ala-D-Ala-OH is a key substrate for studying the kinetics of various enzymes involved in bacterial cell wall metabolism.[1][2] Its structure mimics portions of the peptidoglycan precursors that are essential for bacterial survival.[1] Consequently, enzymes that process this and similar substrates are prime targets for the development of novel antibiotics.[1][3][4] This guide will focus on assays involving enzymes such as DD-transpeptidases, DD-carboxypeptidases, and D-Ala-D-Ala ligases, which play crucial roles in peptidoglycan synthesis and remodeling.[1][5][6][7]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and issues that arise when working with H-D-Ala-D-Ala-D-Ala-OH and related enzyme assays.

1. What are the primary enzymes that can be assayed using H-D-Ala-D-Ala-D-Ala-OH and its analogs?

H-D-Ala-D-Ala-D-Ala-OH and similar peptides are primarily used to assay the activity of:

  • DD-transpeptidases (Penicillin-Binding Proteins - PBPs): These enzymes are crucial for cross-linking peptidoglycan chains, a final step in bacterial cell wall synthesis.[1][7][8]

  • DD-carboxypeptidases: These enzymes cleave the terminal D-alanine from the pentapeptide precursor of peptidoglycan.[9]

  • D-aminopeptidases: As the name of the substrate suggests, it is a substrate for D-aminopeptidases.[10][11]

  • D-Ala-D-Ala ligases: These enzymes catalyze the formation of the D-Ala-D-Ala dipeptide, a critical component of the peptidoglycan precursor.[3][12][13] Assays for these enzymes often involve coupled reactions to detect product formation.[12]

2. How should I properly store and handle the H-D-Ala-D-Ala-D-Ala-OH substrate?

For optimal stability, the lyophilized peptide should be stored at -20°C. Once reconstituted in an appropriate buffer, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation. The specific storage conditions for the reconstituted peptide may vary based on the buffer composition.

3. I am not seeing any enzyme activity. What are the first things I should check?

If you observe no enzyme activity, systematically check the following:

  • Enzyme Integrity: Confirm the activity of your enzyme stock with a known, reliable substrate if available. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Enzyme instability can occur due to improper storage, dilution, or assay conditions like pH and temperature.[14]

  • Assay Components: Verify the concentrations of all reaction components, including the enzyme, substrate, and any cofactors.

  • Buffer Conditions: Ensure the pH and ionic strength of your assay buffer are optimal for your specific enzyme.[15]

  • Detection System: If using a coupled assay, confirm that all components of your detection system are working correctly. For example, in a D-amino acid oxidase/horseradish peroxidase (DAO/HRP) coupled assay, check the activity of both coupling enzymes.[16]

4. My reaction rate is not linear over time. What does this mean?

A non-linear reaction rate can indicate several issues:[14]

  • Substrate Depletion: If the reaction proceeds too quickly, the substrate concentration will decrease significantly, leading to a drop in the reaction rate. You may need to use a lower enzyme concentration or measure the initial velocity over a shorter time period.

  • Enzyme Instability: The enzyme may be losing activity over the course of the assay due to factors like temperature or pH.[14]

  • Product Inhibition: The product of the enzymatic reaction may be inhibiting the enzyme's activity.

  • Lag Phase: In coupled assays, a lag phase at the beginning of the reaction is common as the product of the primary reaction accumulates before being converted by the coupling enzyme(s).[17]

Troubleshooting Guides

This section provides more detailed troubleshooting for specific, complex issues you may encounter.

Guide 1: High Background Signal in Spectrophotometric or Fluorometric Assays

High background can mask the true signal from your enzymatic reaction. Follow these steps to diagnose and resolve this issue.

Troubleshooting Workflow for High Background Signal

high_background start High Background Signal Detected check_reagents Run 'No Enzyme' and 'No Substrate' Controls start->check_reagents background_in_no_enzyme Background in 'No Enzyme' Control? check_reagents->background_in_no_enzyme Analyze Results background_in_no_substrate Background in 'No Substrate' Control? background_in_no_enzyme->background_in_no_substrate No substrate_issue Potential Substrate Instability or Contamination background_in_no_enzyme->substrate_issue Yes enzyme_issue Potential Enzyme Preparation Contamination background_in_no_substrate->enzyme_issue Yes buffer_issue Buffer Component Interference background_in_no_substrate->buffer_issue No resolve_substrate Test New Aliquot of Substrate Consider HPLC Purification substrate_issue->resolve_substrate resolve_enzyme Re-purify Enzyme Test Different Enzyme Batch enzyme_issue->resolve_enzyme detection_issue Detection Reagent Instability or Reactivity buffer_issue->detection_issue resolve_buffer Test Individual Buffer Components for Interference buffer_issue->resolve_buffer resolve_detection Prepare Fresh Detection Reagents detection_issue->resolve_detection end Background Signal Reduced resolve_substrate->end resolve_enzyme->end resolve_buffer->end resolve_detection->end

Caption: Troubleshooting high background signal.

Detailed Steps:

  • Run Control Reactions: Always include a "no enzyme" and a "no substrate" control in your experimental setup.

  • Analyze Controls:

    • High signal in "no enzyme" control: This suggests an issue with the substrate or other reaction components. The substrate may be degrading non-enzymatically, or there might be a contaminant that reacts with your detection system.

    • High signal in "no substrate" control: This points to a problem with your enzyme preparation (e.g., contamination with a product that generates a signal) or the buffer components.

  • Isolate the Problematic Component:

    • Substrate: If the substrate is suspected, try a fresh aliquot or a new batch. Consider verifying its purity via HPLC.

    • Enzyme: If the enzyme preparation is implicated, consider further purification steps or testing a different batch.

    • Buffer: Test for interference from individual buffer components (e.g., reducing agents like DTT can sometimes interfere with certain detection reagents).

    • Detection Reagents: In coupled assays, one of the detection reagents may be unstable or reacting non-specifically. Prepare fresh solutions.

Guide 2: Inconsistent or Non-Reproducible Results

Lack of reproducibility can be frustrating. A systematic approach is key to identifying the source of variability.

Key Areas to Investigate for Non-Reproducibility:

Potential Cause Explanation & Causality Recommended Action
Pipetting Inaccuracy Small volumes of concentrated enzyme or substrate solutions are prone to significant pipetting errors, leading to variations in reaction rates.Calibrate your pipettes regularly. Use positive displacement pipettes for viscous solutions. Prepare larger volumes of master mixes to minimize pipetting steps.
Temperature Fluctuations Enzyme activity is highly sensitive to temperature.[15] Inconsistent incubation temperatures will lead to variable reaction rates.Use a temperature-controlled plate reader or water bath. Ensure all reagents are equilibrated to the assay temperature before starting the reaction.
Reagent Instability Repeated freeze-thaw cycles of enzyme or substrate stocks can lead to degradation and loss of activity.Prepare single-use aliquots of enzyme and substrate solutions.
Assay Timing In kinetic assays, precise timing of reagent addition and measurement is critical. Variations in timing will affect the calculated initial velocities.Use a multi-channel pipette or an automated liquid handler for simultaneous addition of reagents to multiple wells. Ensure your measurement intervals are consistent.
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction conditions, leading to skewed results.Avoid using the outer wells of the plate for your experimental samples. Fill the outer wells with buffer or water to create a humidity barrier.

Experimental Protocols

Here are detailed, step-by-step methodologies for common experiments involving H-D-Ala-D-Ala-D-Ala-OH and related substrates.

Protocol 1: Continuous Spectrophotometric Assay for DD-Carboxypeptidase Activity

This protocol utilizes a coupled enzyme system to continuously monitor the release of D-alanine.[16]

Principle: The DD-carboxypeptidase cleaves the terminal D-alanine from H-D-Ala-D-Ala-D-Ala-OH. The released D-alanine is then oxidized by D-amino acid oxidase (DAO), producing hydrogen peroxide (H₂O₂). Horseradish peroxidase (HRP) then uses the H₂O₂ to oxidize a chromogenic substrate, leading to a measurable increase in absorbance.

Workflow for Coupled DD-Carboxypeptidase Assay

coupled_assay sub H-D-Ala-D-Ala-D-Ala-OH enz1 DD-Carboxypeptidase sub->enz1 prod1 H-D-Ala-D-Ala-OH + D-Alanine enz1->prod1 dao D-Amino Acid Oxidase (DAO) prod1->dao D-Ala h2o2 H₂O₂ dao->h2o2 hrp Horseradish Peroxidase (HRP) h2o2->hrp chromogen_ox Oxidized Chromogen (Colored Product) hrp->chromogen_ox spectro Measure Absorbance chromogen_ox->spectro chromogen_red Reduced Chromogen (Colorless) chromogen_red->hrp

Caption: Coupled enzyme assay workflow.

Materials:

  • H-D-Ala-D-Ala-D-Ala-OH substrate stock solution (e.g., 100 mM in water)

  • Purified DD-carboxypeptidase

  • D-amino acid oxidase (DAO)

  • Horseradish peroxidase (HRP)

  • Chromogenic HRP substrate (e.g., Amplex Red, OPD)[16]

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

  • 96-well clear microplate

  • Spectrophotometer plate reader

Procedure:

  • Prepare a Master Mix: In a single tube, prepare a master mix containing the assay buffer, DAO, HRP, and the chromogenic substrate at their final desired concentrations (minus the enzyme and substrate).

  • Aliquot Master Mix: Add the master mix to the wells of the 96-well plate.

  • Add Substrate: Add varying concentrations of the H-D-Ala-D-Ala-D-Ala-OH substrate to the wells. Include a "no substrate" control.

  • Equilibrate: Incubate the plate at the desired assay temperature for 5-10 minutes to allow all components to reach thermal equilibrium.

  • Initiate Reaction: Add the DD-carboxypeptidase to the wells to start the reaction. Include a "no enzyme" control.

  • Measure Absorbance: Immediately begin reading the absorbance at the appropriate wavelength for your chosen chromogen in kinetic mode (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Protocol 2: Endpoint Assay for D-Ala-D-Ala Ligase Activity

This protocol measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP during the ligation reaction.[12]

Materials:

  • D-alanine stock solution

  • ATP stock solution

  • Purified D-Ala-D-Ala ligase

  • Assay buffer with required cofactors (e.g., Mg²⁺, K⁺)[3]

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • Trichloroacetic acid (TCA) or other quenching agent

  • Phosphate standard solution

  • 96-well clear microplate

  • Spectrophotometer plate reader

Procedure:

  • Set up Reactions: In microcentrifuge tubes, combine the assay buffer, D-alanine, and ATP.

  • Initiate Reaction: Add the D-Ala-D-Ala ligase to each tube to start the reaction. Include appropriate controls ("no enzyme," "no D-alanine," "no ATP").

  • Incubate: Incubate the reactions at the optimal temperature for a defined period (e.g., 15-30 minutes). Ensure the reaction is within the linear range.

  • Quench Reaction: Stop the reaction by adding a quenching agent like TCA.

  • Detect Phosphate: Add the phosphate detection reagent to each tube and incubate according to the manufacturer's instructions for color development.

  • Measure Absorbance: Transfer the reactions to a 96-well plate and measure the absorbance at the appropriate wavelength (e.g., ~650 nm for Malachite Green).[12]

  • Quantify Phosphate: Create a standard curve using the phosphate standard solution to determine the concentration of Pi produced in each reaction.

  • Calculate Activity: Convert the amount of Pi produced to the specific activity of the enzyme (e.g., in µmol/min/mg).

Data Interpretation and Analysis

Understanding Kinetic Parameters:

  • Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an indicator of the enzyme's affinity for its substrate; a lower Kₘ generally indicates a higher affinity.

  • Vₘₐₓ (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. Vₘₐₓ is proportional to the enzyme concentration.[18]

  • k꜀ₐₜ (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. It is calculated as Vₘₐₓ / [E], where [E] is the total enzyme concentration.

  • k꜀ₐₜ/Kₘ (Catalytic Efficiency): This value represents the efficiency of the enzyme at low substrate concentrations and is a measure of its overall catalytic power.

Graphical Analysis:

While Lineweaver-Burk plots (double reciprocal plots) have historically been used, they can distort experimental errors. Non-linear regression analysis of the raw data (V₀ vs. [S]) is the preferred method for determining kinetic parameters.[19]

Example of Michaelis-Menten Plot

michaelis_menten origin x_axis [Substrate] origin->x_axis y_axis Initial Velocity (V₀) origin->y_axis vmax Vmax vmax_half Vmax/2 vmax_half->y_axis km Km km->x_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5

Caption: A typical Michaelis-Menten curve.

This comprehensive guide provides a foundation for optimizing and troubleshooting your enzyme kinetics assays with H-D-Ala-D-Ala-D-Ala-OH. By understanding the underlying principles and systematically addressing challenges, you can generate high-quality, reproducible data for your research and drug discovery efforts.

References

  • Perkins, H. R. (1969). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. Biochemical Journal, 111(2), 195–205. [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Retrieved January 24, 2026, from [Link]

  • Walsh, C. T. (1989). Enzymes in the D-alanine branch of bacterial cell wall peptidoglycan assembly. Journal of Biological Chemistry, 264(5), 2393–2396. [Link]

  • Blaszczak, L. C., & Lins, R. J. (2000). Fluorescent coupled enzyme assays for D-alanine: application to penicillin-binding protein and vancomycin activity assays. Analytical Biochemistry, 287(2), 257–264. [Link]

  • Khan Academy. (n.d.). An introduction to enzyme kinetics. Retrieved January 24, 2026, from [Link]

  • Im, H., et al. (2019). d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations. Journal of Biological Chemistry, 294(46), 17316-17328. [Link]

  • Enzyme Kinetics Data Analysis. (2021, May 6). YouTube. Retrieved January 24, 2026, from [Link]

  • Lam, H., et al. (2009). Emerging knowledge of regulatory roles of d-amino acids in bacteria. Cellular and Molecular Life Sciences, 66(23), 3739–3749. [Link]

  • Zasowski, E. J., et al. (2016). Optimizing the Clinical Use of Vancomycin. Antimicrobial Agents and Chemotherapy, 60(3), 1362–1369. [Link]

  • Abe, H., et al. (2021). Enzymatic determination of d-alanine with l-alanine dehydrogenase and alanine racemase. Bioscience, Biotechnology, and Biochemistry, 85(10), 2215-2218. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]

  • Su, Y., et al. (2019). Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis. Scientific Reports, 9(1), 18951. [Link]

  • ProFoldin. (n.d.). Bacterial D-Ala-D-Ala ligase assay kits. Retrieved January 24, 2026, from [Link]

  • Lee, S., et al. (2025). Optimizing Initial Vancomycin Dosing in Hospitalized Patients Using Machine Learning Approach for Enhanced Therapeutic Outcomes: Algorithm Development and Validation Study. Journal of Medical Internet Research, 27, e52403. [Link]

  • Monash University. (n.d.). Factors affecting enzyme activity. Retrieved January 24, 2026, from [Link]

  • Kahne, D., et al. (2004). Selective Cleavage of D-Ala-D-Lac by Small Molecules: Re-Sensitizing Resistant Bacteria to Vancomycin. Journal of the American Chemical Society, 126(42), 13642–13643. [Link]

  • A Mechanism-Based Inhibitor Targeting the DD-Transpeptidase Activity of Bacterial Penicillin-Binding Proteins. (2003). Journal of the American Chemical Society, 125(33), 9906-9907. [Link]

  • Khan Academy. (n.d.). Basics of enzyme kinetics graphs. Retrieved January 24, 2026, from [Link]

  • Ebere, C. Y. (2017). Analysis and interpretation of enzyme kinetic data. Journal of Pharmacy & Pharmacognosy Research, 5(4), 213-223. [Link]

  • VANCOMYCIN: OPTIMIZING ITS CLINICAL USE. (2016). ResearchGate. [Link]

  • Hess, D., et al. (2022). High-Throughput Steady-State Enzyme Kinetics Measured in a Parallel Droplet Generation and Absorbance Detection Platform. Analytical Chemistry, 94(48), 16673–16681. [Link]

  • L-proline. (2020). Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. Molecules, 25(21), 5038. [Link]

  • Analysis of a cleavage site of a protein (shedding)? (2013). ResearchGate. [Link]

  • Enzymatic characterization and crystal structure analysis of the D-alanine-D-alanine ligase from Helicobacter pylori. (2009). Journal of Bacteriology, 191(15), 4908-4916. [Link]

  • Rybak, M. J., et al. (2020). ASHP/PIDS/SIDP/IDSA Revised Consensus Guideline and Review for Therapeutic Monitoring of Vancomycin for Serious Methicillin-Resistant Staphylococcus aureus Infections. American Journal of Health-System Pharmacy, 77(11), 835-864. [Link]

  • Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. (2018). bioRxiv. [Link]

  • LSU School of Medicine. (n.d.). Enzyme Assays and Kinetics. Retrieved January 24, 2026, from [Link]

  • Antibody-catalyzed Cleavage of the D-Ala-D-Lac Depsipeptide: An Immunological Approach to the Problem of Vancomycin Resistance. (2000). Journal of the American Chemical Society, 122(16), 3843–3844. [Link]

  • Hols, P., et al. (2019). d-Alanyl-d-Alanine Ligase as a Broad-Host-Range Counterselection Marker in Vancomycin-Resistant Lactic Acid Bacteria. Applied and Environmental Microbiology, 85(14), e00561-19. [Link]

  • L,D-Transpeptidase Specific Probe Reveals Spatial Activity of Peptidoglycan Cross-Linking. (2019). ACS Chemical Biology, 14(10), 2163–2171. [Link]

  • Hugonnet, J. E., et al. (2016). Factors essential for L,D-transpeptidase-mediated peptidoglycan cross-linking and β-lactam resistance in Escherichia coli. eLife, 5, e19469. [Link]

  • Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria. (2013). PLoS ONE, 8(8), e71319. [Link]

  • Optimizing Vancomycin Therapy: A Comprehensive Review. (2023). International Journal of Innovative Research in Medical and Pharmaceutical Sciences, 8(5), 1-8. [Link]

  • Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions. (2005). Acta Crystallographica Section D: Biological Crystallography, 61(Pt 11), 1509–1517. [Link]

  • A weak DD-carboxypeptidase activity explains the inability of PBP 6 to substitute for PBP 5 in maintaining normal cell shape in Escherichia coli. (2008). Microbiology, 154(Pt 12), 3739–3748. [Link]

  • Wikipedia. (n.d.). DD-Transpeptidase. Retrieved January 24, 2026, from [Link]

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. (2018). Molecules, 23(10), 2633. [Link]

  • Cyclic-FMN Is a Detectable, Putative Intermediate of FAD Metabolism. (2023). Metabolites, 13(11), 1109. [Link]

  • National Center for Biotechnology Information. (n.d.). D-Alanyl-D-Alanine. PubChem Compound Database. Retrieved January 24, 2026, from [Link]

Sources

Troubleshooting

Avoiding racemization during D-amino acid peptide synthesis

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with maintaining stereochemical integ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with maintaining stereochemical integrity during the synthesis of peptides containing D-amino acids. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you minimize racemization and ensure the optical purity of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts related to racemization in peptide synthesis.

Q1: What is racemization in the context of peptide synthesis, and why is it a concern?

A: Racemization is the process by which an enantiomerically pure starting material, in this case, a D-amino acid, is converted into a mixture of both D- and L-enantiomers. During peptide bond formation, the carboxylic acid of the incoming amino acid is activated. This activation can inadvertently increase the acidity of the proton on the alpha-carbon (α-carbon), making it susceptible to removal by a base. Once the proton is removed, the α-carbon becomes planar. Reprotonation can then occur from either side, leading to a loss of the original stereochemistry.[1][2] This is a significant concern because the biological activity of a peptide is often highly dependent on its specific three-dimensional structure. Even a small amount of the undesired diastereomer can lead to reduced efficacy, altered receptor binding, or increased immunogenicity.[3]

Q2: Are D-amino acids more prone to racemization than L-amino acids during synthesis?

A: The inherent susceptibility to racemization is identical for both D- and L-amino acids under the same reaction conditions. The underlying chemical mechanism of α-proton abstraction and subsequent reprotonation is independent of the initial stereochemistry. The challenges often associated with D-amino acid peptide synthesis arise from the fact that any racemization of a D-amino acid will produce its L-counterpart, which is the naturally abundant form. This can make detection and separation of the resulting diastereomeric peptides more complex.

Q3: What is the primary chemical pathway that leads to racemization during coupling?

A: The dominant mechanism for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3][4] This occurs when the activated carboxyl group of the N-protected amino acid cyclizes by intramolecular attack of the carbonyl oxygen of the protecting group. The resulting oxazolone has a highly acidic proton at the C-4 position (the original α-carbon), which can be easily abstracted by even weak bases present in the reaction mixture. The resulting anion is stabilized by resonance, and subsequent reprotonation leads to racemization.[5][6]

Below is a diagram illustrating the oxazolone formation pathway, a key mechanism of racemization.

racemization_mechanism cluster_activation Carboxyl Activation cluster_cyclization Intramolecular Cyclization cluster_racemization Racemization Activated_AA Activated D-Amino Acid Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone - H₂O Enolate Planar Enolate Oxazolone->Enolate + Base - H⁺ Racemized_AA Racemized (D/L) Product Enolate->Racemized_AA + H⁺

Caption: Mechanism of racemization via oxazolone formation.

Q4: How do coupling reagent additives like OxymaPure® or HOBt help in suppressing racemization?

A: Additives like 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) play a crucial role in minimizing racemization by altering the reaction pathway.[2][7] When a carbodiimide coupling reagent (e.g., DIC, EDC) activates the carboxylic acid, it forms a highly reactive O-acylisourea intermediate. This intermediate is prone to rearranging into an inactive N-acylurea or cyclizing into the problematic oxazolone.[5][6]

Additives rapidly react with the O-acylisourea to form an active ester (e.g., OBt or Oxyma ester).[5][6][7] These active esters are more stable than the O-acylisourea, which reduces the propensity for oxazolone formation.[5][6] While still reactive enough to form the desired peptide bond, they provide a "safer" pathway for the reaction to proceed, thereby suppressing racemization. Modern additives like OxymaPure® are generally considered more effective and safer than HOBt, which has explosive properties.[5][7][8]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of peptides containing D-amino acids.

Issue 1: Low Optical Purity Detected in the Final Peptide

Your final peptide analysis (e.g., by chiral HPLC or GC) shows a significant percentage of the undesired diastereomer.

Potential Causes & Solutions:

  • Inappropriate Coupling Reagent/Additive Combination: The choice of coupling reagent is one of the most critical factors influencing racemization.

    • Explanation: Onium salts (uronium/phosphonium) and carbodiimides are the most common classes of coupling reagents. When used alone, many of these can lead to significant racemization.[1] The addition of a racemization suppressant is almost always necessary.

    • Solution: For carbodiimide-mediated couplings (DIC, EDC), always use an additive. OxymaPure® is highly recommended due to its superior performance in suppressing racemization and its enhanced safety profile compared to HOBt.[7][9] For onium salt reagents, those based on Oxyma (e.g., COMU) are generally superior to their HOBt-based counterparts (e.g., HBTU).[10][11]

    • Actionable Protocol: Switch to a DIC/OxymaPure® or COMU coupling strategy. Avoid using standalone carbodiimides or older phosphonium reagents like BOP without an appropriate additive.[12]

  • Excessive Base or Incorrect Base Choice: The presence and strength of the base used can significantly accelerate racemization.

    • Explanation: Bases are often used to neutralize the hydrochloride or trifluoroacetate salts of amino acids. However, bases, particularly strong or sterically hindered ones like diisopropylethylamine (DIEA), can readily abstract the α-proton, especially from the highly reactive oxazolone intermediate.[1]

    • Solution: Use a weaker, less sterically hindered base such as N-methylmorpholine (NMM) if a base is required.[1] Alternatively, use amino acid derivatives that do not require base neutralization (e.g., free amines or pre-formed active esters). When using onium salt reagents like HATU or HBTU, which already contain a base in their formulation, avoid adding extra base.

    • Actionable Protocol: If using amino acid salts, switch from DIEA to NMM. If possible, use free-base amino acids to eliminate the need for an external base during the coupling step.

  • Prolonged Activation/Coupling Times: The longer the activated amino acid exists before reacting with the amine, the greater the opportunity for racemization.

    • Explanation: The activated species, especially the oxazolone intermediate, is susceptible to racemization over time. Delays between activation and coupling can lead to a buildup of the racemized amino acid.

    • Solution: Employ pre-activation protocols where the amino acid, coupling reagent, and additive are mixed for a short period (1-5 minutes) before being added to the resin-bound peptide. This ensures that the activated species is consumed quickly.

    • Actionable Protocol: Implement a pre-activation step. For a standard solid-phase synthesis (SPPS) coupling, dissolve the protected D-amino acid, coupling reagent (e.g., DIC), and additive (e.g., OxymaPure®) in DMF. Allow this mixture to react for 2-3 minutes before adding it to the deprotected peptide-resin.

Issue 2: Racemization is Predominantly Observed at a Specific Amino Acid Residue (e.g., Cysteine or Histidine)

Analysis reveals that epimerization is occurring primarily at one or two specific sites within your peptide sequence.

Potential Causes & Solutions:

  • Residue-Specific Susceptibility: Certain amino acids are inherently more prone to racemization.

    • Explanation: Cysteine and Histidine are particularly susceptible to racemization due to the nature of their side chains.[2] For Histidine, the imidazole side chain can act as an internal base, catalyzing the abstraction of the α-proton.[4] For Cysteine, the side-chain protecting group can influence the rate of racemization.

    • Solution: For these sensitive residues, it is crucial to use coupling conditions known to be very mild. The use of pre-formed active esters, such as pentafluorophenyl (Pfp) esters, can significantly reduce racemization as the activation step is performed separately under controlled conditions.[7] Additionally, for Histidine, ensure the imidazole nitrogen is appropriately protected (e.g., with a Trityl group) to prevent it from acting as a base.[2]

    • Actionable Protocol: For coupling Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH, consider using a DIC/OxymaPure® combination, which is known to be effective.[7] Alternatively, synthesize or purchase the Fmoc-D-Cys(Trt)-OPfp or Fmoc-D-His(Trt)-OPfp active ester and use it directly for the coupling reaction.

Comparative Data on Coupling Reagents

To aid in the selection of an appropriate coupling strategy, the following table summarizes the relative racemization potential of common coupling reagents. Lower values indicate better preservation of stereochemistry.

Coupling Reagent CombinationRelative Racemization PotentialKey Considerations
DIC / OxymaPure® Very LowExcellent suppression, safer than HOBt-based methods.[5][7][9]
COMU Very LowHighly efficient, low racemization, but can be less stable in DMF over long periods.[9][10]
DIC / HOBt LowHistorically a gold standard, but HOBt has safety and transport restrictions.[2][7]
HBTU Moderate to HighCan cause significant racemization, especially without careful control of base.
BOP Moderate to HighEffective coupling agent but known to cause higher levels of racemization.[12]
DIC alone HighNot recommended for chiral amino acids due to high risk of racemization.

Section 3: Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general workflow for analyzing the optical purity of a synthesized peptide.

Objective: To separate and quantify the desired D-amino acid-containing peptide from its L-amino acid-containing diastereomer.

Materials:

  • Crude, cleaved peptide sample

  • HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC V2)

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Chromatographic Conditions (Example):

    • Column: Astec CHIROBIOTIC V2, 5 µm, 4.6 x 250 mm

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A linear gradient appropriate for the peptide's hydrophobicity (e.g., 5% to 65% B over 30 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Column Temperature: 25°C

  • Data Analysis:

    • Identify the peaks corresponding to the two diastereomers. If a standard for the undesired diastereomer is unavailable, the smaller, adjacent peak is typically the epimer.

    • Integrate the peak areas for both the main product and the diastereomeric impurity.

    • Calculate the enantiomeric excess (or more accurately, diastereomeric excess) using the following formula:

      • % ee = ([Area_major - Area_minor] / [Area_major + Area_minor]) * 100

Workflow Diagram:

hplc_workflow Start Start: Crude Peptide Sample Dissolve 1. Dissolve Peptide (1 mg/mL in 50% ACN/H₂O) Start->Dissolve Filter 2. Filter Sample (0.22 µm syringe filter) Dissolve->Filter Inject 3. Inject onto Chiral HPLC Filter->Inject Separate 4. Chromatographic Separation (Gradient Elution) Inject->Separate Detect 5. UV Detection (220 nm) Separate->Detect Analyze 6. Integrate Peak Areas Detect->Analyze Calculate 7. Calculate % Enantiomeric Excess Analyze->Calculate End End: Report Optical Purity Calculate->End

Caption: Workflow for determining the enantiomeric excess of a peptide.

References

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • Racemization during SPPS coupling step. (n.d.). ResearchGate. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2016). National Institutes of Health (NIH). [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2022). National Institutes of Health (NIH). [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022). ACS Omega. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2017). Organic Process Research & Development. [Link]

  • Racemization in peptide synthesis. (2018). ResearchGate. [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022). National Institutes of Health (NIH). [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2021). The Journal of Organic Chemistry. [Link]

  • Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. (2023). The Journal of Physical Chemistry Letters. [Link]

  • Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. (2019). Applied and Environmental Microbiology. [Link]

  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. (2000). PubMed. [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022). ResearchGate. [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (2000). Analytical Chemistry. [Link]

  • ChemInform Abstract: Comparative Study of Selected Coupling Reagents in Dipeptide Synthesis. (2010). ResearchGate. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PubMed. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). In-Situ. [Link]

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. (2020). National Institutes of Health (NIH). [Link]

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. (2021). PubMed Central. [Link]

  • How To Calculate Enantiomeric Excess - Stereochemistry. (2023). YouTube. [Link]

Sources

Optimization

Technical Support Center: Interpreting Mass Spectrometry Fragmentation of D-Ala Peptides

Welcome to the technical support center for the mass spectrometric analysis of peptides containing D-alanine (D-Ala). This resource is designed for researchers, scientists, and drug development professionals who are inco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of peptides containing D-alanine (D-Ala). This resource is designed for researchers, scientists, and drug development professionals who are incorporating D-amino acids into their peptide workflows and encountering challenges in the interpretation of fragmentation data. As a Senior Application Scientist, I've synthesized technical knowledge with practical, field-proven insights to help you navigate the nuances of D-Ala peptide analysis.

The introduction of D-amino acids, such as D-Ala, is a powerful strategy in drug development to enhance peptide stability against proteolytic degradation.[1] However, their presence can introduce complexities in mass spectrometry analysis that are not always straightforward to resolve. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounding all recommendations in established scientific principles.

Troubleshooting Guide: Navigating D-Ala Peptide Fragmentation

This section addresses specific issues you may encounter during the mass spectrometric analysis of D-Ala containing peptides. Each problem is followed by a discussion of potential causes and a step-by-step protocol for resolution.

Issue 1: My D-Ala peptide and its L-Ala epimer are indistinguishable by CID fragmentation.

Question: I am analyzing a synthetic peptide containing a D-Ala residue and its all-L-amino acid counterpart. Under standard collision-induced dissociation (CID) conditions, the MS/MS spectra are virtually identical, preventing me from confirming the presence and location of the D-Ala. Is this expected, and how can I resolve this?

Answer:

This is a common and expected observation. Standard CID mass spectrometry is often referred to as "chiral-blind" because the fragmentation process is primarily dependent on the peptide's covalent structure and proton mobility, not the stereochemistry of its constituent amino acids.[2][3] Both D-Ala and L-Ala have the same mass and elemental composition, leading to fragment ions (b- and y-ions) with the same mass-to-charge ratios.

Causality: The energy transferred during CID is typically not sufficient to induce stereospecific fragmentation pathways. The process is governed by the "mobile proton" model, where a proton migrates along the peptide backbone, inducing cleavage at amide bonds.[4] The stereochemistry of a single amino acid residue often has a negligible effect on this process.

Troubleshooting Protocol:

  • Method Validation with Advanced Fragmentation Techniques:

    • Electron Transfer Dissociation (ETD): If your instrument is equipped with ETD, this technique can sometimes reveal subtle differences in fragmentation patterns between epimers. ETD generates c- and z-type ions through a different mechanism that can be more sensitive to the peptide's three-dimensional structure in the gas phase.

    • Radical-Directed Dissociation (RDD): RDD has been shown to be more sensitive to the stereochemistry of peptides than CID.[3] This method can produce significantly different fragmentation patterns for D- and L-amino acid-containing peptides, aiding in their differentiation.[3][5]

  • Employ Ion Mobility Spectrometry (IMS):

    • IMS separates ions based on their size, shape, and charge, rather than just their mass-to-charge ratio. D-amino acid substitutions can alter the gas-phase conformation of a peptide, leading to different drift times in an IMS cell.[6][7] Coupling IMS with MS/MS can effectively separate and distinguish between D-Ala and L-Ala containing epimers.[5][7]

  • Chromatographic Separation:

    • Utilize a chiral chromatography column to separate the D-Ala and L-Ala peptides before they enter the mass spectrometer. This is the most definitive method for confirming the presence of a specific epimer. A variety of chiral stationary phases are available for this purpose.[8]

Experimental Workflow for Chiral Peptide Analysis

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry chiral_col Chiral Column Separation ms1 MS1 (Precursor Ion Selection) chiral_col->ms1 Separated Epimers frag Fragmentation (CID/ETD/RDD) ms1->frag Direct to Fragmentation ims Ion Mobility Separation (Optional) ms1->ims Precursor Ions ms2 MS2 (Fragment Ion Analysis) frag->ms2 Fragment Ions ims->frag Conformationally Separated Ions

Caption: Workflow for distinguishing D/L-Ala epimers.

Issue 2: Poor fragmentation or unexpected neutral losses in my D-Ala peptide spectrum.

Question: My D-Ala containing peptide yields a very noisy MS/MS spectrum with low intensity fragment ions and significant peaks corresponding to neutral losses (e.g., water or ammonia). What could be the cause?

Answer:

While the presence of D-Ala itself is not the most likely direct cause of generally poor fragmentation, it can indirectly influence the peptide's properties, which in turn affect its behavior in the mass spectrometer.

Causality:

  • Gas-Phase Conformation: The incorporation of a D-amino acid can alter the peptide's preferred conformation in the gas phase.[6][9] This might lead to a more compact structure where the charge is sequestered, making the peptide backbone less accessible for fragmentation.

  • Proton Mobility: If the peptide has a high gas-phase basicity, protons may be sequestered by basic residues, leading to charge-remote fragmentation and dominant neutral losses rather than backbone cleavage.

  • Sample Purity and Preparation: Issues with sample purity, such as residual salts or contaminants from synthesis, are a common cause of poor fragmentation and signal suppression.

Troubleshooting Protocol:

  • Optimize Collision Energy:

    • Perform a collision energy ramp or a series of experiments with varying normalized collision energies.[10] A different energy may be required to efficiently fragment a D-Ala peptide compared to its L-Ala counterpart due to subtle conformational differences.

  • Sample Clean-up Verification:

    • Ensure that your sample is properly desalted. Use a C18 ZipTip or a similar reversed-phase clean-up method. High salt concentrations can suppress ionization and lead to poor quality spectra.

    • If you suspect contamination, consider running a blank injection to assess the background noise of your system.

  • Consider a Different Ionization Source or Matrix:

    • If using MALDI, try a different matrix that may promote a more favorable ionization and fragmentation process.

    • For ESI, ensure that your spray is stable. An unstable spray can lead to inconsistent ionization and poor fragmentation.

  • Check for Dehydroalanine Formation:

    • Dehydroalanine (Dha) can be formed from serine or cysteine residues during synthesis or sample handling. Peptides containing Dha can exhibit unusual fragmentation patterns, including enhanced cleavage at the N-Cα bond to produce c- and z-type ions.[11] While not directly related to D-Ala, this is a potential source of unexpected fragmentation.

Troubleshooting Decision Tree

start Poor D-Ala Peptide Fragmentation q1 Is the spectrum noisy with low signal? start->q1 a1 Optimize Collision Energy q1->a1 Yes q2 Are there unexpected neutral losses? q1->q2 No a1->q2 a2 Verify Sample Clean-up (Desalting) q2->a2 Yes q3 Are c- and z-ions present? q2->q3 No a2->q3 a3 Check for Dehydroalanine Formation q3->a3 Yes end Improved Spectrum q3->end No a3->end

Caption: Decision tree for troubleshooting poor D-Ala peptide fragmentation.

Frequently Asked Questions (FAQs)

Q1: Can I use standard proteomics software (e.g., Mascot, Sequest) to identify D-Ala containing peptides?

A1: Yes, but with a critical caveat. These programs identify peptides by matching experimental MS/MS spectra to theoretical spectra generated from a protein sequence database. Since D-Ala and L-Ala have the same mass, the software will not be able to distinguish between them based on the mass of the fragment ions alone. You can, however, define D-Ala as a variable modification of L-Ala in your search parameters. This will allow the software to consider it, but it will not be able to definitively confirm the stereochemistry without additional information, such as chromatographic separation.

Q2: Does the position of the D-Ala residue in the peptide sequence affect fragmentation?

A2: While direct CID fragmentation is largely insensitive to stereochemistry, the position of a D-Ala residue can have a more pronounced effect on the peptide's overall properties. For example, a D-Ala at the N-terminus might have a different impact on the peptide's gas-phase basicity and conformation compared to a D-Ala in the middle of the sequence. These differences are more likely to be observed with techniques like IMS or advanced fragmentation methods.

Q3: Are there any specific b- or y-ions that are diagnostic for the presence of D-Ala?

A3: Under standard CID conditions, there are typically no unique b- or y-ions that are diagnostic for D-Ala. The fragmentation pathways that produce these ions are generally not stereospecific.[3] Diagnostic differences are more likely to manifest as changes in the relative intensities of certain fragment ions, but these can be subtle and difficult to interpret without extensive validation with synthetic standards.

Q4: How can I quantify a D-Ala containing peptide in a complex mixture?

A4: Quantitative analysis of a D-Ala peptide requires a method that can distinguish it from its L-Ala counterpart. The most robust approach is to use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) with a chiral column.[8] This will chromatographically separate the two epimers, allowing for their individual detection and quantification using methods like selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).

Summary of Key Parameters for D-Ala Peptide Analysis

ParameterRecommendation for D-Ala PeptidesRationale
Fragmentation Method Consider ETD or RDD in addition to CID.These methods can be more sensitive to stereochemistry than CID.[3][5]
Separation Technique Use a chiral LC column for definitive identification.Provides baseline separation of D/L epimers.[8]
Ion Mobility Employ IMS-MS if available.Can separate epimers based on their gas-phase conformation.[6][7]
Collision Energy Optimize via a ramp or stepwise increase.D-Ala peptides may have different optimal fragmentation energies.[10]
Sample Preparation Ensure rigorous desalting and clean-up.Minimizes signal suppression and adduct formation.

References

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed Central.
  • Collision Induced Dissociation to Detect the Amino Acid Sequence of Synthetic Peptide: A Tandem Mass Spectrometry Investigation.
  • Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. PubMed Central.
  • The dehydroalanine effect in the fragmentation of ions derived
  • Uncovering fragmentation differences in chiral biomolecules. ScienceDaily.
  • Deep learning the collisional cross sections of the peptide universe from a million experimental values. PubMed Central.
  • Mascot help: Peptide fragmentation.
  • Discriminating D-amino acid-containing peptide epimers by radical-directed dissoci
  • Peptide ion fragmentation in mass spectrometry.
  • Fundamentals of peptide and protein mass spectrometry. YouTube.
  • Ion Mobility-Mass Spectrometry Fuels Chiral Peptide Chemistry.
  • Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. PubMed Central.
  • Conformations of Gly(n)H+ and Ala(n)H+ peptides in the gas phase. PubMed Central.
  • Tips and tricks for successful Mass spec experiments. Proteintech.
  • Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains. Frontiers in Microbiology.
  • [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?.
  • Determining the Gas-Phase Structures of α-Helical Peptides: Insights from Shape, Intramolecular Distance, and Microsolvation As. ETH Zurich Research Collection.
  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
  • Determining the gas-phase structures of α-helical peptides from shape, microsolvation, and intramolecular distance data.
  • The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin.
  • Mass Spectrometer (MS) Troubleshooting Guide. CGSpace.
  • Mass Spectrometry Standards and Calibrants Support—Troubleshooting. Thermo Fisher Scientific.
  • D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. PubMed Central.
  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent.
  • Post-translational Introduction of d-Alanine into Ribosomally Synthesized Peptides by the Dehydroalanine Reductase NpnJ. Journal of the American Chemical Society.

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of H-D-Ala-D-Ala-D-Ala-OH and H-L-Ala-L-Ala-L-Ala-OH

An In-Depth Comparative Guide to H-D-Ala-D-Ala-D-Ala-OH and H-L-Ala-L-Ala-L-Ala-OH for Advanced Research Abstract In the field of peptide chemistry and drug development, stereochemistry is not a subtle nuance but a criti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to H-D-Ala-D-Ala-D-Ala-OH and H-L-Ala-L-Ala-L-Ala-OH for Advanced Research

Abstract

In the field of peptide chemistry and drug development, stereochemistry is not a subtle nuance but a critical determinant of function. The substitution of a naturally occurring L-amino acid with its D-enantiomeric counterpart can profoundly alter a peptide's properties, transforming its stability, biological activity, and therapeutic potential. This guide provides a detailed comparative analysis of two stereoisomeric tripeptides: the naturally occurring H-L-Ala-L-Ala-L-Ala-OH and its synthetic mirror image, H-D-Ala-D-Ala-D-Ala-OH. We will explore their structural differences and the resulting functional consequences, supported by established experimental protocols and data, to provide researchers with a foundational understanding for leveraging stereochemistry in their work.

The Central Role of Chirality: A Structural Overview

All amino acids, except for glycine, are chiral molecules existing as two non-superimposable mirror images or enantiomers: the L (levorotatory) and D (dextrorotatory) forms.[1] In virtually all forms of life, proteins and peptides are constructed exclusively from L-amino acids.[2] This homochirality is fundamental to the precise three-dimensional structures required for biological function.

H-L-Ala-L-Ala-L-Ala-OH and H-D-Ala-D-Ala-D-Ala-OH share the same molecular formula and mass. However, their spatial arrangements are perfect mirror images. This seemingly simple inversion has profound implications for their secondary structure. L-amino acid sequences tend to form right-handed alpha-helices, while peptides composed entirely of D-amino acids favor the formation of left-handed alpha-helices.[3] This structural inversion is the root cause of their divergent behaviors in biological systems.

Table 1: Comparative Physicochemical Properties
PropertyH-L-Ala-L-Ala-L-Ala-OHH-D-Ala-D-Ala-D-Ala-OH
Molecular Formula C₆H₁₂N₂O₃C₆H₁₂N₂O₃
Molecular Weight 160.17 g/mol [4]160.17 g/mol
Stereochemistry L, L, LD, D, D
Natural Occurrence Abundant in biological systemsRare in nature, key in bacterial peptidoglycan[5][6]
Predicted Helical Tendency Right-handedLeft-handed[3]
Solubility (in H₂O) 0.1 g/mL[4]Similar to L-enantiomer

Enzymatic Stability: The D-Enantiomer's Shield Against Degradation

A primary obstacle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. These enzymes are highly stereospecific, having evolved to recognize and cleave peptide bonds between L-amino acids.[7] The incorporation of D-amino acids renders peptides highly resistant to this enzymatic breakdown.[2][8][9][10]

This resistance is not merely a marginal improvement; it can extend the in vivo half-life of a peptide from minutes to hours or even days.[10] This makes D-peptides exceptionally attractive candidates for drug development.

Experimental Protocol: Comparative Proteolytic Stability Assay

Causality: The objective of this assay is to quantify the rate at which each peptide is degraded in a biologically relevant medium (e.g., human serum). By measuring the concentration of the intact peptide over time using High-Performance Liquid Chromatography (HPLC), we can directly compare their stability. The choice of serum provides a complex mixture of proteases, mimicking the in vivo environment.

Methodology:

  • Preparation: Prepare 10 mM stock solutions of both H-L-Ala-L-Ala-L-Ala-OH and H-D-Ala-D-Ala-D-Ala-OH in phosphate-buffered saline (PBS).

  • Reaction: In separate microcentrifuge tubes, add 10 µL of each peptide stock solution to 90 µL of human serum (pre-warmed to 37°C). Create a control sample for each peptide with 90 µL of PBS instead of serum.

  • Incubation: Incubate all samples in a water bath at 37°C.

  • Time-Point Sampling: At specified time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), take a 15 µL aliquot from each reaction tube.

  • Quenching: Immediately stop the enzymatic reaction by adding the 15 µL aliquot to 30 µL of 10% trichloroacetic acid (TCA). This precipitates the serum proteins.

  • Clarification: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an HPLC vial and analyze using a C18 reverse-phase column. Quantify the peak area corresponding to the intact peptide.

  • Data Interpretation: Plot the percentage of remaining intact peptide against time. The L-peptide is expected to show rapid degradation, while the D-peptide should remain largely intact.

G cluster_L L-Peptide Pathway cluster_D D-Peptide Pathway L_Peptide H-L-Ala-L-Ala-L-Ala-OH Protease Protease (Stereospecific) L_Peptide->Protease Substrate Recognition L_Fragments Degradation Products Protease->L_Fragments Cleavage D_Peptide H-D-Ala-D-Ala-D-Ala-OH Protease2 Protease (Stereospecific) D_Peptide->Protease2 No Recognition (Steric Incompatibility)

Caption: Differential processing of L- and D-tripeptides by proteases.

Biological Activity and Receptor Interaction

The stereospecificity of biological interactions extends beyond enzymes to receptors. Since receptors are chiral proteins, they typically exhibit a strong preference for one enantiomer over the other.

  • H-L-Ala-L-Ala-L-Ala-OH: As a sequence of naturally occurring amino acids, this peptide is more likely to be recognized by endogenous receptors that have evolved to bind L-peptides.

  • H-D-Ala-D-Ala-D-Ala-OH: This peptide is unlikely to bind with high affinity to receptors that target L-peptides.[11] However, it can be a powerful tool in specific contexts. For example, the D-Ala-D-Ala motif is a crucial component of bacterial cell wall peptidoglycan and is the specific target of glycopeptide antibiotics like vancomycin.[5][12] This demonstrates that D-peptides can have potent and highly specific biological activities.

Experimental Protocol: Competitive Binding Assay

Causality: This assay determines the binding affinity of a test compound (the L- or D-tripeptide) to a specific receptor by measuring how effectively it competes with a known radiolabeled ligand for the receptor's binding site. A lower IC₅₀ value indicates a higher binding affinity. This is a gold-standard method for quantifying ligand-receptor interactions.

Methodology:

  • Materials: Prepare cell membranes expressing the target receptor of interest, a corresponding radiolabeled ligand (e.g., ³H-labeled), and serial dilutions of the L- and D-tripeptides.

  • Assay Plate Setup: In a 96-well filter plate, add a fixed concentration of cell membranes and the radiolabeled ligand to each well.

  • Competition: Add increasing concentrations of the unlabeled L-peptide or D-peptide to the wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the filter membrane and wash with ice-cold buffer to separate bound from free radioligand.

  • Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot it against the logarithm of the competitor concentration. Fit the data to a sigmoidal curve to determine the IC₅₀ value for each peptide.

G cluster_L L-Peptide Interaction cluster_D D-Peptide Interaction Receptor Receptor Binding Site Chiral Surface L_Peptide H-L-Ala-L-Ala-L-Ala-OH L_Peptide->Receptor:f0 High Affinity (Complementary Fit) D_Peptide H-D-Ala-D-Ala-D-Ala-OH D_Peptide->Receptor:f0 Low Affinity (Steric Mismatch)

Caption: Stereoselectivity of peptide-receptor binding.

Immunogenicity: The "Stealth" Property of D-Peptides

The immunogenicity of a therapeutic peptide is a major concern, as an immune response can lead to reduced efficacy and potential safety issues. The immune response to peptides is typically T-cell dependent. This requires the peptide to be taken up by an antigen-presenting cell (APC), proteolytically processed into smaller fragments, and then presented on Major Histocompatibility Complex (MHC) molecules.[13]

Because D-peptides are resistant to the proteases within APCs, they are not efficiently processed and presented on MHC molecules.[13] Consequently, polymers consisting solely of D-amino acids are generally considered non-immunogenic.[14]

Experimental Workflow: In Vitro Immunogenicity Assessment

Causality: This workflow assesses the potential of the peptides to stimulate an immune response by co-culturing them with immune cells. Dendritic cells (a type of APC) are used to process and present the antigen, and their ability to subsequently activate T-cells (measured by proliferation) is the key readout of immunogenicity.

  • Generate Dendritic Cells (DCs): Isolate monocytes from human peripheral blood mononuclear cells (PBMCs) and differentiate them into immature DCs using GM-CSF and IL-4.

  • Peptide Pulsing: Incubate the immature DCs with various concentrations of the L- and D-tripeptides for 24 hours. A known immunogenic peptide should be used as a positive control.

  • DC Maturation: Add a maturation cocktail (e.g., LPS, TNF-α) to mature the DCs.

  • Mixed Lymphocyte Reaction (MLR): Co-culture the peptide-pulsed, mature DCs with autologous T-cells (isolated from the same donor).

  • Measure T-Cell Proliferation: After 5 days, quantify T-cell proliferation using a method like CFSE dye dilution analysis by flow cytometry or [³H]-thymidine incorporation.

  • Interpretation: A significant increase in T-cell proliferation in the presence of the L-peptide (compared to no-peptide controls) would suggest immunogenic potential. The D-peptide is expected to induce little to no proliferation.

Synthesis and Application

Both tripeptides are readily accessible through standard solid-phase peptide synthesis (SPPS) techniques.[15] The only difference in their synthesis is the use of the corresponding protected amino acid building blocks: Fmoc-L-Ala-OH for the L-peptide and Fmoc-D-Ala-OH for the D-peptide.

  • H-L-Ala-L-Ala-L-Ala-OH is ideal for studying natural biological processes, mimicking endogenous ligands, or when enzymatic degradation is a desired feature.

  • H-D-Ala-D-Ala-D-Ala-OH is superior for developing therapeutics that require long in vivo half-lives, enhanced stability, and low immunogenicity. It also serves as a critical tool in microbiology for studying bacterial cell wall synthesis and antibiotic mechanisms.[12]

References

  • D'Aniello, A. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 7019. [Link]

  • van den Berg, A. P. R., et al. (2019). Preferential Uptake of L- versus D-Amino Acid Cell-Penetrating Peptides in a Cell Type-Dependent Manner. Frontiers in Cell and Developmental Biology. [Link]

  • Perkins, H. R., & Nieto, M. (1972). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. Pure and Applied Chemistry, 35(3), 371-381. [Link]

  • PubChem. (n.d.). H-D-Ala-Ala-Ala-OH. National Center for Biotechnology Information. [Link]

  • Mishra, N. N., et al. (2017). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 61(12). [Link]

  • Kim, J., et al. (2023). Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. Molecules, 28(24), 8089. [Link]

  • Conde, J., et al. (2020). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. ACS Pharmacology & Translational Science, 3(5), 824-828. [Link]

  • Garg, K., & van der Donk, W. A. (2015). Post-translational Introduction of d-Alanine into Ribosomally Synthesized Peptides by the Dehydroalanine Reductase NpnJ. Journal of the American Chemical Society, 137(38), 12241–12244. [Link]

  • Benedetti, E., et al. (1979). Structure of N-acetyl-D-alanyl-D-alanine hydrate. An analogue of the COOH-terminal segment of peptidoglycan of bacterial cell walls. European Journal of Biochemistry, 97(2), 475-483. [Link]

  • Zhou, J., et al. (2015). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids, 47(9), 1745–1756. [Link]

  • Maurer, P. H. (1965). ANTIGENICITY OF POLYPEPTIDES (POLY ALPHA AMINO ACIDS). 13. IMMUNOLOGICAL STUDIES WITH SYNTHETIC POLYMERS CONTAINING ONLY D- OR D- AND L-ALPHA-AMINO ACIDS. The Journal of Experimental Medicine, 121(3), 339–349. [Link]

  • Biondi, B., & De Zotti, M. (2022). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. Molecules, 27(1), 1-13. [Link]

  • Boparai, J. K., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(11), 5945. [Link]

  • BioPharmaSpec. (n.d.). L/D-Amino Acids: Differences and Importance. [Link]

  • Chem-Impex International. (n.d.). D-Ala-D-Ala-OH. [Link]

Sources

Comparative

A Comparative Analysis of Vancomycin Binding: D-Ala-D-Ala vs. D-Ala-D-Lac Termini

A Technical Guide for Researchers in Drug Development In the landscape of antimicrobial resistance, understanding the molecular interactions that underpin antibiotic efficacy and bacterial evasion is paramount. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

In the landscape of antimicrobial resistance, understanding the molecular interactions that underpin antibiotic efficacy and bacterial evasion is paramount. This guide provides a detailed, objective comparison of vancomycin's binding affinity to its native target, the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, versus the D-alanyl-D-lactate (D-Ala-D-Lac) terminus found in vancomycin-resistant bacteria. This analysis is supported by experimental data and detailed methodologies to empower researchers in the development of novel therapeutics to combat resistant pathogens.

The Crucial Interaction: Vancomycin's Mechanism of Action

Vancomycin, a glycopeptide antibiotic, has been a last-resort treatment for serious Gram-positive bacterial infections for decades. Its bactericidal activity stems from its ability to bind with high affinity to the D-Ala-D-Ala moiety of lipid II, a precursor molecule in the biosynthesis of the bacterial cell wall.[1] By sequestering this precursor, vancomycin effectively halts the transglycosylation and transpeptidation steps of peptidoglycan synthesis, leading to a weakened cell wall and eventual cell lysis.[2]

The binding of vancomycin to D-Ala-D-Ala is a highly specific and enthalpically driven process, characterized by the formation of a network of five crucial hydrogen bonds between the antibiotic and the peptide terminus.[3] This precise molecular recognition is the cornerstone of its potent antimicrobial activity.

The Rise of Resistance: The Emergence of the D-Ala-D-Lac Terminus

The clinical utility of vancomycin has been significantly challenged by the emergence of vancomycin-resistant enterococci (VRE) and, more alarmingly, vancomycin-resistant Staphylococcus aureus (VRSA). The primary mechanism of high-level vancomycin resistance involves a subtle yet profound alteration in the bacterial cell wall precursor.[4] Resistant bacteria have acquired genes that enable them to synthesize peptidoglycan precursors ending in D-Ala-D-Lac instead of D-Ala-D-Ala.[4]

This seemingly minor substitution of an amide linkage with an ester linkage has a dramatic impact on vancomycin's binding affinity, rendering the antibiotic largely ineffective.

A Tale of Two Affinities: A Molecular and Thermodynamic Comparison

The substitution of the terminal D-alanine with D-lactate results in a staggering ~1000-fold reduction in vancomycin's binding affinity.[5][6] This drastic change is rooted in two key molecular alterations:

  • Loss of a Critical Hydrogen Bond: The amide (-NH) group of the terminal D-alanine in the native peptide sequence acts as a hydrogen bond donor, forming a crucial interaction with a carbonyl group on the vancomycin molecule. In the D-Ala-D-Lac terminus, this amide group is replaced by an ester oxygen (-O-), which is a hydrogen bond acceptor. This substitution eliminates one of the five essential hydrogen bonds that stabilize the vancomycin-peptide complex.[3]

  • Introduction of Electrostatic Repulsion: The presence of the ester oxygen in the D-Ala-D-Lac terminus introduces lone pair-lone pair repulsion between the oxygen atoms of the ligand and the vancomycin molecule.[4] This repulsive force further destabilizes the binding interaction.

The profound impact of these molecular changes is reflected in the binding affinities, which transition from the micromolar range for D-Ala-D-Ala to the millimolar range for D-Ala-D-Lac.[7]

Quantitative Comparison of Binding Affinity
Target LigandVancomycin Binding Affinity (Kd)Fold Difference
D-Ala-D-Ala ~ 1 µM (Micromolar)[7]~1000x higher affinity
D-Ala-D-Lac ~ 1 mM (Millimolar)[7]

Table 1: Comparative Binding Affinities of Vancomycin. The dissociation constant (Kd) represents the concentration of ligand at which half of the binding sites are occupied. A smaller Kd value indicates a higher binding affinity.

Visualizing the Molecular Interactions

G cluster_DAlaDAla Vancomycin Binding to D-Ala-D-Ala cluster_DAlaDLac Vancomycin Binding to D-Ala-D-Lac Vancomycin1 Vancomycin HBonds 5 Hydrogen Bonds Vancomycin1->HBonds Forms DAlaDAla D-Ala-D-Ala Terminus DAlaDAla->HBonds Participates in HighAffinity High Affinity (µM) HBonds->HighAffinity Results in Vancomycin2 Vancomycin LostHBond Loss of 1 H-Bond Vancomycin2->LostHBond Repulsion Electrostatic Repulsion Vancomycin2->Repulsion DAlaDLac D-Ala-D-Lac Terminus DAlaDLac->LostHBond DAlaDLac->Repulsion LowAffinity Low Affinity (mM) LostHBond->LowAffinity Repulsion->LowAffinity

Figure 1: Comparison of vancomycin's molecular interactions.

Experimental Quantification of Binding Affinity

To quantitatively assess the binding of vancomycin to D-Ala-D-Ala and D-Ala-D-Lac termini, several biophysical techniques can be employed. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful and widely used methods that provide detailed insights into binding thermodynamics and kinetics.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (in this case, the peptide) to a macromolecule (vancomycin) in solution. This technique allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.

Experimental Protocol: ITC Analysis of Vancomycin-Peptide Binding

Objective: To determine and compare the thermodynamic parameters of vancomycin binding to D-Ala-D-Ala and D-Ala-D-Lac containing peptides.

Materials:

  • Isothermal Titration Calorimeter

  • Vancomycin hydrochloride

  • Synthetic peptides with C-terminal D-Ala-D-Ala (e.g., Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala)

  • Synthetic peptides with C-terminal D-Ala-D-Lac (e.g., Nα,Nε-diacetyl-L-Lys-D-Ala-D-Lac)

  • ITC buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Sample Preparation:

    • Dissolve vancomycin and the synthetic peptides in the ITC buffer.

    • Thoroughly dialyze both vancomycin and peptide solutions against the ITC buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of vancomycin and the peptides using a reliable method (e.g., UV-Vis spectroscopy). A typical starting concentration for vancomycin in the sample cell is 20-50 µM, and for the peptide in the syringe is 200-500 µM.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Equilibrate the ITC instrument until a stable baseline is achieved.

  • Titration:

    • Load the vancomycin solution into the sample cell and the peptide solution into the injection syringe.

    • Perform an initial small injection (e.g., 1 µL) to remove any air from the syringe and to allow for an initial data point that is often discarded during analysis.

    • Carry out a series of injections (e.g., 20-30 injections of 2-5 µL) of the peptide solution into the vancomycin solution, with sufficient time between injections for the signal to return to baseline.

  • Control Experiments:

    • Perform a control titration by injecting the peptide solution into the buffer alone to determine the heat of dilution.

    • Perform another control by injecting buffer into the vancomycin solution to account for any heat changes associated with the injection process.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the ITC software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the following equations:

      • ΔG = -RTln(Ka), where Ka = 1/Kd

      • ΔG = ΔH - TΔS

Self-Validation and Interpretation

A successful ITC experiment is characterized by a sigmoidal binding isotherm upon data integration. The stoichiometry (n) should be close to 1 for a 1:1 binding interaction. The control experiments are crucial for ensuring that the observed heat changes are due to the binding event and not artifacts. The significant difference in the measured Kd values for the D-Ala-D-Ala and D-Ala-D-Lac peptides will provide a quantitative measure of the impact of the resistance-conferring substitution.

G cluster_ITC ITC Experimental Workflow Prep 1. Sample Preparation (Vancomycin & Peptides in ITC Buffer) Setup 2. Instrument Setup (Temperature, Baseline Equilibration) Prep->Setup Titration 3. Titration (Inject Peptide into Vancomycin) Setup->Titration Controls 4. Control Experiments (Heat of Dilution) Titration->Controls Analysis 5. Data Analysis (Fit to Binding Model) Controls->Analysis Results Thermodynamic Parameters (Kd, n, ΔH, ΔS) Analysis->Results

Figure 2: Workflow for Isothermal Titration Calorimetry.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., vancomycin) in solution to a ligand (e.g., peptide) immobilized on a sensor chip surface in real-time. SPR provides kinetic information about the binding interaction, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

Experimental Protocol: SPR Analysis of Vancomycin-Peptide Binding

Objective: To determine and compare the kinetic parameters of vancomycin binding to immobilized D-Ala-D-Ala and D-Ala-D-Lac containing peptides.

Materials:

  • Surface Plasmon Resonance instrument

  • Sensor chip (e.g., CM5 chip with a carboxymethylated dextran surface)

  • Vancomycin hydrochloride

  • Synthetic peptides with an N-terminal amine for immobilization and a C-terminal D-Ala-D-Ala or D-Ala-D-Lac sequence

  • Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl)

  • Running buffer (e.g., HBS-EP buffer: HEPES buffered saline with EDTA and P20 surfactant, pH 7.4)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface by injecting a mixture of NHS and EDC.

    • Inject the peptide solution (D-Ala-D-Ala on one flow cell, D-Ala-D-Lac on another) over the activated surface to allow for covalent coupling via amine chemistry.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

    • A reference flow cell should be prepared by performing the activation and deactivation steps without peptide injection to subtract non-specific binding.

  • Analyte Binding Analysis:

    • Inject a series of concentrations of vancomycin in running buffer over the peptide-immobilized and reference flow cells.

    • Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

    • Regenerate the sensor surface between each vancomycin injection using a suitable regeneration solution (e.g., a short pulse of low pH buffer like glycine-HCl) to remove bound vancomycin.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Globally fit the sensorgrams from the different vancomycin concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the SPR analysis software.

    • This fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Self-Validation and Interpretation

The quality of the SPR data is assessed by the goodness of the fit of the kinetic model to the experimental data. The residuals of the fit should be randomly distributed around zero. A key indicator of a reliable experiment is the consistency of the calculated Kd from the kinetic rate constants (kd/ka) with the Kd determined from steady-state affinity analysis if performed. The comparison of the ka, kd, and Kd values for vancomycin binding to the D-Ala-D-Ala and D-Ala-D-Lac surfaces will provide a detailed kinetic profile of the impact of the resistance mutation.

G cluster_SPR SPR Experimental Workflow Immobilize 1. Ligand Immobilization (Peptides on Sensor Chip) Binding 2. Analyte Binding Analysis (Inject Vancomycin) Immobilize->Binding Regen Surface Regeneration Binding->Regen Analysis 3. Data Analysis (Fit to Kinetic Model) Binding->Analysis Regen->Binding Next Cycle Results Kinetic Parameters (ka, kd, Kd) Analysis->Results

Figure 3: Workflow for Surface Plasmon Resonance.

Conclusion and Future Directions

The dramatic decrease in vancomycin's binding affinity for D-Ala-D-Lac compared to D-Ala-D-Ala is a stark example of the molecular ingenuity of bacterial resistance. A thorough understanding of the structural and thermodynamic basis of this differential binding is crucial for the rational design of new antibiotics that can overcome this resistance mechanism. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively evaluate the binding of novel vancomycin analogs and other potential therapeutics to both susceptible and resistant cell wall precursors. By leveraging these techniques, the scientific community can continue to develop innovative strategies to combat the growing threat of antibiotic-resistant bacteria.

References

  • Bugg, T. D. H., et al. (1991). Molecular basis for vancomycin resistance in Enterococcus faecium BM4147: biosynthesis of a depsipeptide peptidoglycan precursor by vancomycin resistance proteins VanH and VanA. Biochemistry, 30(43), 10408-10415. [Link]

  • Cooper, M. A., & Williams, D. H. (1998). Binding of vancomycin group antibiotics to D-alanine and D-lactate presenting self-assembled monolayers. Chemistry & Biology, 5(12), 691-699. [Link]

  • Courvalin, P. (2006). Vancomycin resistance in gram-positive cocci. Clinical Infectious Diseases, 42(Supplement_1), S25-S34. [Link]

  • Hong, H. J., et al. (2022). Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner. mBio, 13(1), e03538-21. [Link]

  • Kang, J., & Park, H. (2018). Insights into Key Interactions between Vancomycin and Bacterial Cell Wall Structures. ACS Omega, 3(1), 1038-1046. [Link]

  • Okano, A., et al. (2011). A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria. Journal of the American Chemical Society, 133(35), 13946-13949. [Link]

  • Perichon, B., & Courvalin, P. (2009). VanA-type vancomycin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 53(11), 4580-4587. [Link]

  • Walsh, C. T., et al. (1996). Bacterial resistance to vancomycin: five genes and one missing hydrogen bond tell the story. Chemistry & Biology, 3(1), 21-28. [Link]

  • Walsh, C. T. (1993). Vancomycin resistance: an old nemesis attacks a new antibiotic. Infection and Immunity, 61(12), 4933-4936. [Link]

  • Williams, D. H., & Bardsley, B. (1999). The vancomycin group of antibiotics and the fight against resistant bacteria. Angewandte Chemie International Edition, 38(9), 1172-1193. [Link]

  • Wright, G. D., & Walsh, C. T. (1992). D-alanyl-D-alanine ligases and the molecular mechanism of vancomycin resistance. Accounts of Chemical Research, 25(11), 468-473. [Link]

  • Xu, C., et al. (2014). Structural basis for the evolution of vancomycin resistance D, D-peptidases. Proceedings of the National Academy of Sciences, 111(16), 5897-5902. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Peptidoglycan Precursor Analogs: A Comparative Analysis of H-D-Ala-D-Ala-D-Ala-OH and Other Key Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Achilles' Heel of Bacteria and the Probes We Use to Study It The bacterial cell wall is a marvel of biological engineering, a resilient ex...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Achilles' Heel of Bacteria and the Probes We Use to Study It

The bacterial cell wall is a marvel of biological engineering, a resilient exoskeleton essential for survival. Its primary structural component, peptidoglycan (PG), is a polymer unique to bacteria, making the enzymes involved in its synthesis prime targets for antibiotics.[1] At the heart of PG cross-linking lies the D-alanyl-D-alanine (D-Ala-D-Ala) motif, the terminal dipeptide of the pentapeptide precursor, Lipid II.[2][3] This motif is the recognition site for the transpeptidases (penicillin-binding proteins or PBPs) that build the cell wall and, consequently, the target of some of our most potent antibiotics.[3]

The study of peptidoglycan precursor analogs is therefore fundamental to both understanding the intricate process of cell wall biosynthesis and to developing novel antimicrobial strategies. These analogs serve as molecular probes to dissect enzyme mechanisms, as templates for inhibitor design, and as tools to investigate the ever-evolving landscape of antibiotic resistance.

This guide provides an in-depth comparison of H-D-Ala-D-Ala-D-Ala-OH with other critical peptidoglycan precursor analogs. We will delve into their structural nuances, their interactions with key bacterial enzymes, and the experimental data that underpins our understanding of their function.

The Canonical Precursor Terminus: A Foundation for Comparison

The natural substrate for bacterial transpeptidases is the C-terminal D-Ala-D-Ala of the pentapeptide chain attached to the N-acetylmuramic acid (NAM) residue of the growing peptidoglycan chain.[4] This pentapeptide is synthesized in the cytoplasm and then transported across the cell membrane as part of the Lipid II precursor.[2] The transpeptidase activity of PBPs catalyzes the formation of a cross-link between two adjacent peptide chains, a reaction that releases the terminal D-alanine residue and provides the structural integrity of the cell wall.[4]

A Comparative Analysis of Key Peptidoglycan Precursor Analogs

H-D-Ala-D-Ala-OH: The Fundamental Mimic

The dipeptide H-D-Ala-D-Ala-OH is the simplest analog that mimics the recognition motif of the natural peptidoglycan precursor. Its primary utility in research is as a fundamental tool to study the binding and kinetics of enzymes that interact with the D-Ala-D-Ala terminus, such as PBPs and the glycopeptide antibiotic vancomycin.

Analogs Driving Antibiotic Resistance: A Shift in the Paradigm

The selective pressure of antibiotics has driven the evolution of sophisticated resistance mechanisms in bacteria. Among the most significant is the alteration of the peptidoglycan precursor terminus, which abrogates the binding of glycopeptide antibiotics like vancomycin.

In vancomycin-resistant enterococci (VRE), the terminal D-alanine is replaced by D-lactate (D-Lac), resulting in a D-Ala-D-Lac terminus.[2] This seemingly subtle change from an amide bond to an ester bond has profound consequences. The binding affinity of vancomycin for D-Ala-D-Lac is approximately 1000-fold lower than for D-Ala-D-Ala.[1] This dramatic reduction in binding affinity is the molecular basis of vancomycin resistance in these strains.

Some vancomycin-resistant strains utilize an alternative strategy, replacing the terminal D-Ala with D-serine (D-Ser) to create a D-Ala-D-Ser terminus. While also conferring resistance, the structural and mechanistic implications of this substitution can differ from the D-Ala-D-Lac alteration.

H-D-Ala-D-Ala-D-Ala-OH: An Enigmatic Tripeptide

While dipeptide analogs are well-characterized, the experimental data on the tripeptide H-D-Ala-D-Ala-D-Ala-OH is notably scarce in publicly available literature. However, based on our understanding of the enzymes involved in peptidoglycan synthesis and modification, we can hypothesize its potential roles and interactions.

The active sites of PBPs and D,D-carboxypeptidases are tailored to accommodate the dipeptide D-Ala-D-Ala. The presence of a third D-alanine residue in H-D-Ala-D-Ala-D-Ala-OH could lead to several outcomes:

  • A Poor Substrate or Inhibitor of Transpeptidases (PBPs): The active site of a transpeptidase is designed to bind the terminal D-Ala-D-Ala and catalyze the cleavage of the terminal D-Ala. The additional D-alanine residue may sterically hinder the proper positioning of the tripeptide in the active site, potentially making it a poor substrate or a weak competitive inhibitor.

  • A Potential Substrate for D,D-Carboxypeptidases: D,D-carboxypeptidases are enzymes that cleave the terminal D-alanine from the pentapeptide. It is plausible that H-D-Ala-D-Ala-D-Ala-OH could serve as a substrate for these enzymes, which would cleave the terminal D-alanine to produce D-Ala-D-Ala. Further studies are needed to determine the kinetic parameters of such an interaction.

The lack of extensive research on this tripeptide suggests it may not be a readily incorporated precursor or a potent inhibitor in most bacterial species. However, its unique structure could be exploited in specific experimental contexts to probe the limits of substrate specificity for various cell wall-modifying enzymes.

The Enzymatic Players: Architects of the Cell Wall and Targets of Inhibition

A thorough understanding of peptidoglycan precursor analogs necessitates an examination of the key enzymes that interact with them.

D-Ala-D-Ala Ligase (Ddl): The Gatekeeper of Precursor Synthesis

D-Ala-D-Ala ligase (Ddl) is a crucial cytoplasmic enzyme that catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-Ala-D-Ala dipeptide.[5] This dipeptide is subsequently added to the UDP-MurNAc-tripeptide to form the pentapeptide precursor. The essential nature of Ddl makes it an attractive target for antibiotics.

In vancomycin-resistant bacteria, the genetic cassette responsible for resistance often includes genes for alternative ligases. For instance, the vanA operon encodes the VanA ligase, which preferentially synthesizes D-Ala-D-Lac. Similarly, the vanG operon encodes the VanG ligase, which synthesizes D-Ala-D-Ser.

Penicillin-Binding Proteins (PBPs): The Master Builders and Remodelers

Penicillin-binding proteins are a family of membrane-anchored enzymes that catalyze the final steps of peptidoglycan synthesis. They possess transpeptidase activity to cross-link adjacent peptide chains and, in some cases, carboxypeptidase activity to cleave the terminal D-alanine.[6] As their name suggests, they are the primary targets of β-lactam antibiotics like penicillin. The structural similarity of β-lactams to the D-Ala-D-Ala motif allows them to bind to the PBP active site and irreversibly inhibit the enzyme.[7]

Experimental Data: A Quantitative Comparison

The following table summarizes key binding affinity data for vancomycin with different peptidoglycan precursor termini.

LigandVancomycin Binding Affinity (Kd)Reference
Ac-D-Ala-D-Ala~1 µM[1]
Ac-D-Ala-D-Lac~1 mM[1]

Note: The approximately 1000-fold decrease in binding affinity for the D-Ala-D-Lac analog is a cornerstone of vancomycin resistance.

Experimental Protocols: Tools for Interrogating the System

To facilitate further research in this area, we provide detailed protocols for two fundamental assays used to characterize the interactions of peptidoglycan precursor analogs with their target enzymes.

Protocol 1: D-Ala-D-Ala Ligase (Ddl) Activity Assay

This assay measures the activity of Ddl by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Purified D-Ala-D-Ala ligase (Ddl)

  • D-Alanine

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in the assay buffer containing D-alanine, ATP, PEP, and NADH at desired concentrations.

  • Add a sufficient amount of the coupling enzymes, PK and LDH.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a known amount of purified Ddl enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of ADP production and thus to the Ddl activity.

  • To test inhibitors or alternative substrates, include them in the reaction mixture and compare the reaction rates to the uninhibited control.

Causality Behind Experimental Choices: The coupled enzyme system (PK/LDH) is a classic method for continuously monitoring ATP-dependent reactions. The pyruvate kinase converts the ADP product back to ATP using phosphoenolpyruvate, generating pyruvate in the process. Lactate dehydrogenase then reduces the pyruvate to lactate, oxidizing NADH to NAD+ in the process. This consumption of NADH is what is measured. This continuous regeneration of ATP and removal of ADP prevents product inhibition and ensures a linear reaction rate for a longer duration, allowing for more accurate kinetic measurements.

Protocol 2: Penicillin-Binding Protein (PBP) Inhibition Assay

This is a competitive binding assay that uses a fluorescently labeled penicillin derivative (e.g., BOCILLIN™ FL) to quantify the binding of an unlabeled inhibitor to a PBP.

Materials:

  • Purified PBP or bacterial membrane preparation containing PBPs

  • BOCILLIN™ FL (fluorescent penicillin)

  • Test inhibitor (e.g., a peptidoglycan precursor analog)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • SDS-PAGE equipment

  • Fluorescence gel scanner

Procedure:

  • Pre-incubate the purified PBP or membrane preparation with varying concentrations of the test inhibitor for a specific time at a controlled temperature (e.g., 30 minutes at 37°C) to allow for binding.

  • Add a fixed, saturating concentration of BOCILLIN™ FL to the mixture and incubate for a shorter period (e.g., 10 minutes at 37°C). BOCILLIN™ FL will bind to any PBP active sites not occupied by the inhibitor.

  • Stop the labeling reaction by adding an excess of unlabeled penicillin G or by adding SDS-PAGE sample buffer and boiling.

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

  • Quantify the fluorescence intensity of the PBP bands. The decrease in fluorescence intensity in the presence of the inhibitor is proportional to its binding affinity. The IC₅₀ (the concentration of inhibitor that reduces BOCILLIN™ FL binding by 50%) can then be calculated.

Causality Behind Experimental Choices: This competition assay is a robust method for determining the relative binding affinities of unlabeled compounds. By using a fluorescent probe that covalently binds to the active site, we can easily visualize and quantify the amount of unbound PBP. The pre-incubation step with the test inhibitor allows it to reach binding equilibrium with the PBP before the fluorescent probe is introduced, ensuring that the measured inhibition is a true reflection of the inhibitor's affinity.

Visualizing the Molecular Landscape

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the key pathways and experimental workflows.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_tripeptide UDP-NAM-tripeptide UDP_NAM->UDP_NAM_tripeptide MurC, MurD, MurE UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM_tripeptide->UDP_NAM_pentapeptide MurF D_Ala D-Ala D_Ala_D_Ala D-Ala-D-Ala D_Ala->D_Ala_D_Ala Ddl D_Ala_D_Ala->UDP_NAM_pentapeptide MurF Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Growing_PG Growing Peptidoglycan Lipid_II->Growing_PG Transglycosylase (PBP) Crosslinked_PG Cross-linked Peptidoglycan Growing_PG->Crosslinked_PG Transpeptidase (PBP)

Caption: Peptidoglycan Biosynthesis Pathway.

Vancomycin_Action_Resistance cluster_sensitive Vancomycin-Sensitive Bacterium cluster_resistant Vancomycin-Resistant Bacterium Lipid_II_DAla_DAla Lipid II (D-Ala-D-Ala) PBP PBP Lipid_II_DAla_DAla->PBP Blocked Vancomycin Vancomycin Vancomycin->Lipid_II_DAla_DAla Binds tightly No_Crosslinking Inhibition of Cross-linking PBP->No_Crosslinking Lipid_II_DAla_DLac Lipid II (D-Ala-D-Lac) PBP_R PBP Lipid_II_DAla_DLac->PBP_R Accessible Vancomycin_R Vancomycin Vancomycin_R->Lipid_II_DAla_DLac Binds weakly Crosslinking Cross-linking Occurs PBP_R->Crosslinking PBP_Inhibition_Assay PBP PBP Bocillin BOCILLIN™ FL PBP->Bocillin Addition of probe PBP_Inhibitor_Complex PBP-Inhibitor Complex PBP->PBP_Inhibitor_Complex Pre-incubation Inhibitor Test Inhibitor Inhibitor->PBP_Inhibitor_Complex Pre-incubation PBP_Bocillin_Complex PBP-BOCILLIN™ FL (Fluorescent) Bocillin->PBP_Bocillin_Complex PBP_Inhibitor_Complex->Bocillin Addition of probe SDS_PAGE SDS-PAGE PBP_Inhibitor_Complex->SDS_PAGE PBP_Bocillin_Complex->SDS_PAGE Fluorescence_Detection Fluorescence Detection SDS_PAGE->Fluorescence_Detection

Caption: PBP Inhibition Assay Workflow.

References

  • Gudimalla, R., et al. (2022). Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains. Frontiers in Immunology, 12, 793019. [Link]

  • Perkins, H. R., & Nieto, M. (1974). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. Annals of the New York Academy of Sciences, 235, 362-381. [Link]

  • Cui, L., et al. (2024). Discovery of amino acid substitutions in penicillin-binding proteins associated with adaptation to D-Ala-D-Lac in vancomycin-resistant Enterococcus faecalis. Frontiers in Microbiology, 15, 1333339. [Link]

  • Wikipedia. (2023, December 18). Teicoplanin. In Wikipedia. [Link]

  • Pires, M. M., et al. (2016). D-Amino Acid Probes for Penicillin Binding Protein-based Bacterial Surface Labeling. The Journal of biological chemistry, 291(5), 2229–2240. [Link]

  • Perkins, H. R. (1969). Specificity of combination between mucopeptide precursors and vancomycin or ristocetin. Biochemical Journal, 111(2), 195–205. [Link]

  • Walsh, C. T. (1989). Enzymes in the D-alanine branch of bacterial cell wall peptidoglycan assembly. Journal of Biological Chemistry, 264(5), 2393-2396. [Link]

  • Rojas, E. R., et al. (2018). Mechanical Genomics Reveals the Role of d-Alanine Metabolism in Pseudomonas aeruginosa Cell Stiffness. mBio, 9(5), e01568-18. [Link]

  • Pidgeon, S. E., et al. (2015). D-Amino Acid Probes for Penicillin Binding Protein-based Bacterial Surface Labeling. The Journal of biological chemistry, 291(5), 2229–2240. [Link]

  • Kuru, E., et al. (2012). Transpeptidase-mediated incorporation of D-amino acids into bacterial peptidoglycan. Angewandte Chemie (International ed. in English), 51(49), 12301–12305. [Link]

  • Reichmann, N. T., & Gründling, A. (2011). Location, synthesis and function of glycolipids and polyglycerolphosphate lipoteichoic acid in Gram-positive bacteria of the phylum Firmicutes. FEMS microbiology letters, 319(2), 87–95. [Link]

  • Zapun, A., et al. (2008). Penicillin-binding proteins and beta-lactam resistance. FEMS Microbiology Reviews, 32(2), 361-385. [Link]

  • Mainardi, J. L., et al. (2008). The D,D-transpeptidases (penicillin-binding proteins). In Bacterial Cell Wall (pp. 159-178). Springer, Berlin, Heidelberg. [Link]

  • Neuhaus, F. C., & Struve, W. G. (1965). Enzymatic synthesis of D-alanyl-D-alanine. I. Purification and properties of D-alanyl-D-alanine synthetase. Biochemistry, 4(1), 120-131. [Link]

  • Macheboeuf, P., et al. (2006). Penicillin binding proteins: a structural overview. Current protein & peptide science, 7(5), 415-425. [Link]

  • Carpenter, C. V., Goyer, S., & Neuhaus, F. C. (1976). An analogue of D-alanine in position 4 of the peptide subunit of peptidoglycan. Antimicrobial agents and chemotherapy, 10(4), 640–646. [Link]

  • Kim, C., et al. (2016). Quantification of the d-Ala-d-Lac-Terminated Peptidoglycan Structure in Vancomycin-Resistant Enterococcus faecalis Using a Combined Solid-State Nuclear Magnetic Resonance and Mass Spectrometry Analysis. Biochemistry, 55(38), 5437–5440. [Link]

  • Kaczor, A. A., et al. (2017). Inhibition of bacterial growth by beta-chloro-D-alanine. PloS one, 12(6), e0178321. [Link]

  • Wikipedia. (2024, January 15). Ceftriaxone. In Wikipedia. [Link]

  • Es-Sebbar, E., et al. (2021). “Smart Decomposition” of Cyclic Alanine–Alanine Dipeptide by VUV Radiation: A Seed for the Synthesis of Biologically Relevant Species. The Journal of Physical Chemistry Letters, 12(29), 6936-6941. [Link]

  • Lugtenberg, E. J., & van Schijndel-van Dam, A. (1972). Inhibition of peptidoglycan synthesis in ether-permeabilized Escherichia coli cells by structural analogs of D-alanyl-D-alanine. Journal of bacteriology, 110(1), 35–40. [Link]

  • Neuhaus, F. C. (1962). The enzymatic synthesis of D-alanyl-D-alanine. Journal of Biological Chemistry, 237(3), 778-786. [Link]

  • Arshadi, S., et al. (2019). β-lactam antibiotics epitope mapping with STD NMR spectroscopy: A study of drug-human serum albumin interaction. Journal of pharmaceutical and biomedical analysis, 174, 536-543. [Link]

  • UniProt. (n.d.). D-alanyl-D-alanine carboxypeptidase - Streptomyces sp. (strain R61). UniProtKB - P14036 (DDC_STRR6). [Link]

  • Asakura, T., et al. (2011). Difference in the structures of alanine tri- and tetra-peptides with antiparallel β-sheet assessed by X-ray diffraction, solid-state NMR and chemical shift calculations by GIPAW. Chemical science, 2(6), 1144-1151. [Link]

  • Alvarez, L., et al. (2022). Analysis of peptidoglycan structural diversity using LC-MS/MS and peptidoglycomics software. Methods in enzymology, 669, 1-32. [Link]

  • Bertonha, A. F., et al. (2021). Development of New Drugs for an Old Target—The Penicillin Binding Proteins. Pharmaceuticals, 14(9), 882. [Link]

  • Han, B., & Goeger, D. E. (2019). Synthesis and Biological Activities of Cyclodepsipeptides of Aurilide Family from Marine Origin. Marine drugs, 17(1), 55. [Link]

  • Neuhaus, F. C. (1967). Enzymatic synthesis of D-alanyl-D-alanine. Control of D-alanine:D-alanine ligase (ADP). Biochemistry, 6(11), 3543–3550. [Link]

  • Contagion Live. (2024, January 10). Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control. [Link]

  • National Center for Biotechnology Information. (n.d.). Serine-Type D-Ala-D-Ala Carboxypeptidase. MeSH Browser. [Link]

  • Oren, Z., & Shai, Y. (1997). Inhibitory effects and mechanisms of physiological conditions on the activity of enantiomeric forms of an α-helical antibacterial peptide against bacteria. Biochemistry, 36(7), 1826–1835. [Link]

  • Coyette, J., Ghuysen, J. M., & Perkins, H. R. (1977). The exchange reaction of peptides R-D-alanyl-D-alanine with D-[14C]alanine to R-D-alanyl-D-[14C]alanine and D-alanine, catalysed by the membranes of Streptococcus faecalis ATCC 9790. European journal of biochemistry, 75(1), 225–229. [Link]

  • Ellsworth, B. A., et al. (1996). Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases. Biochemistry, 35(1), 340–346. [Link]

Sources

Comparative

A Comparative Analysis of Tri-D-alanine and Tetra-D-alanine: Properties and Experimental Protocols

Introduction In the realm of peptide chemistry and its intersection with microbiology and drug development, the study of D-amino acid-containing peptides has garnered significant interest. Unlike their L-counterparts tha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of peptide chemistry and its intersection with microbiology and drug development, the study of D-amino acid-containing peptides has garnered significant interest. Unlike their L-counterparts that are the building blocks of proteins, D-amino acids play crucial roles in the bacterial world, most notably in the construction of the peptidoglycan cell wall. This guide provides an in-depth comparative analysis of two such peptides: tri-D-alanine ((D-Ala)₃) and tetra-D-alanine ((D-Ala)₄).

This document is intended for researchers, scientists, and drug development professionals. It will delve into the physicochemical properties, biological significance, and experimental protocols for the synthesis and characterization of these two D-alanine oligomers. By understanding their subtle yet significant differences, we can better appreciate their potential as research tools and as targets for novel antimicrobial agents.

Physicochemical Properties: A Comparative Overview

The addition of a single D-alanine residue imparts notable differences in the physicochemical characteristics of the resulting peptide. While direct comparative studies on every property of tri-D-alanine and tetra-D-alanine are not abundant in the literature, we can infer and present a comparative profile based on established principles of peptide chemistry and data from related L-alanine oligomers.[1]

PropertyTri-D-alanineTetra-D-alanineRationale/Causality
Molecular Weight 231.25 g/mol 302.33 g/mol Addition of one D-alanine residue (71.08 g/mol ).
Solubility in Water HigherLowerGenerally, peptide solubility in aqueous solutions decreases with increasing chain length and hydrophobicity. While alanine is only weakly hydrophobic, the addition of another residue can reduce solubility.
Isoelectric Point (pI) Estimated ~5.5-6.0Estimated ~5.5-6.0The pI will be primarily influenced by the terminal amino and carboxyl groups, with minimal change expected between the trimer and tetramer.
Conformation More flexible, may adopt random coil or early β-turn structures.Increased propensity for stable secondary structures, such as β-sheets. Studies on L-alanine oligomers show that (Ala)₄ is more stable in an anti-parallel β-sheet structure than (Ala)₃ due to stronger hydrogen bonding.[1]Longer peptide chains have a greater ability to form intramolecular hydrogen bonds, leading to more defined secondary structures.

Biological Activity and Significance

The primary biological context for tri-D-alanine and tetra-D-alanine is the biosynthesis of the bacterial cell wall. D-alanine is a crucial component of peptidoglycan, the rigid mesh-like layer that provides structural integrity to bacteria.

Role in Peptidoglycan Biosynthesis:

The fundamental building block of the peptidoglycan peptide side chain is a pentapeptide, which in many bacteria terminates with a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide.[2] This dipeptide is synthesized in the cytoplasm by the enzyme D-alanine-D-alanine ligase (Ddl).[3][4] The pentapeptide precursor is then attached to the glycan backbone. The final step in peptidoglycan synthesis involves a transpeptidation reaction that cross-links adjacent peptide side chains, a reaction that is the target of β-lactam antibiotics.

  • Tetra-D-alanine: While not a direct precursor in the canonical pathway, a tetrapeptide is formed during the transpeptidation process when the terminal D-alanine of the pentapeptide is cleaved off.[2] Therefore, tetra-D-alanine can be considered a structural component of the mature peptidoglycan.

  • Tri-D-alanine: The direct role of tri-D-alanine in peptidoglycan synthesis is less defined. It is not a direct precursor or a final product in the main pathway. However, recent research has shown that D-alanine oligopeptides, including dipeptides and tripeptides, can have biological activity. A study on human proximal tubular epithelial cells demonstrated that a D-alanine dipeptide and tripeptide promoted cell viability, suggesting potential roles beyond the bacterial cell wall.[5]

Differential Biological Implications:

The seemingly minor difference of one amino acid residue can have significant implications for their interaction with biological systems:

  • Enzyme Recognition: The active sites of enzymes involved in peptidoglycan synthesis are highly specific. While Ddl synthesizes D-Ala-D-Ala, it is unlikely to efficiently produce longer oligomers. The substrate specificities of transpeptidases (penicillin-binding proteins) are also finely tuned to recognize the pentapeptide precursor. The presentation of a tri- or tetra-D-alanine may lead to differential recognition and potential inhibition of these enzymes.

  • Immunomodulatory Effects: The composition of the peptidoglycan, including the nature of the peptide side chains, can influence the host immune response. Peptidoglycan fragments are known to be potent activators of the innate immune system. While not directly studied for these specific oligomers, it is plausible that tri- and tetra-D-alanine could elicit different immunomodulatory responses.

Experimental Protocols

To facilitate further research into the comparative properties of tri-D-alanine and tetra-D-alanine, this section provides detailed, self-validating experimental protocols for their synthesis and characterization.

Solid-Phase Peptide Synthesis (SPPS) of Tri-D-alanine and Tetra-D-alanine

This protocol outlines the manual synthesis of (D-Ala)₃ and (D-Ala)₄ using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a widely adopted method for peptide synthesis.

Materials:

  • Fmoc-D-Ala-Wang resin

  • Fmoc-D-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dipeptidyl peptidase IV (DPP-IV) for quality control (optional)

  • HPLC grade water and acetonitrile

  • Solid-phase synthesis vessel

  • Shaker

Workflow Diagram:

SPPS_Workflow cluster_synthesis Synthesis Cycle (repeat n-1 times) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-D-Ala-OH, DIC, HOBt in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Next cycle Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash2->Cleavage Final cycle Start Start with Fmoc-D-Ala-Wang resin Start->Deprotection Purification Purification (Reverse-Phase HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry, NMR, CD) Purification->Characterization

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for D-alanine oligomers.

Step-by-Step Protocol:

  • Resin Swelling: Swell the Fmoc-D-Ala-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 20 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (for the second and subsequent residues):

    • In a separate vial, dissolve Fmoc-D-Ala-OH (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Allow the activation to proceed for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2-4 hours. A Kaiser test can be performed to monitor the completion of the coupling reaction.

  • Washing: After coupling, drain the reaction mixture and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-4 for each subsequent D-alanine residue to build the desired tri- or tetrapeptide.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet.

    • Purify the peptide by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilization: Lyophilize the pure HPLC fractions to obtain the final peptide as a white powder.

Characterization Techniques

Mass Spectrometry:

  • Purpose: To confirm the molecular weight of the synthesized peptides.

  • Method: Electrospray ionization mass spectrometry (ESI-MS) is ideal for these peptides.

  • Sample Preparation: Dissolve a small amount of the purified peptide in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.

  • Expected Results:

    • Tri-D-alanine: Expected [M+H]⁺ at m/z 232.26.

    • Tetra-D-alanine: Expected [M+H]⁺ at m/z 303.34.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the structure and purity of the peptides.

  • Method: ¹H and ¹³C NMR spectroscopy.

  • Sample Preparation: Dissolve the peptide in D₂O.

  • Expected ¹H NMR Spectra:

    • The spectra will show characteristic signals for the α-protons and the methyl protons of the alanine residues.

    • The chemical shifts of the α-protons will be slightly different for the N-terminal, C-terminal, and internal residues.

    • Integration of the peaks should correspond to the number of protons in the molecule.

Circular Dichroism (CD) Spectroscopy:

  • Purpose: To investigate the secondary structure of the peptides in solution.

  • Method: Far-UV CD spectroscopy (190-250 nm).

  • Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) at a known concentration.

  • Expected Spectra:

    • Tri-D-alanine: The spectrum may be characteristic of a random coil or show features indicative of β-turn formation.

    • Tetra-D-alanine: The spectrum is more likely to show characteristics of a more ordered structure, such as a β-sheet, which typically exhibits a negative band around 218 nm and a positive band around 195 nm. The mirror-image nature of D-amino acid peptides compared to L-amino acid peptides will result in an inverted CD spectrum.[6]

Workflow for Characterization:

Characterization_Workflow cluster_characterization Peptide Characterization MS Mass Spectrometry (Confirm Molecular Weight) NMR NMR Spectroscopy (Confirm Structure & Purity) CD Circular Dichroism (Analyze Secondary Structure) Purified_Peptide Purified Peptide (from HPLC) Purified_Peptide->MS Purified_Peptide->NMR Purified_Peptide->CD

Caption: Workflow for the characterization of synthesized D-alanine oligomers.

Conclusion

The comparative study of tri-D-alanine and tetra-D-alanine reveals that the addition of a single D-alanine residue can significantly influence their physicochemical and biological properties. While tetra-D-alanine has a more defined role within the structure of bacterial peptidoglycan, the biological activities of tri-D-alanine are an emerging area of interest. The experimental protocols provided in this guide offer a framework for researchers to synthesize and characterize these peptides, enabling further investigation into their unique properties and potential applications. A deeper understanding of these D-alanine oligomers will undoubtedly contribute to the development of novel antimicrobial strategies and expand our knowledge of the diverse roles of D-amino acids in biology.

References

  • Holtje, J. V. (1998). Molecular biology of peptidoglycan synthesis. Microbiology and Molecular Biology Reviews, 62(1), 181–203.
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Asakura, T., Yazawa, K., Horiguchi, K., Suzuki, F., Nishiyama, Y., Nishimura, K., & Kaji, H. (2014). Difference in the structures of alanine tri- and tetra-peptides with antiparallel β-sheet assessed by X-ray diffraction, solid-state NMR and chemical shift calculations by GIPAW. Biopolymers, 101(1), 13–20.
  • Neuhaus, F. C., & Lynch, J. L. (1964). The enzymatic synthesis of D-alanyl-D-alanine. III. On the inhibition of D-alanyl-D-alanine synthetase by D-cycloserine. Biochemistry, 3(4), 471–480.
  • KIM, S., et al. (2023). D-Alanine Hydrochloride and d-Alanine Dipeptide Have Biological Activity and Promote Human Proximal Tubular Epithelial Cell Viability. Chemistry & Biodiversity, e202301108.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • PubChem. (n.d.). D-Alanine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). D-Alanyl-D-alanine. National Center for Biotechnology Information. Retrieved from [Link]

  • Asakura, T., Ashida, J., & Yamane, T. (2001). A review of the structure of silk fibroin. Progress in Polymer Science, 26(6), 821-857.
  • Koga, Y., et al. (2021). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Microbiology Spectrum, 9(1), e00235-21.
  • Walsh, C. T. (1989). Enzymes in the D-alanine branch of bacterial cell wall peptidoglycan assembly. Journal of Biological Chemistry, 264(5), 2393-2396.
  • Fan, X., et al. (2015). Crystal structure of D-alanine-D-alanine ligase from Staphylococcus aureus.
  • Sato, M., Kirimura, K., & Kino, K. (2005). D-Amino acid dipeptide production utilizing D-alanine-D-alanine ligases with novel substrate specificity. Journal of Bioscience and Bioengineering, 99(6), 623-628.
  • Kaufmann, Y., et al. (2025). A Comparison of Derivatives of Alanine and d -Alanine Used in Gas Chromatography–Mass Spectrometry Analysis for Protein Kinetics. Journal of Proteome Research.
  • Park, I. S., & Cook, P. F. (1996). The D-alanine:D-alanine ligase from Escherichia coli. Journal of Biological Chemistry, 271(44), 27764-27770.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-D-Ala-D-Ala-D-Ala-OH
Reactant of Route 2
Reactant of Route 2
H-D-Ala-D-Ala-D-Ala-OH
© Copyright 2026 BenchChem. All Rights Reserved.